molecular formula C47H64N5O9PSi B12386777 Ac-rC Phosphoramidite-15N3

Ac-rC Phosphoramidite-15N3

Número de catálogo: B12386777
Peso molecular: 905.1 g/mol
Clave InChI: QKWKXYVKGFKODW-LTFQELPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ac-rC Phosphoramidite-15N3 is a useful research compound. Its molecular formula is C47H64N5O9PSi and its molecular weight is 905.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C47H64N5O9PSi

Peso molecular

905.1 g/mol

Nombre IUPAC

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i49+1,50+1,51+1

Clave InChI

QKWKXYVKGFKODW-LTFQELPKSA-N

SMILES isomérico

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)[15NH]C(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

SMILES canónico

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origen del producto

United States

Foundational & Exploratory

Unlocking RNA's Secrets: A Technical Guide to Ac-rC Phosphoramidite-15N3 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, understanding the three-dimensional structure and dynamic nature of ribonucleic acid (RNA) is paramount to deciphering its diverse functional roles in cellular processes, from gene regulation to catalysis. Ac-rC Phosphoramidite-15N3 emerges as a critical tool in this endeavor, enabling researchers to probe the complexities of RNA architecture with unparalleled precision. This technical guide provides an in-depth exploration of the applications, underlying principles, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Ac-rC phosphoramidite (B1245037) is a specialized chemical building block used in the automated solid-phase synthesis of RNA oligonucleotides.[1] The 'Ac' denotes an acetyl protecting group on the exocyclic amine of cytidine (B196190), 'rC' signifies the ribonucleoside, and 'phosphoramidite' refers to the reactive phosphorus-containing group that facilitates the formation of phosphodiester bonds. The crucial feature of this particular reagent is the "-15N3" designation, which indicates that the nitrogen atom at the N3 position of the cytidine base is a stable isotope, Nitrogen-15 (¹⁵N), instead of the naturally abundant Nitrogen-14 (¹⁴N).[2]

The primary and most powerful application of site-specific isotopic labeling with this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy .[3][4] By strategically incorporating ¹⁵N at the N3 position of specific cytidine residues within an RNA sequence, researchers can overcome the inherent challenges of NMR studies on large biomolecules, such as spectral overlap and signal broadening.[5] This targeted labeling approach simplifies complex NMR spectra, allowing for the unambiguous assignment of signals and the detailed investigation of local structure, dynamics, and intermolecular interactions, such as the formation of Watson-Crick base pairs.[6][7]

Core Applications in Molecular Biology

The site-specific incorporation of ¹⁵N3-labeled cytidine offers a window into the nuanced world of RNA biology:

  • High-Resolution Structure Determination: By reducing spectral complexity, ¹⁵N labeling facilitates the determination of high-resolution three-dimensional structures of RNA molecules and their complexes with proteins or small molecules.[8]

  • Studying RNA Dynamics: The ¹⁵N nucleus serves as a sensitive probe for studying the conformational dynamics of RNA, providing insights into folding pathways and the mechanisms of molecular recognition.

  • Probing Hydrogen Bonds: The N3 position of cytidine is directly involved in the hydrogen bonding of a canonical G-C Watson-Crick base pair. Labeling this position allows for the direct detection and characterization of these crucial interactions through specialized NMR experiments like HNN-COSY.[2][6]

  • Investigating RNA-Ligand Interactions: Understanding how drugs or other small molecules bind to RNA is critical for therapeutic development. Site-specific labeling can pinpoint the residues involved in these interactions and characterize the structural changes that occur upon binding.

Quantitative Data

Isotope Enrichment Levels

The effectiveness of NMR experiments using isotopically labeled samples is highly dependent on the level of ¹⁵N enrichment. Commercially available this compound typically boasts high enrichment levels, which are crucial for maximizing signal intensity in NMR experiments. The enrichment is often verified using mass spectrometry.[9][10][11]

ParameterTypical ValueAnalysis Method
¹⁵N Isotopic Enrichment>98%Mass Spectrometry

Note: Specific enrichment levels may vary by supplier and batch. It is recommended to consult the certificate of analysis for precise values.[12]

Phosphoramidite Coupling Efficiency

The success of solid-phase RNA synthesis hinges on the coupling efficiency of each phosphoramidite addition. High coupling efficiency is essential to maximize the yield of the full-length RNA product, especially for longer sequences.[13] Factors influencing coupling efficiency include the purity of the phosphoramidite, the activator used, coupling time, and the anhydrous conditions of the reaction.[14]

Phosphoramidite TypeActivatorCoupling TimeTypical Stepwise Coupling Efficiency
Standard RNA Phosphoramidites5-Ethylthiotetrazole (ETT)5-10 minutes>98%
Modified PhosphoramiditesDicyanoimidazole (DCI)10-15 minutes>95%

Data synthesized from general knowledge of solid-phase synthesis. Actual efficiencies can vary based on the specific synthesizer, reagents, and sequence.[15][16]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of ¹⁵N3-Labeled RNA

This protocol outlines the general steps for incorporating this compound into an RNA oligonucleotide using an automated synthesizer.

1. Preparation:

  • Dissolve the this compound and other standard RNA phosphoramidites in anhydrous acetonitrile (B52724) to the recommended concentration (typically 0.1 M).
  • Install the phosphoramidite vials on the automated synthesizer in the desired positions.
  • Ensure all other necessary reagents (e.g., activator, capping solutions, oxidizing agent, deblocking solution) are fresh and properly installed.
  • Program the desired RNA sequence into the synthesizer, specifying the cycle for the incorporation of the labeled cytidine.

2. Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain. The core steps of each cycle are:

  • Deblocking (Detritylation): The 5'-hydroxyl protecting group (DMT) of the nucleotide bound to the solid support is removed with an acid (e.g., trichloroacetic acid in dichloromethane).
  • Coupling: The this compound (or another phosphoramidite) is activated by an activator (e.g., ETT) and reacts with the free 5'-hydroxyl group of the growing RNA chain.
  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.

3. Cleavage and Deprotection:

  • Once the synthesis is complete, the solid support is treated with a cleavage and deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine) to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
  • The 2'-hydroxyl protecting group is subsequently removed using a fluoride-containing reagent.

4. Purification:

  • The crude RNA is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to isolate the full-length, labeled product.

5. Verification:

  • The identity and purity of the final labeled RNA are confirmed by mass spectrometry (to verify the mass shift due to the ¹⁵N isotope) and analytical HPLC or capillary electrophoresis.[17]

Protocol 2: NMR Analysis of ¹⁵N3-Labeled RNA using HNN-COSY

This protocol provides a general workflow for performing a 2D HNN-COSY experiment to probe G-C Watson-Crick base pairs.

1. Sample Preparation:

  • Dissolve the purified ¹⁵N3-labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.
  • Anneal the RNA to ensure proper folding by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
  • Transfer the sample to an NMR tube.

2. NMR Spectrometer Setup:

  • Tune and shim the NMR spectrometer for the RNA sample.
  • Set the experiment temperature (e.g., 25°C).

3. HNN-COSY Experiment:

  • Load a 2D HNN-COSY pulse sequence.[2] This experiment is designed to detect scalar couplings between the hydrogen-bond donor (guanine N1-H1) and the acceptor nitrogen (cytidine N3).
  • Set the spectral widths and acquisition times for the ¹H and ¹⁵N dimensions.
  • Optimize the pulse sequence parameters, including the delays for magnetization transfer.
  • Acquire the 2D spectrum. The acquisition time can range from several hours to over a day, depending on the sample concentration and desired signal-to-noise ratio.[18]

4. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.
  • Analyze the resulting 2D spectrum. A cross-peak between the guanine (B1146940) imino proton (¹H) and the cytidine N3 (¹⁵N) chemical shifts provides direct evidence of a G-C Watson-Crick base pair at the labeled position.[6]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_nmr NMR Spectroscopy start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple Coupling with Ac-rC Phosphoramidite-¹⁵N3 deblock->couple cap Capping couple->cap oxidize Oxidation cap->oxidize repeat Repeat Cycle for Each Nucleotide oxidize->repeat repeat->deblock Next Nucleotide cleave Cleavage & Deprotection repeat->cleave Final Nucleotide purify Purification (HPLC/PAGE) cleave->purify verify Verification (Mass Spec) purify->verify sample_prep Sample Preparation verify->sample_prep nmr_acq 2D HNN-COSY Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc analysis Structural Analysis data_proc->analysis

Caption: Workflow for the synthesis and analysis of ¹⁵N-labeled RNA.

labeling_principle cluster_unlabeled Unlabeled RNA in NMR cluster_labeled Site-Specifically Labeled RNA unlabeled_rna Complex RNA Structure unlabeled_nmr Overlapping NMR Signals unlabeled_rna->unlabeled_nmr Leads to labeled_rna RNA with ¹⁵N3-Cytidine analysis_difficult analysis_difficult unlabeled_nmr->analysis_difficult Difficult Structural Analysis labeled_nmr Simplified, Resolved NMR Signals labeled_rna->labeled_nmr Results in analysis_feasible analysis_feasible labeled_nmr->analysis_feasible Feasible Structural Analysis

Caption: Principle of site-specific isotope labeling for NMR simplification.

Conclusion

This compound is an indispensable reagent for researchers and drug development professionals seeking to unravel the structural and dynamic complexities of RNA. By enabling the site-specific introduction of a ¹⁵N label, this phosphoramidite facilitates advanced NMR studies that would otherwise be intractable. The ability to directly probe hydrogen bonding and local conformational changes provides a powerful avenue for understanding RNA function and for the rational design of novel RNA-targeted therapeutics. The protocols and principles outlined in this guide serve as a foundational resource for the effective application of this technology in cutting-edge molecular biology research.

References

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹⁵N₃: Structure, Properties, and Applications in RNA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-TBDMS-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, specifically the isotopically labeled variant with three ¹⁵N atoms (Ac-rC Phosphoramidite-¹⁵N₃). This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of ¹⁵N-labeled RNA oligonucleotides for advanced structural and functional studies, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure and Properties

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized phosphoramidite (B1245037) building block used in the chemical synthesis of RNA. The incorporation of three stable nitrogen-15 (B135050) isotopes into the cytidine (B196190) base allows for site-specific labeling of RNA molecules. This isotopic labeling is invaluable for NMR spectroscopy, as it enables the differentiation of specific nitrogen atoms within the complex structure of RNA, facilitating detailed structural and dynamic analyses.

The foundational structure is based on the standard Ac-rC phosphoramidite, which includes several key protective groups essential for solid-phase RNA synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle. The 2'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during synthesis. The exocyclic amine of the cytosine base is protected with an acetyl (Ac) group. Finally, the phosphoramidite moiety at the 3'-position is protected with a cyanoethyl group.

Table 1: Physicochemical Properties of Ac-rC Phosphoramidite (Unlabeled)

PropertyValue
Molecular Formula C₄₇H₆₄N₅O₉PSi
Molecular Weight 902.10 g/mol [1][2]
Appearance White to off-white powder
Purity (typical) ≥98% (by HPLC and ³¹P NMR)[1]
Solubility Soluble in acetonitrile (B52724), dichloromethane, and other common organic solvents used in oligonucleotide synthesis.
Storage Conditions Store at -20°C in a desiccated environment to prevent degradation from moisture and oxidation.[3]

Note on the ¹⁵N₃ Labeled Variant: The molecular weight of Ac-rC Phosphoramidite-¹⁵N₃ will be slightly higher than the unlabeled version due to the presence of three ¹⁵N isotopes instead of the natural abundance ¹⁴N. The exact molecular weight will depend on the specific positions of the ¹⁵N labels within the cytidine base. The chemical reactivity and solubility are expected to be nearly identical to the unlabeled compound.

Experimental Protocols

The primary application of Ac-rC Phosphoramidite-¹⁵N₃ is in the solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides. The following is a generalized protocol for automated solid-phase RNA synthesis using phosphoramidite chemistry.

Solid-Phase Synthesis of ¹⁵N-Labeled RNA Oligonucleotides

This protocol outlines the key steps in the synthesis cycle for incorporating an Ac-rC Phosphoramidite-¹⁵N₃ monomer into a growing RNA chain on a solid support.

Materials:

  • Ac-rC Phosphoramidite-¹⁵N₃ and other required RNA phosphoramidites (A, G, U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., a mixture of ammonia (B1221849) and methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS deprotection

Procedure:

  • Preparation: Dissolve Ac-rC Phosphoramidite-¹⁵N₃ and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the solutions on an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. The support is then washed with anhydrous acetonitrile.

    • Coupling: The Ac-rC Phosphoramidite-¹⁵N₃ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired RNA sequence.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with the cleavage and deprotection solution to cleave the RNA chain from the support and remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (acetyl).

    • The solution containing the partially deprotected RNA is collected.

  • 2'-O-TBDMS Deprotection: The TBDMS protecting groups on the 2'-hydroxyls are removed by treatment with TEA·3HF.

  • Purification: The crude ¹⁵N-labeled RNA is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Desalting and Quantification: The purified RNA is desalted and its concentration is determined by UV-Vis spectrophotometry.

NMR Sample Preparation of ¹⁵N-Labeled RNA

Materials:

  • Purified ¹⁵N-labeled RNA

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5)

  • D₂O (99.9%)

  • NMR tube

Procedure:

  • Buffer Exchange: The purified RNA is exchanged into the desired NMR buffer using dialysis or size-exclusion chromatography.

  • Lyophilization: The RNA solution is lyophilized to a dry powder.

  • Resuspension: The lyophilized RNA is resuspended in a minimal volume of NMR buffer, typically with 5-10% D₂O for the lock signal. For experiments observing exchangeable protons, the sample is prepared in 90% H₂O/10% D₂O.

  • Annealing: The RNA sample is heated to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding.

  • NMR Data Acquisition: The sample is transferred to an NMR tube, and NMR data are acquired using appropriate pulse sequences for ¹⁵N-edited experiments (e.g., ¹H-¹⁵N HSQC).

Visualizations

The following diagrams illustrate the key workflows in the synthesis and analysis of ¹⁵N-labeled RNA using Ac-rC Phosphoramidite-¹⁵N₃.

experimental_workflow cluster_synthesis Solid-Phase RNA Synthesis cluster_analysis Post-Synthesis & Analysis start Start with CPG Support detritylation Detritylation (DMT Removal) start->detritylation coupling Coupling with Ac-rC Phosphoramidite-¹⁵N₃ detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat for next nucleotide cleavage Cleavage & Deprotection oxidation->cleavage synthesis complete repeat->detritylation purification Purification (HPLC/PAGE) cleavage->purification desalting Desalting purification->desalting nmr_prep NMR Sample Preparation desalting->nmr_prep nmr_acq NMR Data Acquisition (¹H-¹⁵N HSQC) nmr_prep->nmr_acq structure Structural & Dynamic Analysis nmr_acq->structure

Caption: Workflow for the synthesis and analysis of ¹⁵N-labeled RNA.

phosphoramidite_cycle node_start CPG-Bound RNA Chain (5'-OH free) node_coupling 1. Coupling (Ac-rC Phosphoramidite-¹⁵N₃ + Activator) node_start->node_coupling node_capping 2. Capping (Unreacted 5'-OH) node_coupling->node_capping node_oxidation 3. Oxidation (I₂) node_capping->node_oxidation node_detritylation 4. Detritylation (TCA) node_oxidation->node_detritylation node_end Elongated RNA Chain (Ready for next cycle) node_detritylation->node_end node_end->node_coupling Next Cycle

References

The Role of 15N Stable Isotopes in Oligonucleotide Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, particularly Nitrogen-15 (¹⁵N), into oligonucleotides has become an indispensable tool in modern molecular research and therapeutic development. This non-radioactive, heavier isotope of nitrogen provides a powerful handle for elucidating the structure, dynamics, interactions, and metabolic fate of DNA and RNA molecules with exceptional precision. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of ¹⁵N-labeled oligonucleotides in both academic and industrial research settings.

Core Principles of ¹⁵N Isotope Labeling in Oligonucleotide Analysis

Stable isotope labeling involves the substitution of a naturally abundant isotope with its heavier, non-radioactive counterpart. In the context of oligonucleotides, the most common naturally occurring nitrogen isotope is ¹⁴N. By replacing it with ¹⁵N, researchers can introduce a specific mass shift that is readily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The term "¹⁵N₃" specifically can refer to the labeling of the three nitrogen atoms within the pyrimidine (B1678525) ring of cytidine (B196190), or other specific multi-nitrogen labeling patterns in nucleobases.

The primary applications of ¹⁵N labeling in oligonucleotide analysis fall into two main categories:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁵N labeling is instrumental in overcoming the inherent challenges of NMR for studying nucleic acids, such as spectral overlap and conformational complexity. By introducing ¹⁵N labels, researchers can utilize heteronuclear NMR techniques to probe the local environment of specific nitrogen atoms within the oligonucleotide structure. This is particularly valuable for studying oligonucleotide folding, dynamics, and interactions with other molecules like proteins, small molecules, and other nucleic acids.

  • Mass Spectrometry (MS): In mass spectrometry, ¹⁵N-labeled oligonucleotides serve as ideal internal standards for accurate quantification of therapeutic oligonucleotides and their metabolites in complex biological matrices. The known mass difference between the labeled standard and the unlabeled analyte allows for precise and reproducible quantification, correcting for variations in sample preparation and instrument response. ¹⁵N labeling also aids in the identification of post-transcriptional modifications and in improving the accuracy of mass measurements.

Experimental Protocols

The successful application of ¹⁵N-labeled oligonucleotides hinges on robust and efficient experimental protocols for their synthesis, purification, and analysis. This section details the key methodologies for chemical and enzymatic synthesis, as well as sample preparation for NMR and MS analysis.

Synthesis of ¹⁵N-Labeled Oligonucleotides

There are two primary strategies for producing ¹⁵N-labeled oligonucleotides: chemical synthesis using labeled phosphoramidites and enzymatic synthesis using labeled nucleoside triphosphates (NTPs).

1. Chemical Synthesis via Phosphoramidite (B1245037) Chemistry

This method allows for the site-specific incorporation of ¹⁵N-labeled nucleosides into a growing oligonucleotide chain on a solid support. The process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.

Protocol for the Synthesis of a ¹⁵N-Labeled Phosphoramidite (General Overview):

The synthesis of ¹⁵N-labeled phosphoramidites, the building blocks for chemical oligonucleotide synthesis, is a multi-step organic synthesis process. The following provides a generalized workflow for the synthesis of a ¹⁵N-labeled nucleoside phosphoramidite:

  • ¹⁵N-Labeling of the Nucleobase: The synthesis typically begins with the introduction of the ¹⁵N isotope into the heterocyclic base (adenine, guanine, cytosine, or uracil/thymine). This can be achieved through various chemical reactions using ¹⁵N-labeled precursors such as ¹⁵NH₄Cl or K¹⁵CN. For example, ¹⁵N(3)-labeled cytidine can be synthesized from ¹⁵N(3)-labeled uridine.

  • Glycosylation: The ¹⁵N-labeled nucleobase is then coupled to a protected ribose or deoxyribose sugar to form the nucleoside.

  • Protection of Functional Groups: The hydroxyl groups of the sugar and any reactive exocyclic amino groups on the nucleobase are protected with appropriate protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-hydroxyl, and benzoyl or isobutyryl for exocyclic amines) to prevent unwanted side reactions during oligonucleotide synthesis.

  • Phosphitylation: The final step involves the addition of a phosphitylating agent to the 3'-hydroxyl group of the protected nucleoside to create the reactive phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis Workflow:

The following diagram illustrates the cyclical process of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of ¹⁵N-labeled phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite (B83602) triester) Capping->Oxidation Oxidation->Detritylation Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Final Cycle Start Start with Solid Support Start->Detritylation Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product ¹⁵N-Labeled Oligonucleotide Purification->Final_Product Protein_Oligo_Interaction_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis Prepare ¹⁵N-labeled\nOligonucleotide Prepare ¹⁵N-labeled Oligonucleotide Acquire ¹H-¹⁵N HSQC\nof free ¹⁵N-Oligonucleotide Acquire ¹H-¹⁵N HSQC of free ¹⁵N-Oligonucleotide Prepare ¹⁵N-labeled\nOligonucleotide->Acquire ¹H-¹⁵N HSQC\nof free ¹⁵N-Oligonucleotide Express & Purify\nUnlabeled Protein Express & Purify Unlabeled Protein Titrate with\nUnlabeled Protein Titrate with Unlabeled Protein Express & Purify\nUnlabeled Protein->Titrate with\nUnlabeled Protein Acquire ¹H-¹⁵N HSQC\nof free ¹⁵N-Oligonucleotide->Titrate with\nUnlabeled Protein Acquire ¹H-¹⁵N HSQC\nat each titration point Acquire ¹H-¹⁵N HSQC at each titration point Titrate with\nUnlabeled Protein->Acquire ¹H-¹⁵N HSQC\nat each titration point Assign Resonances Assign Resonances Acquire ¹H-¹⁵N HSQC\nat each titration point->Assign Resonances Calculate Chemical\nShift Perturbations (CSPs) Calculate Chemical Shift Perturbations (CSPs) Assign Resonances->Calculate Chemical\nShift Perturbations (CSPs) Map Binding\nInterface Map Binding Interface Calculate Chemical\nShift Perturbations (CSPs)->Map Binding\nInterface Determine Binding\nAffinity (Kd) Determine Binding Affinity (Kd) Calculate Chemical\nShift Perturbations (CSPs)->Determine Binding\nAffinity (Kd) ASO_Metabolism_Workflow cluster_body In Vivo Fate cluster_analysis Bioanalysis Administration Administration of ¹⁵N-labeled ASO Distribution Distribution in Systemic Circulation Administration->Distribution Tissue_Uptake Uptake into Target Tissues (e.g., Liver) Distribution->Tissue_Uptake Metabolism Nuclease-mediated Metabolism Tissue_Uptake->Metabolism Sample_Collection Collect Biological Samples (Plasma, Tissues) Tissue_Uptake->Sample_Collection Excretion Excretion of Metabolites Metabolism->Excretion Extraction Extraction with ¹⁵N-labeled Internal Standard Sample_Collection->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Quantification of Parent ASO and Metabolites LCMS_Analysis->Quantification

Unveiling the Role of Ac-rC Phosphoramidite-¹⁵N₃ in RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-³¹⁵N₃-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-¹⁵N₃) in RNA synthesis. This isotopically labeled building block is a critical tool for researchers delving into the intricate structures and dynamics of RNA molecules, thereby accelerating advancements in drug discovery and molecular biology.

Core Mechanism of Action in Solid-Phase RNA Synthesis

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized monomer used in automated solid-phase RNA synthesis. The fundamental mechanism of its incorporation into a growing RNA chain follows the well-established phosphoramidite (B1245037) chemistry, which is a cyclical four-step process. The key feature of this particular phosphoramidite is the site-specific introduction of three nitrogen-15 (B135050) (¹⁵N) isotopes into the cytidine (B196190) base. This isotopic labeling does not alter the chemical reactivity of the phosphoramidite during synthesis but provides a powerful spectroscopic handle for subsequent analysis.

The synthesis cycle, occurring on a solid support, can be summarized as follows:

  • Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved using a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This step exposes a free 5'-hydroxyl group, ready for the next coupling reaction.

  • Coupling: The Ac-rC Phosphoramidite-¹⁵N₃, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). The activated phosphoramidite then rapidly couples with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.

  • Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in this step. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester, which is the natural backbone of RNA. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.

This four-step cycle is repeated for each nucleotide in the desired RNA sequence. The site-specific incorporation of Ac-rC Phosphoramidite-¹⁵N₃ allows for the precise placement of the ¹⁵N₃-labeled cytidine at any desired position within the RNA oligonucleotide.

Quantitative Data

The efficiency of each step in the synthesis cycle is crucial for obtaining high-quality, full-length RNA. While specific data for Ac-rC Phosphoramidite-¹⁵N₃ is not extensively published, the performance of similar modified phosphoramidites provides a reliable benchmark.

ParameterTypical ValueNotes
Coupling Efficiency >98-99%The coupling efficiency for acetyl-protected cytidine phosphoramidites is generally high. For modified or isotopically labeled phosphoramidites, a slightly extended coupling time may be employed to ensure maximum efficiency.
Isotopic Enrichment ≥98%Commercially available ¹⁵N-labeled phosphoramidites typically have a high level of isotopic enrichment, which is essential for achieving a strong and unambiguous signal in NMR spectroscopy.
Purity (³¹P-NMR) ≥95%The purity of the phosphoramidite starting material is critical for successful synthesis and is typically confirmed by ³¹P-NMR.

Mandatory Visualizations

Logical Workflow for the Application of Ac-rC Phosphoramidite-¹⁵N₃

logical_workflow cluster_synthesis RNA Synthesis & Purification cluster_application Biophysical Analysis cluster_outcome Research & Development Outcome start Ac-rC Phosphoramidite-¹⁵N₃ sps Solid-Phase Synthesis start->sps Incorporate into RNA sequence deprotect Cleavage & Deprotection sps->deprotect purify Purification (e.g., HPLC) deprotect->purify qc Quality Control (MS, PAGE) purify->qc nmr NMR Spectroscopy qc->nmr Prepare NMR sample structure RNA Structure Determination nmr->structure dynamics RNA Dynamics Studies nmr->dynamics interaction RNA-Ligand Interaction Analysis nmr->interaction drug_dev Drug Development structure->drug_dev mechanism Elucidation of Biological Mechanisms dynamics->mechanism interaction->drug_dev

Caption: Logical workflow from ¹⁵N₃-labeled RNA synthesis to its application in research.

Core Mechanism of Solid-Phase RNA Synthesis

solid_phase_synthesis deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add Ac-rC Phosphoramidite-¹⁵N₃) deblocking->coupling Exposes 5'-OH capping 3. Capping (Block Unreacted Sites) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Stabilize Backbone) capping->oxidation Prevents Deletion Mutants oxidation->deblocking Forms Stable Phosphate Triester Ready for next cycle

Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.

Experimental Protocols

The following provides a generalized, detailed methodology for the key experiments involved in the synthesis and purification of an RNA oligonucleotide containing a ¹⁵N₃-labeled cytidine residue using Ac-rC Phosphoramidite-¹⁵N₃.

Protocol 1: Automated Solid-Phase Synthesis of ¹⁵N₃-Labeled RNA

Materials:

  • Ac-rC Phosphoramidite-¹⁵N₃ (and other standard RNA phosphoramidites)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile (synthesis grade)

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) in dichloromethane

  • Coupling activator: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

  • Capping solution A: Acetic anhydride in tetrahydrofuran (THF)

  • Capping solution B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Preparation: Ensure the synthesizer is clean, and all reagent bottles are filled with fresh solutions. The system should be thoroughly purged with an inert gas (e.g., Argon) to maintain anhydrous conditions.

  • Phosphoramidite Preparation: Dissolve the Ac-rC Phosphoramidite-¹⁵N₃ and other required phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

  • Synthesis Program: Program the desired RNA sequence into the synthesizer's software, specifying the position for the incorporation of the Ac-rC Phosphoramidite-¹⁵N₃.

  • Synthesis Cycle:

    • Deblocking: The CPG support is treated with the deblocking solution for 60-120 seconds to remove the 5'-DMT group. This is followed by extensive washing with anhydrous acetonitrile.

    • Coupling: The Ac-rC Phosphoramidite-¹⁵N₃ solution and the activator solution are delivered simultaneously to the synthesis column. The coupling time is typically 3-5 minutes. For modified phosphoramidites, this time can be extended to 10-15 minutes to ensure high coupling efficiency.

    • Capping: A mixture of Capping A and Capping B solutions is delivered to the column and allowed to react for 1-2 minutes to block any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

    • Oxidation: The oxidizing solution is delivered to the column and reacts for 1-2 minutes to convert the phosphite triester to a stable phosphate triester. This is followed by a final acetonitrile wash.

  • Chain Elongation: The cycle is repeated until the full-length RNA sequence is synthesized.

  • Final Deblocking: The terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

Protocol 2: Cleavage, Deprotection, and Purification of ¹⁵N₃-Labeled RNA

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., NAP-25)

  • HPLC system with a reverse-phase or ion-exchange column

  • Appropriate HPLC buffers (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile)

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the CPG support with the synthesized RNA to a screw-cap vial.

    • Add the AMA solution to the vial, ensuring the CPG is fully submerged.

    • Incubate at 65°C for 15-20 minutes to cleave the RNA from the support and remove the exocyclic amine protecting groups.

    • Allow the vial to cool to room temperature and carefully transfer the supernatant containing the RNA to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-Hydroxyl Deprotection:

    • Resuspend the dried RNA pellet in a solution of TEA·3HF in DMF or DMSO.

    • Incubate at 65°C for 2.5 hours to remove the 2'-O-TBDMS protecting groups.

    • Quench the reaction by adding an appropriate buffer (e.g., sodium acetate).

  • Desalting:

    • Desalt the RNA solution using a desalting column according to the manufacturer's protocol to remove salts and small molecules.

    • Lyophilize the desalted RNA to obtain a powder.

  • Purification by HPLC:

    • Resuspend the RNA pellet in an appropriate mobile phase.

    • Purify the full-length RNA oligonucleotide using reverse-phase HPLC (for DMT-on synthesis) or ion-exchange HPLC.

    • Collect the fractions corresponding to the major peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the ¹⁵N₃-labeled RNA.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 3: Quality Control by Mass Spectrometry

Procedure:

  • Prepare a dilute solution of the purified ¹⁵N₃-labeled RNA in a suitable solvent for mass spectrometry (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like triethylammonium acetate).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Compare the experimentally observed mass with the theoretically calculated mass of the ¹⁵N₃-labeled RNA. The incorporation of three ¹⁵N atoms will result in a mass increase of approximately 3 Da compared to the unlabeled RNA. This confirms the successful incorporation of the isotopic label.

By following these protocols, researchers can reliably synthesize and purify high-quality ¹⁵N₃-labeled RNA for a wide range of applications, particularly for detailed structural and dynamic studies using NMR spectroscopy. The precise introduction of stable isotopes through Ac-rC Phosphoramidite-¹⁵N₃ provides an invaluable tool for advancing our understanding of RNA biology and for the rational design of novel RNA-targeted therapeutics.

An In-depth Technical Guide on the Function of the Acetyl (Ac) Protecting Group on Cytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the solid-phase synthesis of oligonucleotides via phosphoramidite (B1245037) chemistry, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. The exocyclic amine of cytidine (B196190) (N⁴) is highly nucleophilic and requires protection to prevent undesirable side reactions during the phosphoramidite coupling step. While benzoyl (Bz) has been a conventional choice, the acetyl (Ac) protecting group offers distinct advantages, primarily related to its rapid and mild deprotection kinetics. This guide provides a comprehensive technical overview of the function of the acetyl group on cytidine phosphoramidite (Ac-dC), detailing its role in synthesis, comparative performance data, and established experimental protocols.

The Core Function of the N⁴-Acetyl Protecting Group

The primary role of the N⁴-acetyl group on cytidine phosphoramidite is to temporarily shield the exocyclic amine during the automated, stepwise assembly of an oligonucleotide chain.[1][2] This protection is crucial for several reasons:

  • Preventing Side Reactions: The phosphoramidite coupling reaction, activated by an acidic catalyst like tetrazole, creates a highly electrophilic phosphorus intermediate.[][4] An unprotected exocyclic amine on cytidine would readily react with this intermediate, leading to undesired chain branching and truncated sequences.

  • Ensuring Chemoselectivity: By masking the amine, the acetyl group directs the coupling reaction to occur exclusively between the 5'-hydroxyl group of the growing oligonucleotide chain and the activated phosphoramidite of the incoming monomer.[5]

  • Compatibility with Synthesis Chemistry: The acetyl group is stable throughout the four key steps of the synthesis cycle: detritylation (acidic), coupling, capping (acetylating), and oxidation (oxidizing).[1]

The true advantage of the acetyl group, however, is realized during the final deprotection step. Its lability under basic conditions allows for significantly faster and milder cleavage protocols compared to more robust groups like benzoyl (Bz).[6]

Comparative Analysis: Acetyl (Ac) vs. Benzoyl (Bz) Protecting Groups

The choice between acetyl and benzoyl protection for cytidine has significant implications for the deprotection strategy and the integrity of the final oligonucleotide product, especially those containing sensitive modifications.

Key Performance Metrics

A primary advantage of using Ac-dC is the accelerated deprotection schedule. The hydrolysis of the acetyl group is extremely rapid, which is critical when using amine-based deprotection reagents.[6] This rapid removal prevents competing side reactions, such as transamidation, which can occur with the more stable benzoyl group when exposed to reagents like methylamine (B109427) or ethylene (B1197577) diamine.[7]

For instance, when deprotecting oligonucleotides with ethylene diamine, the use of Bz-dC can lead to transamidation levels of approximately 16%.[6] In contrast, under the same conditions, the level of transamidation with Ac-dC is undetectable.[6]

ParameterAcetyl (Ac) on CytidineBenzoyl (Bz) on CytidineReferences
Deprotection Reagent AMA (Ammonium Hydroxide / 40% aq. Methylamine 1:1)Concentrated Ammonium (B1175870) Hydroxide[6][8]
Deprotection Time 10 minutes at 65°CSeveral hours at 55°C[6][8]
Deprotection Speed Very FastSlow[6]
Key Advantage Enables rapid deprotection protocols, crucial for high-throughput synthesis and protecting sensitive modifications.Historically standard, well-established protocols.[8]
Primary Disadvantage Not applicable for all protecting group schemes.Slow deprotection can damage sensitive labels or modifications. Potential for N⁴-benzoyl to N⁴-methylcytosine transamidation with methylamine.[7][8]
Side Reactions Avoids transamidation with amine-based reagents due to rapid hydrolysis.Susceptible to transamidation with reagents like methylamine.[6][7]

Logical and Experimental Workflows

The integration of Ac-dC phosphoramidite into solid-phase oligonucleotide synthesis follows a well-defined cyclic process. The diagrams below illustrate the logical flow of this synthesis and the specific chemical transformations involved.

Oligonucleotide_Synthesis_Cycle Start Start: CPG Solid Support with first nucleoside (5'-DMT on) Deblock Step 1: Detritylation (Deblocking) Removes 5'-DMT group with acid (e.g., Trichloroacetic Acid) Start->Deblock Coupling Step 2: Coupling Ac-dC phosphoramidite is activated and coupled to the free 5'-OH Deblock->Coupling Exposes 5'-OH Capping Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent extension of failure sequences Coupling->Capping Chain Elongation Oxidation Step 4: Oxidation Unstable phosphite (B83602) triester (P-III) is oxidized to stable phosphate (B84403) triester (P-V) Capping->Oxidation Cycle Repeat Cycle for next base Oxidation->Cycle Cycle->Deblock Add next phosphoramidite End Final Cleavage & Deprotection Cycle->End Synthesis complete

Fig 1. Automated Oligonucleotide Synthesis Cycle.

The cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the nucleotide bound to the solid support. The Ac-dC phosphoramidite is then activated and couples to this newly freed hydroxyl group.[] Any unreacted hydroxyl groups are subsequently capped to prevent the formation of deletion mutations.[4] Finally, the unstable phosphite triester linkage is oxidized to a stable phosphate triester, completing the cycle.[7]

Deprotection_Mechanism cluster_0 Deprotection Process Oligo Oligonucleotide on Solid Support (with Ac, Bz, iBu protecting groups) Reagent Add Deprotection Reagent (e.g., AMA at 65°C) Oligo->Reagent Cleavage Simultaneous Cleavage & Deprotection 1. Acetyl group is rapidly hydrolyzed 2. Other base groups removed 3. Phosphate groups deprotected 4. Oligo cleaved from support Reagent->Cleavage Product Fully Deprotected Oligonucleotide in solution Cleavage->Product

Fig 2. Workflow for Cleavage and Deprotection using a fast protocol.

The use of Ac-dC is particularly advantageous in "fast" deprotection schemes.[8] Reagents like AMA (a mixture of aqueous methylamine and ammonium hydroxide) can be used to simultaneously cleave the oligonucleotide from the solid support and remove all protecting groups in a single, short step.[6] The rapid hydrolysis of the acetyl group is key to the success of this protocol.[6]

Detailed Experimental Protocols

The following protocols are representative of standard solid-phase oligonucleotide synthesis utilizing Ac-dC phosphoramidite on an automated synthesizer.

Protocol 4.1: Standard Oligonucleotide Synthesis Cycle

Objective: To perform a single nucleotide addition cycle using Ac-dC phosphoramidite.

Materials:

  • Ac-dC phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Deblocking solution (3% Trichloroacetic Acid in Dichloromethane)

  • Capping Solution A (Acetic Anhydride/Pyridine/THF)

  • Capping Solution B (16% N-Methylimidazole in THF)

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile (B52724) (wash solvent)

  • Controlled Pore Glass (CPG) solid support with initial nucleoside

Methodology:

  • Detritylation (Deblocking): The synthesis column containing the CPG support is washed with the deblocking solution to remove the 5'-DMT protecting group from the support-bound nucleoside. This is followed by a thorough wash with anhydrous acetonitrile to remove the acid.

  • Coupling: The Ac-dC phosphoramidite solution and activator solution are mixed and delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). A molar excess of phosphoramidite is used to drive the reaction to completion, achieving coupling efficiencies typically greater than 99%.[][8]

  • Capping: To prevent the elongation of sequences that failed to couple, the column is treated with Capping Solutions A and B. This acetylates any unreacted 5'-hydroxyl groups.[4] The column is then washed with acetonitrile.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by treating the column with the oxidizer solution.[7] This step is followed by an acetonitrile wash. The cycle is now complete and can be repeated for the next base in the sequence.

Protocol 4.2: Fast Deprotection and Cleavage

Objective: To cleave the synthesized oligonucleotide from the support and remove all protecting groups.

Materials:

  • AMA solution (Ammonium Hydroxide / 40% aq. Methylamine, 1:1 v/v)

  • Synthesized oligonucleotide on CPG support in a column.

Methodology:

  • Remove the synthesis column from the synthesizer.

  • Using a syringe, pass the AMA solution through the column, collecting the eluent in a pressure-tight vial. Ensure the support is fully saturated.

  • Seal the vial tightly and heat it in an oven or heating block at 65°C for 10-15 minutes.[6][8]

  • After heating, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Dry the sample (e.g., using a vacuum concentrator) to remove the AMA solution.

  • The resulting pellet contains the fully deprotected oligonucleotide, which can be resuspended in water or buffer for downstream purification and analysis.

Conclusion

The N⁴-acetyl protecting group on cytidine phosphoramidite is a critical tool in modern oligonucleotide synthesis. Its primary function is to ensure the fidelity of the coupling reaction by preventing unwanted side reactions at the exocyclic amine. Its key advantage over traditional protecting groups like benzoyl lies in its rapid removal under mild basic conditions. This property enables the use of fast deprotection protocols, which are essential for high-throughput synthesis and for preserving the integrity of sensitive chemical modifications within the oligonucleotide. The adoption of Ac-dC phosphoramidite allows researchers and drug developers to synthesize complex oligonucleotides with greater efficiency and purity.

References

An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry as it applies to the solid-phase synthesis of modified RNA oligonucleotides. This powerful technology underpins the development of RNA therapeutics, diagnostics, and advanced molecular biology research. Herein, we detail the core chemical principles, provide structured quantitative data, outline detailed experimental protocols, and visualize key processes.

Core Principles of Phosphoramidite Chemistry for RNA Synthesis

Solid-phase RNA synthesis using phosphoramidite chemistry is a cyclical process that enables the stepwise addition of ribonucleotide monomers to a growing RNA chain covalently attached to a solid support, typically controlled pore glass (CPG).[1] This method is renowned for its high coupling efficiency and amenability to automation.[2][] The synthesis proceeds in the 3' to 5' direction and involves a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[4][5][6]

A key distinction in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions during synthesis.[][8] The choice of the 2'-hydroxyl protecting group is a critical factor that influences coupling efficiency and the overall success of the synthesis.[9]

Data Presentation: Quantitative Parameters in RNA Synthesis

The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length RNA product. The following tables summarize key quantitative data for RNA phosphoramidite chemistry.

Table 1: Coupling Efficiencies of Common 2'-Hydroxyl Protecting Groups and Activators

2'-Hydroxyl Protecting GroupActivatorRecommended Coupling TimeReported Coupling Efficiency
2'-TBDMS1H-Tetrazole12 - 15 minutesLower than more potent activators
2'-TBDMSBTT (5-Benzylthio-1H-tetrazole)3 minutes>99%[10]
2'-TBDMSETT (5-Ethylthio-1H-tetrazole)~6 minutesHigh
2'-O-TOMETT (5-Ethylthio-1H-tetrazole)6 minutesHigh[11]
2'-O-TOMBTT (5-Benzylthio-1H-tetrazole)3 minutesHigh[11]
2'-ACEDCI (4,5-Dicyanoimidazole)< 60 secondsHigh[12][13]

Table 2: Typical Reaction Times for the RNA Synthesis Cycle

Synthesis StepReagentsTypical Reaction Time
Deblocking (Detritylation)3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)1 - 3 minutes[4][14]
CouplingPhosphoramidite and Activator (e.g., ETT, BTT, DCI) in Acetonitrile (B52724)2 - 15 minutes (highly dependent on 2'-protecting group and activator)[4][15]
CappingCapping A (Acetic anhydride (B1165640)/THF/pyridine or lutidine) and Capping B (16% N-Methylimidazole/THF)1 - 2 minutes[4]
Oxidation0.02-0.1 M Iodine in THF/Pyridine/Water1 - 2 minutes[4]

Experimental Protocols

The following are detailed methodologies for the key stages of RNA synthesis using phosphoramidite chemistry.

Automated Solid-Phase RNA Synthesis

This protocol describes a single cycle of nucleotide addition on an automated synthesizer.

Materials:

  • Appropriate 2'-O-protected ribonucleoside phosphoramidites (0.05-0.2 M in anhydrous acetonitrile)[4]

  • Solid support (e.g., CPG) with the initial nucleoside

  • Deblocking solution: 3% TCA or DCA in DCM[14]

  • Activator solution: e.g., 0.25 M ETT or BTT in anhydrous acetonitrile[16]

  • Capping Solution A: Acetic anhydride in THF/pyridine or lutidine[4]

  • Capping Solution B: 16% N-Methylimidazole in THF[4]

  • Oxidizing Solution: 0.02-0.1 M Iodine in THF/pyridine/water[4]

  • Anhydrous acetonitrile for washing

Procedure:

  • Deblocking (Detritylation): The column containing the solid support is washed with anhydrous acetonitrile. The deblocking solution is then passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. The column is then washed thoroughly with anhydrous acetonitrile to remove all traces of acid.[4]

  • Coupling: The phosphoramidite solution and the activator solution are mixed and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. The reaction time is dependent on the 2'-protecting group and activator used (see Table 1). The column is then washed with anhydrous acetonitrile.[4][14]

  • Capping: A mixture of Capping A and Capping B solutions is delivered to the column. This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles and forming deletion mutations. The column is then washed with anhydrous acetonitrile.[4]

  • Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester. The column is then washed with anhydrous acetonitrile.[4]

  • This four-step cycle is repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

Cleavage and Deprotection

This protocol outlines the steps to cleave the synthesized RNA from the solid support and remove the protecting groups.

Materials:

Procedure:

  • Cleavage from Solid Support and Base Deprotection:

    • Transfer the CPG beads from the synthesis column to a screw-cap tube.[18]

    • Add 1 mL of AMA solution to the tube, seal it tightly, and incubate at 65°C for 10-15 minutes.[17][18]

    • Cool the tube to -20°C for 10 minutes, then centrifuge and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.[18]

    • Wash the CPG beads with a mixture of Ethanol (B145695):Acetonitrile:Water (3:1:1) and combine the wash with the supernatant.[18]

    • Dry the combined solution to a pellet in a vacuum concentrator.[18]

  • 2'-Hydroxyl Protecting Group Removal (for TBDMS or TOM groups):

    • Resuspend the dried pellet in a solution of TEA·3HF in NMP or DMSO.[18][19]

    • Incubate at 65°C for 1.5 to 2.5 hours.[19][20]

    • Cool the reaction on ice.

  • Precipitation of the RNA:

    • Add 25 µL of 3 M Sodium Acetate (pH 5.2) and 1 mL of 1-butanol. Vortex the mixture.[18]

    • Incubate at -70°C for at least 1 hour.[18]

    • Centrifuge at maximum speed for 30 minutes at 4°C.[18]

    • Carefully remove the butanol, wash the RNA pellet with 70% ethanol, and dry the pellet.[18]

    • Resuspend the purified RNA in an appropriate RNase-free buffer.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of the deprotected RNA oligonucleotide using ion-pair reversed-phase HPLC.

Materials:

  • HPLC system with a suitable reversed-phase column (e.g., C8 or C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0[21]

  • Mobile Phase B: Acetonitrile

  • Crude, deprotected RNA sample dissolved in Mobile Phase A

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the starting mobile phase composition (a low percentage of Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved crude RNA sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The more hydrophobic, full-length product (often retaining the DMT group if a "DMT-on" strategy is used) will elute later than the shorter, less hydrophobic failure sequences.[1]

  • Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length RNA oligonucleotide.

  • Desalting: The collected fractions containing the purified RNA are then desalted, typically by ethanol precipitation or using a desalting column, to remove the ion-pairing reagent and other salts.

  • Final Product Characterization: The purity and identity of the final RNA product should be confirmed by analytical HPLC and mass spectrometry.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of phosphoramidite chemistry for RNA modification.

RNA_Synthesis_Cycle cluster_0 start Deblocking 1. Deblocking (Detritylation) start->Deblocking Solid Support with Protected Nucleoside Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Linkage (some unreacted 5'-OH) Oxidation 4. Oxidation Capping->Oxidation Capped Failure Sequences end_cycle Oxidation->end_cycle Stable Phosphate Triester end_cycle->Deblocking Repeat Cycle for Next Nucleotide caption RNA Synthesis Cycle Phosphoramidite_Monomer phosphoramidite Nucleobase (Protected) Ribose 5'-O-DMT 2'-O-Protecting Group (e.g., TBDMS, TOM, ACE) 3'-O-Phosphoramidite caption General Structure of a Ribonucleoside Phosphoramidite

References

An In-depth Technical Guide to Ac-rC Phosphoramidite-¹⁵N₃: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Ac-rC Phosphoramidite-¹⁵N₃, an isotopically labeled building block essential for the synthesis of modified RNA. The document details its physical and chemical properties, experimental protocols for its use in solid-phase oligonucleotide synthesis, and its applications in structural biology and drug development.

Introduction: Understanding Ac-rC Phosphoramidite-¹⁵N₃

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized chemical reagent used in the automated synthesis of ribonucleic acid (RNA). It is a derivative of the natural nucleoside, cytidine (B196190), with three key modifications designed for specific scientific applications:

  • N⁴-Acetyl (Ac) Protection: The exocyclic amino group of the cytidine base is protected by an acetyl group. This prevents unwanted side reactions during the oligonucleotide synthesis process. The synthesis of N⁴-acetylcytidine (ac⁴C) containing RNAs is crucial for studying its role in stabilizing duplexes and its influence in various biological contexts.[1][2]

  • Phosphoramidite (B1245037) Moiety: The 3'-hydroxyl group of the ribose sugar is modified into a phosphoramidite. This reactive group enables the sequential addition of the nucleoside to a growing oligonucleotide chain on a solid support, a process known as the phosphoramidite method.[3][4][5][6] This method is the universally accepted standard for the chemical synthesis of DNA and RNA.[4][7]

  • ¹⁵N₃ Isotopic Labeling: The molecule is enriched with three stable, heavy isotopes of nitrogen (¹⁵N) at specific positions within the cytidine base. This labeling makes it a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to probe the structure and dynamics of RNA molecules with high precision.[8][9][10][11]

The combination of these features makes Ac-rC Phosphoramidite-¹⁵N₃ an invaluable reagent for researchers investigating RNA structure-function relationships, developing RNA-based therapeutics, and exploring the epitranscriptome.[12][13]

Physical and Chemical Properties

While specific experimental data for Ac-rC Phosphoramidite-¹⁵N₃ is not broadly published, its properties can be reliably inferred from standard data for protected ribonucleoside phosphoramidites.

PropertyRepresentative ValueNotes
Molecular Formula C₄₀H₅₀¹⁵N₃O₈PCalculated for the 5'-DMT, 2'-TBDMS, N⁴-Acetyl, 3'-CEP protected ¹⁵N₃ isotopologue.
Molecular Weight ~805.8 g/mol The exact weight varies with the protecting groups used. The three ¹⁵N atoms add ~3 Da to the standard molecular weight.
Appearance White to off-white crystalline powder or foamTypical for lyophilized phosphoramidites.
Solubility Soluble in anhydrous acetonitrile (B52724), dichloromethane, THFMust be dissolved in anhydrous solvents to prevent hydrolysis.
Stability Highly sensitive to acid and moisture.[5][14][15][16]Must be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C).[17] Hydrolysis half-life in 95% aqueous acetonitrile is approximately 200 hours.[5]
Reactivity Reacts rapidly with hydroxyl groups in the presence of an acidic activator (e.g., tetrazole).[5][6]This high reactivity is the basis for its use in oligonucleotide synthesis.

Experimental Protocols and Methodologies

The successful use of Ac-rC Phosphoramidite-¹⁵N₃ requires strict adherence to anhydrous techniques and standard protocols for solid-phase oligonucleotide synthesis.

  • Storage: Store as a dry powder in a desiccator at -20°C under an inert gas atmosphere.[17]

  • Handling: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation. All manipulations should be performed in a glove box or under a stream of inert gas.

  • Solution Preparation: Prepare solutions using anhydrous acetonitrile. Stock solutions are typically prepared at concentrations around 0.1 M.

Ac-rC Phosphoramidite-¹⁵N₃ is incorporated into an RNA sequence using an automated DNA/RNA synthesizer. The process involves a four-step cycle for each nucleotide addition.[4]

Oligo_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Detritylation 1. Detritylation (Acidic Deblocking) Coupling 2. Coupling (Ac-rC-¹⁵N₃ Amidite + Activator) Detritylation->Coupling Exposes 5'-OH group Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Detritylation Stabilizes phosphate (B84403) backbone End Final Oligonucleotide (Attached to support) Oxidation->End After final cycle Start Solid Support (CPG with first nucleoside) Start->Detritylation

Figure 1. Workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

  • Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group on the growing RNA chain is removed with an acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next reaction.[18]

  • Coupling: The Ac-rC Phosphoramidite-¹⁵N₃, dissolved in anhydrous acetonitrile, is mixed with an activator (e.g., 1H-tetrazole) and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[18] Coupling times may need to be extended for modified nucleosides compared to standard bases.[18]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using acetic anhydride (B1165640) to prevent them from participating in subsequent coupling steps, thus minimizing the formation of failure sequences.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[18] This completes one cycle of nucleotide addition.

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

StepReagentConditionsPurpose
Cleavage & Base Deprotection AMA (Ammonium Hydroxide/40% Methylamine 1:1)65°C, 10-15 minCleaves the oligo from the solid support and removes the acetyl (Ac) and other base protecting groups.[18]
2'-OH Desilylation Triethylamine trihydrofluoride (TEA·3HF) in DMSO or THF65°C, 2.5 hoursRemoves the 2'-hydroxyl protecting group (e.g., TBDMS).
Purification Reversed-Phase or Ion-Exchange HPLCStandard protocolsSeparates the full-length product from shorter failure sequences and other impurities. HPLC is the preferred method for purifying modified oligonucleotides to achieve high purity (>85-99%).[19][20][21]
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the final oligonucleotide. The mass will be higher than the unlabeled equivalent due to the three ¹⁵N atoms. Note that phosphoramidites themselves are acid-labile, making their direct MS analysis challenging without specialized methods, such as using a triethanolamine/NaCl matrix.[14][15][16]

  • NMR Spectroscopy: The ¹⁵N labels are used in advanced NMR experiments (e.g., ¹H-¹⁵N HSQC) to study the oligonucleotide. ¹⁵N NMR is a powerful tool for determining metal ion binding sites, probing hydrogen bonds, and analyzing the structure and dynamics of nucleic acids in solution.[8][9][10][22]

Applications in Research and Drug Development

The primary application of ¹⁵N labeling is in NMR spectroscopy.[11] By incorporating Ac-rC Phosphoramidite-¹⁵N₃ at specific sites, researchers can:

  • Resolve Spectral Overlap: In larger RNA molecules, ¹⁵N labeling helps to resolve crowded proton spectra, enabling the assignment of specific resonances.[23]

  • Probe Hydrogen Bonding: The chemical shifts of ¹⁵N nuclei are sensitive to their local environment, providing direct evidence of hydrogen bonding patterns in base pairs and tertiary structures.[22]

  • Study Molecular Interactions: Investigate the binding interfaces between the RNA and other molecules, such as proteins, drugs, or metal ions, by monitoring chemical shift perturbations upon binding.[9][11]

Modified nucleosides are a cornerstone of RNA therapeutics, including antisense oligonucleotides, siRNAs, and aptamers.[12][13] Incorporating modified bases like N⁴-acetylcytidine can enhance the therapeutic properties of an oligonucleotide. Furthermore, cytidine analogues are widely used as antiviral and anticancer agents.[24][25][26] The mechanism often involves the cellular uptake of the nucleoside analogue, its phosphorylation to the active triphosphate form, and its subsequent incorporation into viral RNA or DNA, leading to chain termination and inhibition of replication.[24][27][28]

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication NA Nucleoside Analog (e.g., Cytidine Analog) NA_MP Analog-Monophosphate NA->NA_MP Nucleoside Kinase NA_DP Analog-Diphosphate NA_MP->NA_DP NMP Kinase NA_TP Active Analog-Triphosphate NA_DP->NA_TP NDP Kinase Polymerase Viral Polymerase (e.g., Reverse Transcriptase) NA_TP->Polymerase Competes with natural dNTPs Chain_Termination Chain Termination Polymerase->Chain_Termination Incorporation into viral RNA/DNA

Figure 2. General mechanism of action for antiviral nucleoside analogs.

By using the ¹⁵N-labeled version, drug developers can use NMR to precisely map how a novel RNA therapeutic engages with its target or how a small molecule drug binds to a specific RNA structure, accelerating the drug discovery process.

References

Methodological & Application

Application Note: Utilizing Ac-rC Phosphoramidite-¹⁵N₃ as an Internal Standard for Accurate Quantification of Oligonucleotides by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Ac-rC Phosphoramidite-¹⁵N₃ as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of therapeutic oligonucleotides. The incorporation of a stable isotope-labeled (SIL) internal standard is a robust method to account for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision in bioanalytical assays.[1][2] This document outlines the rationale for using a SIL-IS, experimental procedures, data analysis, and expected results.

Introduction

Oligonucleotide-based therapeutics are a rapidly growing class of drugs that require sensitive and accurate quantification methods for pharmacokinetic, toxicokinetic, and metabolic studies.[3][4] LC-MS/MS has become a primary tool for the bioanalysis of these molecules due to its high sensitivity and specificity.[4][5] However, challenges such as extraction efficiency from biological matrices and ion suppression in the MS source can lead to inaccurate quantification.[1][3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS. An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations during sample processing and analysis.[1] Ac-rC Phosphoramidite-¹⁵N₃ is a ¹⁵N-labeled version of N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a common building block for RNA synthesis.[6][7][8][9] By incorporating this labeled phosphoramidite into an oligonucleotide that mirrors the analyte of interest, a highly effective internal standard can be synthesized.

This application note details the workflow for synthesizing a ¹⁵N-labeled oligonucleotide internal standard using Ac-rC Phosphoramidite-¹⁵N₃ and its subsequent application in a quantitative LC-MS/MS assay.

Experimental Workflow

The overall experimental workflow for utilizing Ac-rC Phosphoramidite-¹⁵N₃ as an internal standard is depicted below. This process begins with the synthesis of the stable isotope-labeled oligonucleotide and culminates in the accurate quantification of the target analyte in a biological matrix.

experimental_workflow cluster_synthesis Internal Standard Synthesis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Ac-rC Phosphoramidite-¹⁵N₃ B Oligonucleotide Synthesizer A->B C ¹⁵N-Labeled Oligonucleotide IS B->C E Spike with ¹⁵N-Labeled IS C->E Add to Samples D Biological Matrix (e.g., Plasma) D->E F Solid Phase Extraction (SPE) E->F G Elution & Evaporation F->G H LC Separation G->H I MS/MS Detection H->I J Data Processing I->J K Quantification J->K

Caption: Workflow for quantification using a synthesized ¹⁵N-labeled internal standard.

Protocols

Synthesis of ¹⁵N-Labeled Oligonucleotide Internal Standard

The ideal internal standard is a stable isotope-labeled version of the analyte oligonucleotide. In this protocol, we assume the target analyte is an RNA oligonucleotide containing at least one cytidine (B196190) base.

Methodology:

  • Sequence Design: The internal standard should have the same sequence as the analyte.

  • Phosphoramidite Preparation: Dissolve Ac-rC Phosphoramidite-¹⁵N₃ and other required phosphoramidites (A, U, G) in anhydrous acetonitrile (B52724) to the recommended concentration for the synthesizer.

  • Oligonucleotide Synthesis: Perform solid-phase synthesis using a standard automated oligonucleotide synthesizer.[10] At the desired cytidine position(s), use the Ac-rC Phosphoramidite-¹⁵N₃ solution for the coupling step.

  • Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard protocols.

  • Purification: Purify the full-length ¹⁵N-labeled oligonucleotide using HPLC. Ion-pair reversed-phase HPLC with a C18 column is a common method.[11]

  • Characterization: Confirm the identity and purity of the synthesized internal standard by mass spectrometry (to verify the mass shift due to ¹⁵N incorporation) and analytical HPLC.[11]

Sample Preparation for LC-MS Analysis

This protocol describes the extraction of a target oligonucleotide and its ¹⁵N-labeled internal standard from a biological matrix, such as plasma.

Methodology:

  • Sample Aliquoting: Aliquot 100 µL of plasma samples (standards, quality controls, and unknowns) into a 96-well plate.

  • Internal Standard Spiking: Add a fixed amount of the purified ¹⁵N-labeled oligonucleotide internal standard to each well (except for blank matrix samples). The final concentration should be in the mid-range of the calibration curve.

  • Protein Precipitation/Lysis: Add a protein precipitation or cell lysis buffer to each well and mix thoroughly.

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE plate with methanol (B129727) and then with an equilibration buffer.

    • Load the pre-treated samples onto the SPE plate.

    • Wash the plate with a wash buffer to remove interfering components.

    • Elute the oligonucleotide analyte and internal standard with an elution buffer.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in an appropriate mobile phase for LC-MS injection.

LC-MS/MS Method

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterCondition
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Aqueous solution with an ion-pairing agent (e.g., HFIP) and a weak base (e.g., DIPA)
Mobile Phase B Organic solvent (e.g., Methanol or Acetonitrile) with the same ion-pairing agent and base
Flow Rate 0.3 mL/min
Gradient Optimized for the separation of the target oligonucleotide
Column Temperature 50-60 °C
Injection Volume 5-10 µL

MS/MS Parameters:

ParameterCondition
Ionization Mode ESI Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Select a specific charge state of the analyte and the ¹⁵N-IS
Product Ion (Q3) Select specific fragment ions for the analyte and the ¹⁵N-IS
Collision Energy Optimized for each transition
Source Conditions Optimized for desolvation and ionization of oligonucleotides

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte Oligonucleotide[M-nH]ⁿ⁻Fragment 1
¹⁵N-Labeled IS[M+3-nH]ⁿ⁻Fragment 2

Note: The precursor ion of the internal standard will have a mass shift corresponding to the number of ¹⁵N atoms incorporated (3 nitrogens in the cytidine base). The fragment ions may or may not show a mass shift depending on whether the ¹⁵N-labeled cytidine is part of the fragment.

Data Analysis and Expected Results

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the area ratio against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then interpolated from this curve.

Linearity and Sensitivity

A typical calibration curve should demonstrate good linearity over the desired concentration range, with a correlation coefficient (R²) > 0.99.

Table 1: Calibration Curve Performance

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11,52050,1000.0300.9595.0
57,85051,2000.1535.1102.0
2030,10049,8000.60419.899.0
100155,00050,5003.069101.2101.2
500760,00049,50015.354495.599.1
10001,510,00050,00030.2001005.0100.5

Note: Data presented are hypothetical and for illustrative purposes.

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[12] For oligonucleotide analysis, LLOQs in the low ng/mL range are often achievable.[12]

Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 2: Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=5)CV (%)Accuracy (%)
LLOQ10.988.598.0
Low33.16.2103.3
Medium8078.54.598.1
High800810.23.8101.3

Note: Data presented are hypothetical and for illustrative purposes.

Conclusion

The use of Ac-rC Phosphoramidite-¹⁵N₃ to synthesize a stable isotope-labeled internal standard provides a robust and reliable method for the LC-MS quantification of oligonucleotide therapeutics.[6] This approach effectively corrects for variability in sample extraction and matrix-induced ionization effects, leading to high-quality data that meets regulatory expectations for bioanalytical method validation.[4] The detailed protocols and expected performance metrics provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Step-by-Step Guide for Solid-Phase RNA Synthesis with 15N3-Labeled Amidites

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase synthesis of RNA oligonucleotides incorporating 15N3-labeled phosphoramidites. The protocols outlined below are intended for use by researchers familiar with standard oligonucleotide synthesis techniques and are designed to be compatible with most automated DNA/RNA synthesizers. The inclusion of 15N isotopes provides a powerful tool for the structural and dynamic analysis of RNA molecules by NMR spectroscopy.

Introduction

Solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard method for the chemical synthesis of RNA oligonucleotides.[1][2] This technique involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The incorporation of stable isotopes, such as 15N, into specific nucleobases allows for detailed investigation of RNA structure, folding, and molecular interactions.[3][4] This application note focuses on the use of 15N3-labeled phosphoramidites for uridine (B1682114) and cytidine (B196190), providing a step-by-step protocol for their successful incorporation into synthetic RNA.

Materials and Reagents

Ensure all reagents are of high purity and anhydrous where specified. Use RNase-free solutions and consumables to prevent degradation of the synthesized RNA.

Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the initial nucleoside.

Phosphoramidites:

  • Standard (unlabeled) A, G, C, U RNA phosphoramidites (0.05-0.2 M in anhydrous acetonitrile)

  • 15N3-labeled Uridine phosphoramidite (0.05-0.2 M in anhydrous acetonitrile)

  • 15N3-labeled Cytidine phosphoramidite (0.05-0.2 M in anhydrous acetonitrile)

Synthesis Reagents:

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)[1]

  • Activator Solution: 0.25-0.5 M 5-Ethylthiotetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile[1]

  • Capping Solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Lutidine[5]

  • Capping Solution B: 16% N-Methylimidazole (NMI) in THF[1]

  • Oxidizing Solution: 0.02-0.1 M Iodine in THF/Pyridine/Water[5]

  • Washing Solution: Anhydrous acetonitrile (B52724)

Cleavage and Deprotection Reagents:

  • Ammonia/methylamine (AMA) solution (1:1 v/v aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine)[6]

  • Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO[7]

  • RNA Quenching Buffer

Purification Reagents:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Acrylamide/Bis-acrylamide solution

    • Urea (B33335)

    • Tris-Borate-EDTA (TBE) buffer

    • Ammonium persulfate (APS)

    • Tetramethylethylenediamine (TEMED)

    • Gel loading buffer (e.g., formamide-based)

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC-grade acetonitrile

    • Triethylammonium acetate (B1210297) (TEAA) buffer

    • Reverse-phase C18 column

Experimental Protocols

Automated Solid-Phase RNA Synthesis Cycle

The following is a typical four-step cycle for an automated RNA synthesizer. Specific timings may need to be optimized based on the synthesizer model and the specific sequence. The protocol is identical for both unlabeled and 15N3-labeled phosphoramidites.

Step 1: Deblocking (Detritylation)

  • Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.[1]

  • Procedure:

    • Wash the solid support with anhydrous acetonitrile.

    • Pass the deblocking solution (3% TCA in DCM) through the synthesis column for 1-3 minutes.[1]

    • The appearance of an orange color from the cleaved DMT cation indicates a successful reaction. The intensity of this color can be used to monitor coupling efficiency.[1]

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

Step 2: Coupling

  • Purpose: Addition of the next phosphoramidite to the growing RNA chain.

  • Procedure:

    • Mix the desired phosphoramidite solution (0.05-0.2 M) with the activator solution (0.25-0.5 M ETT or 0.25 M DCI).[1]

    • Deliver the mixture to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive.[1]

    • Allow the coupling reaction to proceed for 2-10 minutes. The optimal coupling time can vary depending on the 2'-hydroxyl protecting group on the phosphoramidite.[1]

    • Wash the support with anhydrous acetonitrile.

Step 3: Capping

  • Purpose: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences (n-1 mers).[5]

  • Procedure:

    • Deliver Capping Solution A (acetic anhydride) and Capping Solution B (N-methylimidazole) to the column.

    • Allow the reaction to proceed for 1-2 minutes.

    • Wash the support with anhydrous acetonitrile.

Step 4: Oxidation

  • Purpose: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[5]

  • Procedure:

    • Deliver the oxidizing solution (Iodine in THF/Pyridine/Water) to the column.

    • Allow the reaction to proceed for 1-2 minutes.

    • Wash the support with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

This two-stage process removes the protecting groups from the nucleobases and the phosphate backbone, and cleaves the RNA from the solid support. Standard deprotection protocols are generally compatible with 15N-labeled oligonucleotides, with no significant risk of isotope loss.

Stage 1: Removal of Base and Phosphate Protecting Groups and Cleavage from Support

  • Transfer the solid support from the synthesis column to a screw-cap vial.

  • Add 1 mL of AMA solution to the vial.[6]

  • Incubate at 65°C for 15-20 minutes.

  • Cool the vial and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

  • Evaporate the solution to dryness using a vacuum concentrator.

Stage 2: Removal of 2'-Hydroxyl Protecting Groups

  • Resuspend the dried RNA pellet in a solution of TEA·3HF in NMP or DMSO.[7]

  • Incubate at 65°C for 2.5 hours.[7]

  • Quench the reaction by adding an appropriate quenching buffer.

  • Desalt the RNA solution using a suitable method such as ethanol (B145695) precipitation or size-exclusion chromatography.

Purification of 15N-Labeled RNA

Purification is essential to remove truncated sequences and other impurities. The choice between denaturing PAGE and HPLC will depend on the length of the oligonucleotide and the required purity.

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

  • Prepare a denaturing polyacrylamide gel (typically 10-20% acrylamide) containing 7-8 M urea in TBE buffer.

  • Resuspend the desalted RNA pellet in a formamide-based gel loading buffer.

  • Heat the sample at 95°C for 3-5 minutes and then snap-cool on ice.

  • Load the sample onto the gel and run the electrophoresis at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualize the RNA bands by UV shadowing.[8]

  • Excise the gel slice containing the full-length product.

  • Elute the RNA from the gel slice by crush-and-soak method in an appropriate buffer (e.g., TE buffer) overnight at 4°C.[8]

  • Separate the eluted RNA from the gel fragments by filtration or centrifugation.

  • Recover the purified RNA by ethanol precipitation.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Resuspend the desalted RNA in an appropriate HPLC-grade buffer (e.g., 0.1 M TEAA).

  • Use a reverse-phase C18 column suitable for oligonucleotide purification.

  • Set up a gradient elution with mobile phase A (e.g., 0.1 M TEAA in water) and mobile phase B (e.g., 0.1 M TEAA in acetonitrile).

  • A typical gradient might be a linear increase from 5% to 50% of mobile phase B over 30-40 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the major peak, which represents the full-length RNA oligonucleotide.

  • Combine the desired fractions and evaporate the solvent using a vacuum concentrator.

  • Desalt the purified RNA.

Data Presentation

The efficiency of incorporating 15N3-labeled phosphoramidites is comparable to their unlabeled counterparts. The following table summarizes typical performance data.

PhosphoramiditeProtecting GroupsCoupling Time (min)Per-Step Coupling Efficiency (%)Overall Yield (20-mer, theoretical) (%)
Unlabeled Uridine 5'-DMT, 2'-TBDMS, base-standard6-10~98-99%~60-80%
15N3-Uridine 5'-DMT, 2'-TBDMS, base-standard6-10~98-99%~60-80%
Unlabeled Cytidine 5'-DMT, 2'-TBDMS, base-Ac6-10~98-99%~60-80%
15N3-Cytidine 5'-DMT, 2'-TBDMS, base-Ac6-10~98-99%~60-80%

Note: Overall yield is highly dependent on the length of the oligonucleotide and the efficiency of each synthesis cycle. The values presented are estimates for a 20-mer sequence.

Workflow and Pathway Diagrams

Solid_Phase_RNA_Synthesis_Workflow start Start: Solid Support with Initial Nucleoside deblocking Step 1: Deblocking (Detritylation) 3% TCA in DCM start->deblocking coupling Step 2: Coupling 15N3-Amidite + Activator deblocking->coupling capping Step 3: Capping Acetic Anhydride + NMI coupling->capping oxidation Step 4: Oxidation Iodine Solution capping->oxidation cycle Repeat Cycle (n-1) times oxidation->cycle Next Nucleotide cleavage_deprotection Cleavage & Deprotection 1. AMA 2. TEA·3HF oxidation->cleavage_deprotection Final Nucleotide cycle->deblocking purification Purification PAGE or HPLC cleavage_deprotection->purification final_product Final Product: Purified 15N-Labeled RNA purification->final_product

Caption: Workflow for solid-phase synthesis of 15N-labeled RNA.

Conclusion

The protocols described in this application note provide a reliable method for the synthesis of high-quality 15N-labeled RNA oligonucleotides. The successful incorporation of 15N3-labeled uridine and cytidine phosphoramidites enables advanced structural and functional studies of RNA, contributing to a deeper understanding of their biological roles and facilitating the development of novel RNA-based therapeutics. Careful adherence to anhydrous and RNase-free conditions throughout the synthesis and purification processes is critical for obtaining high yields of the desired product.

References

Quantitative Analysis of RNA Using 15N Labeled Standards by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural and dynamic analysis of biological macromolecules. Quantitative NMR (qNMR) further extends its utility by enabling the precise and accurate determination of the concentration of molecules in a sample.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of RNA using 15N labeled RNA as an internal standard. The use of a stable isotope-labeled internal standard, structurally identical to the analyte, offers significant advantages in terms of accuracy and reproducibility by minimizing variations in sample preparation and experimental conditions. This method is particularly valuable for researchers, scientists, and drug development professionals involved in RNA-based therapeutics, diagnostics, and fundamental research.

The principle of qNMR relies on the direct proportionality between the integrated intensity of an NMR signal and the number of corresponding nuclei in the molecule.[2] By comparing the integral of a signal from the analyte with that of a known quantity of an internal standard, the concentration of the analyte can be accurately determined.[1][4] 15N labeling of RNA is a well-established technique, primarily utilized for heteronuclear multi-dimensional NMR studies to resolve spectral overlap and facilitate structure determination.[5][6][7] This protocol adapts this labeling strategy for quantitative purposes.

Experimental Workflow

The overall workflow for quantitative NMR analysis of RNA using a 15N labeled internal standard is depicted below. This process involves the preparation of the 15N labeled RNA standard, sample preparation for NMR analysis, data acquisition, and data processing and quantification.

Quantitative NMR Workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification prep_dna Linearized Plasmid DNA Template in_vitro In Vitro Transcription with 15N-labeled NTPs prep_dna->in_vitro purification PAGE Purification in_vitro->purification quant_standard Quantification of 15N RNA Standard purification->quant_standard mixing Mixing Analyte and 15N RNA Standard quant_standard->mixing analyte Analyte RNA analyte->mixing nmr_tube Transfer to NMR Tube mixing->nmr_tube acquisition 1D 1H NMR Data Acquisition nmr_tube->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Concentration Calculation integration->calculation

Caption: Workflow for quantitative RNA analysis using a 15N labeled internal standard.

Protocols

Protocol 1: Preparation of 15N Labeled RNA Standard

This protocol describes the synthesis of a uniformly 15N-labeled RNA standard using in vitro transcription with T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the RNA sequence of interest downstream of a T7 promoter.

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine).

  • Uniformly 15N-labeled ribonucleoside triphosphates (15N-rNTPs: ATP, GTP, CTP, UTP).

  • T7 RNA Polymerase.

  • RNase-free water.

  • Denaturing polyacrylamide gel (e.g., 8 M Urea, 1x TBE).

  • RNA loading buffer.

  • Elution buffer (e.g., 0.3 M Sodium Acetate, 1 mM EDTA).

  • Ethanol (B145695) (100% and 70%).

Procedure:

  • In Vitro Transcription:

    • Set up the transcription reaction in a sterile, RNase-free microcentrifuge tube. A typical 100 µL reaction is as follows:

      Component Volume Final Concentration
      Linearized DNA Template (1 µg/µL) 2 µL 20 ng/µL
      10x Transcription Buffer 10 µL 1x
      15N-rNTP Mix (25 mM each) 10 µL 2.5 mM each
      T7 RNA Polymerase 2 µL -

      | RNase-free Water | to 100 µL | - |

    • Incubate the reaction at 37°C for 2-4 hours.

  • Purification by Denaturing PAGE:

    • Add an equal volume of RNA loading buffer to the transcription reaction.

    • Heat the sample at 95°C for 3-5 minutes and then place it on ice.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the electrophoresis until the desired separation is achieved.

    • Visualize the RNA band by UV shadowing.

    • Excise the gel slice containing the RNA band.

  • Elution and Precipitation:

    • Crush the excised gel slice and transfer it to a microcentrifuge tube.

    • Add elution buffer and incubate with gentle agitation overnight at 4°C.

    • Separate the eluate from the gel fragments by centrifugation.

    • Precipitate the RNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.

    • Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.

  • Quantification of the 15N RNA Standard:

    • Resuspend the purified 15N RNA in a known volume of RNase-free water or a suitable buffer.

    • Determine the concentration of the 15N RNA standard using UV-Vis spectroscopy at 260 nm. Use the appropriate extinction coefficient for the specific RNA sequence.

Protocol 2: Quantitative NMR Sample Preparation and Data Acquisition

This protocol outlines the preparation of the NMR sample and the key parameters for data acquisition.

Materials:

  • Analyte RNA sample of unknown concentration.

  • Purified and quantified 15N labeled RNA internal standard.

  • NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O or 100% D₂O).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of the analyte RNA solution into a sterile microcentrifuge tube.

    • Add a precise volume of the 15N labeled RNA internal standard to the same tube. The molar ratio of the standard to the expected analyte concentration should ideally be close to 1:1 to ensure comparable signal intensities.

    • Lyophilize the mixed sample to dryness.

    • Resuspend the sample in the desired NMR buffer to the final volume required for the NMR tube (typically 500-600 µL).

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Key Acquisition Parameters for qNMR:

      • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. Water suppression techniques like WATERGATE or presaturation may be necessary when working in H₂O.

      • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the standard. A d1 of 10-15 seconds is often a safe starting point for RNA imino protons.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[1]

      • Ernst Angle: To maximize signal per unit time while ensuring full relaxation, the pulse angle can be set to the Ernst angle. However, for simplicity and robustness, a 90° pulse with a long relaxation delay is often preferred.

Protocol 3: Data Processing and Quantification

This protocol describes the steps for processing the acquired NMR data and calculating the analyte concentration.

Software:

  • NMR data processing software (e.g., TopSpin, Mnova, VnmrJ).

Procedure:

  • Data Processing:

    • Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

    • Perform Fourier transformation.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.

  • Signal Selection and Integration:

    • Select well-resolved, non-overlapping signals for both the analyte and the 15N labeled internal standard. For RNA, the imino proton region (10-15 ppm) often provides well-dispersed signals suitable for quantification, provided the experiment is conducted in H₂O. In D₂O, aromatic or anomeric protons can be used.

    • Integrate the selected signals. The integration region should cover the entire peak.

  • Concentration Calculation:

    • The concentration of the analyte can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * Cstandard

    Where:

    • Canalyte = Concentration of the analyte

    • Ianalyte = Integral of the selected analyte signal

    • Nanalyte = Number of protons contributing to the selected analyte signal

    • Nstandard = Number of protons contributing to the selected standard signal

    • Istandard = Integral of the selected standard signal

    • Cstandard = Concentration of the 15N labeled RNA internal standard

Data Presentation

Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantitative NMR Data Summary

Sample IDAnalyte Signal (ppm)Analyte Integral (Ianalyte)Standard Signal (ppm)Standard Integral (Istandard)Calculated Analyte Concentration (µM)
Sample 112.51.0013.20.9851.0
Sample 212.51.5213.20.9977.2
Sample 312.50.7513.21.0137.1

Assuming Nanalyte = Nstandard = 1 and Cstandard = 50 µM.

Logical Relationships in qNMR

The accuracy of the qNMR measurement is dependent on several interconnected factors. The following diagram illustrates these relationships.

qNMR Accuracy Factors cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_result Result purity Standard Purity accuracy Quantification Accuracy purity->accuracy conc Standard Concentration Accuracy conc->accuracy ratio Analyte:Standard Ratio sn Signal-to-Noise Ratio ratio->sn delay Relaxation Delay (d1) delay->accuracy integration Integration Accuracy sn->integration phasing Phasing phasing->integration baseline Baseline Correction baseline->integration integration->accuracy

Caption: Key factors influencing the accuracy of quantitative NMR measurements.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of RNA using 15N labeled RNA as an internal standard. By following these detailed methodologies for standard preparation, sample handling, NMR data acquisition, and processing, researchers can achieve accurate and reproducible quantification of RNA. This approach is a valuable tool for various applications in academic research and the pharmaceutical industry, including the characterization of RNA-based therapeutics and the study of RNA-ligand interactions.

References

Application Notes and Protocols: Deprotection of Oligonucleotides Containing N4-acetyl-2'-deoxycytidine (Ac-rC) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. N4-acetyl-2'-deoxycytidine (Ac-rC) is a modification often used to protect the exocyclic amine of cytidine (B196190) during solid-phase oligonucleotide synthesis. The final deprotection step, which removes the protecting groups from the nucleobases, phosphate (B84403) backbone, and cleaves the oligonucleotide from the solid support, is critical for obtaining a high-purity, functional product. The choice of deprotection strategy is paramount, especially when dealing with sensitive modifications. This document provides a detailed overview of deprotection methods for oligonucleotides containing Ac-rC residues, including quantitative data, experimental protocols, and visual workflows.

Oligonucleotide deprotection can be conceptually divided into three main events:

  • Cleavage: Release of the synthesized oligonucleotide from the solid support.

  • Phosphate Deprotection: Removal of the cyanoethyl groups from the phosphate backbone.

  • Base Deprotection: Removal of the protecting groups from the exocyclic amines of the nucleobases, including the acetyl group from Ac-rC.

The selection of an appropriate deprotection method is dictated by several factors, including the presence of other sensitive moieties in the oligonucleotide (e.g., dyes, other modified bases), the desired speed of the process, and the scale of the synthesis.[1]

Deprotection Strategies for Ac-rC Containing Oligonucleotides

Several reagents and conditions are available for the deprotection of oligonucleotides containing Ac-rC. Acetyl-dC is compatible with a wide range of deprotection conditions, from mild to strong.[2]

Standard Deprotection
  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): This is the most traditional method for deprotection.[3] While effective, it often requires elevated temperatures and prolonged incubation times to ensure complete removal of all protecting groups.[4] It is crucial to use fresh, high-quality ammonium hydroxide, as the concentration of ammonia (B1221849) in aqueous solutions can decrease over time, leading to incomplete deprotection.[1][3]

Fast Deprotection
  • Ammonium Hydroxide/Methylamine (AMA): This mixture (typically a 1:1 v/v ratio of aqueous ammonium hydroxide and aqueous methylamine) offers a significant advantage in terms of speed, allowing for complete deprotection in as little as 5-10 minutes at elevated temperatures.[1][3][5][6] The use of Ac-dC is specifically recommended for the UltraFAST deprotection system employing AMA to prevent base modification that can occur with other cytidine protecting groups like benzoyl (Bz).[1][3][5]

Mild and Ultra-Mild Deprotection

For oligonucleotides containing sensitive modifications that are not stable to harsh basic conditions, milder deprotection strategies are necessary.

  • Potassium Carbonate (K₂CO₃) in Methanol: This is an ultra-mild deprotection method suitable for very sensitive oligonucleotides.[4][7] It is often used in conjunction with "UltraMILD" phosphoramidites, where dA and dG are protected with groups like Pac and iPr-Pac, respectively.[4][5]

  • t-Butylamine/Methanol/Water: This mixture provides an alternative mild deprotection condition, particularly useful for oligonucleotides containing sensitive dyes like TAMRA.[1][3]

Orthogonal Deprotection Strategy

In some advanced applications, it is desirable to deprotect certain bases while leaving others protected. An orthogonal strategy can be employed where Ac-rC, along with other "ultra mild deprotection" protecting groups, are removed with potassium carbonate in methanol, while a more robust protecting group on another base (like dimethylacetamidine on adenine) remains intact.[8][9]

Quantitative Data Summary

The following tables summarize the conditions for various deprotection methods for oligonucleotides containing Ac-rC.

Table 1: Ammonium Hydroxide Deprotection Conditions [4]

ReagentTemperatureTimeNotes
30% NH₄OH55 °C17 hoursSufficient to deprotect all standard bases.
30% NH₄OHRoom Temp.17 hoursSufficient to deprotect A, C, and dmf-dG.
30% NH₄OH65 °C2 hoursSufficient to deprotect A, C, and dmf-dG.
30% NH₄OHRoom Temp.2 hoursSufficient to deprotect only UltraMild monomers when UltraMild Cap A is used.

Table 2: Fast Deprotection with AMA [3][5]

ReagentTemperatureTimeNotes
NH₄OH/Methylamine (1:1)65 °C5-10 minutesRequires the use of Ac-dC to avoid base modification.
NH₄OH/Methylamine (1:1)55 °C10 minutes-
NH₄OH/Methylamine (1:1)37 °C30 minutes-
NH₄OH/Methylamine (1:1)Room Temp.120 minutes-

Table 3: Mild and Ultra-Mild Deprotection Conditions [4][7]

ReagentTemperatureTimeNotes
0.05 M K₂CO₃ in MethanolRoom Temp.4 hoursFor use with UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG) and UltraMild Cap A.
t-Butylamine/Methanol/Water (1:1:2)55 °COvernightAlternative for sensitive oligonucleotides, e.g., containing TAMRA.[1]
t-Butylamine/Water (1:3)60 °C6 hoursCan be used with regular protecting groups.[5]

Experimental Protocols

Protocol 1: Fast Deprotection using AMA

This protocol is suitable for standard DNA oligonucleotides containing Ac-rC where rapid deprotection is desired.

Materials:

  • Synthesized oligonucleotide on solid support.

  • AMA solution: 1:1 (v/v) mixture of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Heating block or water bath.

  • Microcentrifuge tubes.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap microcentrifuge tube.

  • Add 1.0 mL of the AMA solution to the tube for a 1 µmol scale synthesis. Ensure the support is completely submerged.

  • Tightly seal the tube and place it in a heating block or water bath pre-heated to 65 °C.

  • Incubate for 10 minutes.[7]

  • After incubation, cool the tube on ice.

  • Carefully open the tube and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The oligonucleotide solution can then be dried down and further purified as required.

Protocol 2: Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This protocol is recommended for oligonucleotides containing highly sensitive modifications that are not compatible with standard basic deprotection. This method requires the use of UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and a capping step with phenoxyacetic anhydride (B1165640) (UltraMild Cap A).[4]

Materials:

  • Synthesized oligonucleotide on solid support (synthesized with UltraMILD monomers and capping reagents).

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Sealed reaction vial.

Procedure:

  • Place the solid support with the synthesized oligonucleotide into a sealed vial.

  • Prepare a fresh solution of 0.05 M K₂CO₃ in anhydrous methanol.

  • Add a sufficient volume of the K₂CO₃ solution to completely cover the solid support (e.g., 1 mL for a 1 µmol synthesis).

  • Seal the vial and incubate at room temperature for 4 hours with gentle agitation.[4][7]

  • After incubation, carefully collect the supernatant containing the deprotected oligonucleotide.

  • The oligonucleotide can then be processed for purification.

Visualizing the Deprotection Workflow

The following diagrams illustrate the logical flow of selecting a deprotection method and the general experimental workflow.

Deprotection_Decision_Pathway start Start: Oligonucleotide Synthesis Complete check_sensitivity Assess Sensitivity of Oligonucleotide Components start->check_sensitivity standard_oligo Standard Oligo or Ac-rC is the only modification check_sensitivity->standard_oligo Low Sensitivity sensitive_oligo Contains Sensitive Dyes or other labile modifications check_sensitivity->sensitive_oligo High Sensitivity fast_deprotection Fast Deprotection (AMA) standard_oligo->fast_deprotection Speed is a priority standard_deprotection Standard Deprotection (NH4OH) standard_oligo->standard_deprotection Standard procedure mild_deprotection Mild/Ultra-Mild Deprotection (K2CO3/Methanol or t-Butylamine) sensitive_oligo->mild_deprotection purification Purification (e.g., HPLC, PAGE) fast_deprotection->purification standard_deprotection->purification mild_deprotection->purification end End: Purified Oligonucleotide purification->end

Caption: Decision pathway for selecting an appropriate deprotection method.

General_Deprotection_Workflow start 1. Oligo on Solid Support add_reagent 2. Add Deprotection Reagent (e.g., AMA) start->add_reagent incubate 3. Incubate (Heat as required) add_reagent->incubate collect 4. Collect Supernatant (Cleaved Oligo) incubate->collect dry 5. Dry Oligonucleotide collect->dry purify 6. Purify dry->purify

Caption: General experimental workflow for oligonucleotide deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: This can be identified by mass spectrometry or HPLC analysis showing peaks corresponding to incompletely deprotected species. Ensure that fresh deprotection reagents are used and that the incubation time and temperature are appropriate for the chosen method.[1]

  • Base Modification: The use of Ac-dC is crucial for fast deprotection methods like AMA to avoid side reactions that can occur with other protecting groups.[5]

  • Oligonucleotide Degradation: For highly sensitive oligonucleotides, even mild deprotection conditions can cause degradation. It may be necessary to optimize deprotection times and temperatures.

  • Post-Deprotection Handling: After deprotection, oligonucleotides should be desalted or purified to remove residual protecting group fragments and other small molecules.[2] The choice of purification method (e.g., HPLC, PAGE) depends on the desired purity and the intended application of the oligonucleotide.[2]

By carefully selecting the deprotection strategy based on the specific characteristics of the oligonucleotide and adhering to optimized protocols, researchers can ensure the successful synthesis of high-quality oligonucleotides containing Ac-rC for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols for Ac-rC Phosphoramidite-¹⁵N₃ in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC Phosphoramidite-¹⁵N₃ is a specialized building block used in the solid-phase synthesis of isotopically labeled RNA oligonucleotides. The N⁴-acetyl (Ac) protecting group on the cytidine (B196190) base offers advantages in deprotection, particularly for oligonucleotides containing sensitive modifications. The incorporation of a stable ¹⁵N₃ isotope at the N⁴ position and the two ring nitrogens of cytosine provides a powerful tool for structural and mechanistic studies of nucleic acids by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides detailed application notes and protocols for the efficient use of Ac-rC Phosphoramidite-¹⁵N₃ in oligonucleotide synthesis.

Stable isotope labeling is a critical technique in drug development, enabling detailed analysis of drug-target interactions, pharmacokinetics, and metabolic profiling[]. The site-specific incorporation of ¹⁵N labels simplifies complex NMR spectra and aids in the unambiguous assignment of resonances, which is crucial for understanding the structure and dynamics of RNA molecules[2].

Quantitative Data Summary

The coupling efficiency of phosphoramidites is a critical parameter for the successful synthesis of long and high-purity oligonucleotides. While specific data for the ¹⁵N₃-labeled Ac-rC phosphoramidite (B1245037) is not broadly published, the performance is expected to be comparable to its unlabeled counterpart under optimized conditions. The acetyl protecting group on cytidine is known for its compatibility with a range of deprotection protocols, including rapid and mild conditions[3][4].

ParameterTypical ValueConditionsReference
Coupling Efficiency >98%Standard automated DNA/RNA synthesis cycle.[5][6]
Coupling Time (Standard) 30 - 360 secondsDependent on synthesizer, activator, and scale. For modified phosphoramidites, longer coupling times may be necessary.[5][7]
Activator Concentration 0.25 M - 0.5 M4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are commonly used.[7][8]
Phosphoramidite Concentration 0.1 MIn anhydrous acetonitrile (B52724).[5]
Deprotection (UltraFAST) 5 minutes at 65°CAmmonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) solution.[4]
Deprotection (UltraMILD) 4 hours at room temperature0.05 M Potassium Carbonate in methanol.[3][9]

Experimental Protocols

Phosphoramidite Preparation

Proper handling and preparation of the Ac-rC Phosphoramidite-¹⁵N₃ is crucial to maintain its reactivity and achieve high coupling efficiencies.

Materials:

  • Ac-rC Phosphoramidite-¹⁵N₃

  • Anhydrous acetonitrile (ACN)

  • Molecular sieves (3 Å)

  • Argon or Helium gas supply

  • Appropriate synthesizer-compatible bottle with a septum

Procedure:

  • Ensure all glassware and equipment are scrupulously dried to prevent moisture contamination.

  • Dissolve the Ac-rC Phosphoramidite-¹⁵N₃ in anhydrous acetonitrile to a final concentration of 0.1 M.[5]

  • The dissolution should be performed under an inert atmosphere of argon or helium to prevent exposure to moisture and oxygen[10].

  • Add activated molecular sieves to the phosphoramidite solution to maintain anhydrous conditions.

  • Place the prepared phosphoramidite solution on the designated port of the automated oligonucleotide synthesizer.

Automated Oligonucleotide Synthesis Cycle

The synthesis of the oligonucleotide is performed on a solid support in a cyclical four-step process for each nucleotide addition: de-blocking, coupling, capping, and oxidation.

Instrumentation:

  • Automated DNA/RNA Synthesizer

Reagents:

  • Prepared 0.1 M Ac-rC Phosphoramidite-¹⁵N₃ solution

  • Activator solution (e.g., 0.25 M DCI in ACN)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Synthesis Cycle for Ac-rC Phosphoramidite-¹⁵N₃ Incorporation:

  • De-blocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.

  • Coupling: The prepared Ac-rC Phosphoramidite-¹⁵N₃ solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 2-10 minutes is recommended for modified phosphoramidites to ensure high efficiency[7].

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. The use of Ac-rC allows for flexible deprotection strategies.

UltraFAST Deprotection Protocol (for standard oligonucleotides):

  • Transfer the solid support to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA)[4][10].

  • Incubate the vial at 65°C for 10-15 minutes[4][10].

  • Cool the vial on ice and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

UltraMILD Deprotection Protocol (for sensitive oligonucleotides):

  • Transfer the solid support to a screw-cap vial.

  • Add a solution of 0.05 M potassium carbonate in anhydrous methanol[3].

  • Incubate the vial at room temperature for 4 hours[9].

  • Quench the reaction and recover the deprotected oligonucleotide.

Mandatory Visualizations

experimental_workflow cluster_prep Phosphoramidite Preparation cluster_synthesis Automated Synthesis Cycle cluster_post Post-Synthesis Processing prep1 Dissolve Ac-rC-15N3 in Anhydrous ACN prep2 Inert Atmosphere (Argon/Helium) prep1->prep2 prep3 Transfer to Synthesizer prep2->prep3 deblock De-blocking (DMT Removal) prep3->deblock coupling Coupling (Ac-rC-15N3 Addition) deblock->coupling capping Capping (Unreacted -OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblock Next Cycle cleavage Cleavage from Solid Support oxidation->cleavage deprotection Base & Phosphate Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification

Caption: Experimental workflow for oligonucleotide synthesis using Ac-rC Phosphoramidite-¹⁵N₃.

signaling_pathway cluster_activation Phosphoramidite Activation cluster_coupling Coupling Reaction phosphoramidite Ac-rC Phosphoramidite-¹⁵N₃ activated_intermediate Activated Intermediate phosphoramidite->activated_intermediate Protonation activator Activator (e.g., DCI) activator->activated_intermediate growing_chain Growing Oligonucleotide (Free 5'-OH) activated_intermediate->growing_chain Nucleophilic Attack phosphite_triester Phosphite Triester Linkage growing_chain->phosphite_triester

Caption: Logical relationship of phosphoramidite activation and coupling during synthesis.

References

Application Notes and Protocols for Ac-rC Phosphoramidite-15N3 in Automated DNA/RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC Phosphoramidite-15N3 is a specialty building block for the synthesis of isotopically labeled oligonucleotides. This phosphoramidite (B1245037) contains a cytidine (B196190) ribonucleoside with an N-acetyl (Ac) protecting group on the exocyclic amine, and three 15N isotopes incorporated into the cytidine base. The 15N labeling makes it a powerful tool for nuclear magnetic resonance (NMR) spectroscopy studies, aiding in the elucidation of nucleic acid structure, dynamics, and interactions with other molecules.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into RNA sequences using standard automated DNA/RNA synthesizers.

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides.[3][4] This process involves a four-step cycle of deblocking, coupling, capping, and oxidation, which is repeated to assemble the desired oligonucleotide sequence on a solid support.[3][4] The use of modified phosphoramidites, such as this compound, may require optimization of standard synthesis protocols to ensure high coupling efficiency and yield of the full-length product.

Key Applications

The primary application of this compound is in the synthesis of 15N-labeled RNA oligonucleotides for various biophysical and structural studies:

  • NMR Spectroscopy: 15N-labeled RNA provides a powerful probe for investigating RNA structure, folding, and dynamics. The 15N nucleus is NMR-active, and its incorporation can help to resolve spectral overlap, a common challenge in NMR studies of nucleic acids.

  • Protein-RNA Interaction Studies: By selectively labeling the RNA component, researchers can gain insights into the specific sites of interaction with proteins and other binding partners.

  • Drug Development: Understanding the structural basis of drug-RNA interactions is crucial for the rational design of novel therapeutics. 15N-labeled oligonucleotides can be used to study how small molecules bind to and affect the structure of target RNAs.

Data Presentation: Synthesis Parameters and Expected Outcomes

The successful incorporation of this compound into a growing oligonucleotide chain depends on several critical parameters in the automated synthesis cycle. While specific optimization may be required for different sequences and synthesizer platforms, the following table provides a summary of recommended starting conditions and expected outcomes based on the use of similar modified phosphoramidites.

ParameterStandard Unmodified RNA PhosphoramiditesRecommended for this compoundRationale for Modification
Phosphoramidite Concentration 0.05 - 0.1 M in anhydrous acetonitrile (B52724)0.1 M in anhydrous acetonitrileHigher concentration can improve coupling efficiency, especially for modified amidites.
Activator 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI)0.25 M Dicyanoimidazole (DCI)DCI is a highly effective activator that can enhance the coupling of sterically hindered phosphoramidites.
Coupling Time 30 - 120 seconds5 - 15 minutesThe N-acetyl group and the 2'-O-protecting group can increase steric hindrance, necessitating a longer reaction time for efficient coupling.[5][6]
Capping Standard capping reagents (Acetic Anhydride/N-Methylimidazole)Standard capping reagentsNo modification to the standard capping step is typically required.
Oxidation Standard iodine-based oxidizing solutionStandard iodine-based oxidizing solutionNo modification to the standard oxidation step is typically required.
Expected Coupling Efficiency >99%97 - 99%Modified phosphoramidites may exhibit slightly lower coupling efficiencies than their unmodified counterparts.[6]

Experimental Protocols

Automated RNA Synthesis Protocol

This protocol outlines the steps for incorporating this compound into an RNA sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard RNA phosphoramidites (A, G, U with appropriate protecting groups)

  • Anhydrous acetonitrile (synthesis grade)

  • Activator solution (0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Workflow Diagram:

G cluster_synthesis_cycle Automated Synthesis Cycle Deblocking Deblocking: Remove 5'-DMT group Coupling Coupling: Add Ac-rC-15N3 Phosphoramidite Deblocking->Coupling Expose 5'-OH Capping Capping: Block unreacted 5'-OH groups Coupling->Capping Chain elongation Oxidation Oxidation: Convert phosphite (B83602) to phosphate (B84403) Capping->Oxidation Prevent side products Oxidation->Deblocking Stabilize backbone (for next cycle) End Synthesis Complete: Proceed to deprotection Oxidation->End Start Start Synthesis: Load reagents and sequence Start->Deblocking

Caption: Automated RNA synthesis cycle for incorporating this compound.

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure the solution is prepared under an inert atmosphere (e.g., argon) to prevent degradation.

    • Prepare solutions of standard RNA phosphoramidites, activator, capping, oxidizing, and deblocking reagents according to the synthesizer manufacturer's recommendations.

  • Synthesizer Setup:

    • Install the reagent bottles on the synthesizer.

    • Place the solid support column containing the initial nucleoside in the designated position.

    • Program the desired RNA sequence into the synthesizer's software, specifying the position for the incorporation of this compound.

  • Synthesis Cycle Programming:

    • For the coupling step of this compound, set the coupling time to 10 minutes. For standard phosphoramidites, a shorter coupling time (e.g., 2 minutes) can be used.

    • Use the standard synthesizer protocols for the deblocking, capping, and oxidation steps.

  • Initiate Synthesis:

    • Start the automated synthesis run. The synthesizer will perform the repetitive four-step cycle for each nucleotide addition.

  • Post-Synthesis:

    • Once the synthesis is complete, the oligonucleotide, still attached to the solid support, is ready for cleavage and deprotection.

Deprotection Protocol

The N-acetyl protecting group on the cytidine base is labile under standard ammoniacal deprotection conditions. Therefore, a mild deprotection strategy is recommended to preserve this modification if its retention in the final oligonucleotide is desired for specific applications. However, for most NMR studies, removal of all protecting groups is necessary. The following protocol is for complete deprotection.

Materials:

  • Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

  • Anhydrous ethanol

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography columns or HPLC for purification

Workflow Diagram:

G Cleavage Cleavage from Solid Support & Base Deprotection (AMA) Desilylation 2'-O-TBDMS Deprotection (TEA.3HF) Cleavage->Desilylation Purification Purification (e.g., HPLC) Desilylation->Purification Final_Product Purified 15N-labeled RNA Purification->Final_Product

Caption: Post-synthesis deprotection and purification workflow for 15N-labeled RNA.

Procedure:

  • Cleavage and Base Deprotection:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add 1 mL of AMA solution to the vial.

    • Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases, including the N-acetyl group from the cytidine.

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness using a vacuum concentrator.

  • 2'-O-Protecting Group Removal:

    • To the dried oligonucleotide pellet, add 100 µL of a solution of TEA·3HF in DMF (e.g., 375 µL TEA·3HF in 1 mL DMF).

    • Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.

    • Quench the reaction by adding a suitable buffer (e.g., triethylammonium (B8662869) acetate).

  • Purification:

    • Purify the deprotected oligonucleotide using a method appropriate for the desired purity and scale, such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Stability Considerations

Oligonucleotides containing modifications can exhibit altered stability profiles.

  • Nuclease Resistance: The N-acetyl group on the cytidine is not expected to significantly enhance nuclease resistance compared to a standard phosphodiester backbone. The primary determinants of nuclease resistance are modifications to the phosphate backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-O-methylation).[7][8]

  • Storage: Purified 15N-labeled RNA oligonucleotides should be stored in a nuclease-free buffer at -20°C or -80°C to ensure long-term stability.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Coupling Efficiency - Incomplete activation of the phosphoramidite.- Insufficient coupling time.- Moisture in reagents or lines.- Use a fresh, high-quality activator solution.- Increase the coupling time in increments of 2-3 minutes.- Ensure all reagents and the synthesizer are properly dried.
Incomplete Deprotection - Insufficient incubation time or temperature.- Degraded deprotection reagents.- Ensure the deprotection steps are carried out for the recommended time and at the correct temperature.- Use fresh deprotection reagents.
Presence of Truncated Sequences - Low coupling efficiency at one or more steps.- Inefficient capping.- Optimize coupling conditions as described above.- Ensure capping reagents are fresh and delivered efficiently.

By following these guidelines and protocols, researchers can successfully incorporate this compound into synthetic RNA oligonucleotides for a wide range of applications in structural biology and drug discovery.

References

Application Notes: 15N-Labeled Phosphoramidites for High-Resolution RNA Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intricate three-dimensional structures of RNA molecules are fundamental to their diverse biological functions, including gene regulation, catalysis, and scaffolding of ribonucleoprotein complexes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying RNA structure and dynamics in solution. However, for RNAs larger than ~25 nucleotides, NMR spectra suffer from severe resonance overlap and line broadening, complicating analysis.[1][2] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into RNA molecules helps to overcome these limitations.[3][4]

The solid-phase synthesis of RNA using ¹⁵N-labeled phosphoramidites offers a precise method for introducing isotopic labels at specific, predetermined sites within an RNA sequence.[5][6] This site-specific labeling approach is invaluable for simplifying complex NMR spectra, enabling the unambiguous assignment of resonances, and providing direct insights into local structure, particularly hydrogen bonding patterns that define RNA secondary and tertiary structures.[5][7] These capabilities are crucial for academic research and are increasingly vital in the field of RNA-targeted drug discovery, where understanding the interaction between a small molecule and its RNA target at atomic resolution is key to mechanism-of-action studies and lead optimization.[8][9]

Principle of Application

The strategic incorporation of ¹⁵N atoms into the nucleobases of RNA provides a direct spectroscopic probe for investigating hydrogen bonds, which are the cornerstone of RNA secondary structure. By selectively labeling the nitrogen atoms involved in Watson-Crick and non-canonical base pairing (e.g., N1 in purines, N3 in pyrimidines), researchers can utilize heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and HNN-COSY, to detect through-hydrogen-bond correlations.[5]

This approach offers several advantages over uniform labeling:

  • Reduced Spectral Complexity : Only the labeled sites are observed in ¹⁵N-edited NMR experiments, dramatically simplifying crowded spectra.[3]

  • Unambiguous Assignments : Site-specific labels serve as unique markers, resolving assignment ambiguities for large RNAs.[3]

  • Direct Probing of H-Bonds : Allows for the direct detection and characterization of specific hydrogen bonds within duplexes, hairpins, and complex tertiary motifs.[5][10]

  • Studying Dynamics : Enables the study of conformational changes and dynamics at specific sites upon binding to proteins, metal ions, or small molecule drugs.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Site-Specifically ¹⁵N-Labeled RNA

This protocol outlines the general workflow for producing ¹⁵N-labeled RNA oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry.

1. Acquisition of ¹⁵N-Labeled Phosphoramidites:

  • ¹⁵N-labeled ribonucleoside phosphoramidites are the key starting materials. These can be obtained through complex multi-step chemical or chemo-enzymatic synthesis, or purchased from commercial suppliers.[5][11]

  • Commonly used labeled amidites include [1-¹⁵N]-adenosine, [1-¹⁵N]-guanosine, [3-¹⁵N]-cytidine, and [3-¹⁵N]-uridine, often protected with 2'-O-tBDMS or 2'-O-TOM groups.[5][11] Silantes, for example, offers a range of commercially available labeled phosphoramidites.[5]

2. Automated Solid-Phase RNA Synthesis:

  • The synthesis is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry protocols.

  • The ¹⁵N-labeled phosphoramidite is incorporated at the desired position(s) in the sequence, while standard unlabeled phosphoramidites are used for the remaining positions.

  • This method is highly efficient for RNAs up to approximately 50 nucleotides; yields decrease significantly for longer sequences.[1][3]

3. Cleavage and Deprotection:

  • Following synthesis, the RNA is cleaved from the solid support and all protecting groups (on the base, 2'-hydroxyl, and phosphate (B84403) backbone) are removed according to the protocols specific to the chemical protecting groups used (e.g., tBDMS, TOM).

4. Purification of Labeled RNA:

  • The crude, deprotected RNA product is purified to homogeneity. This is a critical step to ensure high-quality NMR samples.

  • Method : Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is a robust method for purifying RNA.[13][14]

    • Load the crude RNA sample onto a high-percentage denaturing polyacrylamide gel.

    • Visualize the RNA bands using UV shadowing.

    • Excise the gel band corresponding to the full-length product.

    • Elute the RNA from the gel slice using an appropriate elution buffer (e.g., 0.3 M sodium acetate).[14]

    • Recover the purified RNA by ethanol (B145695) precipitation.

    • Wash the RNA pellet with 70% ethanol, air-dry, and resuspend in nuclease-free water or buffer.

  • Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for purification.[10]

Protocol 2: NMR Spectroscopy for Structural Analysis of ¹⁵N-Labeled RNA

This protocol describes the setup and execution of NMR experiments to analyze the structure of the synthesized ¹⁵N-labeled RNA.

1. NMR Sample Preparation:

  • Dissolve the purified ¹⁵N-labeled RNA in a suitable NMR buffer. A typical buffer is 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0.[10]

  • The final RNA concentration should be in the range of 0.2–2.0 mM.[6]

  • For experiments observing exchangeable imino protons, the sample should be prepared in a 90% H₂O / 10% D₂O mixture.

  • Anneal the RNA sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.

2. NMR Data Acquisition:

  • Acquire NMR data on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : This is the primary experiment to visualize the ¹H-¹⁵N correlations of the labeled sites. It provides a spectral fingerprint of the labeled positions.

  • HNN-COSY : This experiment is used to directly detect hydrogen bonds between a purine (B94841) and a pyrimidine. It establishes a correlation between the imino proton of a uridine (B1682114) (or guanosine) and the N1 of its adenine (B156593) (or N3 of its cytidine) binding partner via the intervening imino nitrogen.[5] This provides unambiguous confirmation of specific Watson-Crick base pairs.

3. Data Analysis and Interpretation:

  • Process the NMR spectra using software such as NMRPipe or TopSpin.

  • Analyze the spectra to assign resonances and identify through-bond and through-space correlations.

  • The presence of a cross-peak in an HNN-COSY spectrum at the chemical shifts corresponding to a specific A-U or G-C pair confirms their hydrogen bonding.

  • For drug discovery applications, ¹H-¹⁵N HSQC spectra are recorded before and after the addition of a small molecule.[9] Chemical Shift Perturbations (CSPs) in the ¹H and/or ¹⁵N dimensions for specific residues indicate the binding site of the molecule on the RNA.[9]

Data Presentation

Table 1: Representative Synthesis Yields of ¹⁵N-Labeled Phosphoramidites

This table summarizes yields for key ¹⁵N-labeled phosphoramidite building blocks as reported in the literature. These multi-step syntheses are often complex, resulting in modest overall yields.

¹⁵N-Labeled PhosphoramiditeProtection GroupNumber of StepsOverall Yield (%)Reference
[1-¹⁵N]-Adenosine2'-O-tBDMS816%[5]
[1-¹⁵N]-Guanosine2'-O-tBDMS119%[5]
Chemo-enzymatic from Labeled A/G2'-O-tBDMS7~60%[5]
Table 2: Qualitative ¹⁵N Chemical Shift Information for G-U and G-C Pairs

¹⁵N NMR is highly sensitive to the local electronic environment and can distinguish between different base pairing contexts.[10]

NucleusPairing ContextObserved Chemical Shift TrendInterpretationReference
Guanine Amino (NH₂)Unpaired (in G-U wobble)Significantly upfield shiftThe amino group is not acting as a hydrogen bond donor.[10]
Guanine Amino (NH₂)Paired (in G-C)Downfield shiftThe amino group is engaged in a base-paired hydrogen bond.[10]
Guanine N1G-U Wobble PairSignificant shielding (upfield shift)Indicates a distinct electronic environment compared to a standard G-C pair, influenced by stacking and geometry.[10]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_analysis Biophysical Analysis start Labeled Precursors (e.g., ¹⁵N-Urea) amidite ¹⁵N-Labeled Phosphoramidite start->amidite Multi-step Synthesis sps Solid-Phase Synthesis amidite->sps rna Crude ¹⁵N-RNA sps->rna purified_rna Purified ¹⁵N-RNA (PAGE/HPLC) rna->purified_rna Deprotection & Purification nmr NMR Spectroscopy (HSQC, HNN-COSY) purified_rna->nmr data Structural & Dynamic Information nmr->data

Caption: Overall workflow for generating and analyzing site-specifically ¹⁵N-labeled RNA.

base_pair_logic cluster_labeling Site-Specific Labeling cluster_detection Detection & Confirmation rna Target RNA Sequence (e.g., 5'-C G A U G C-3') label_A Synthesize with [1-¹⁵N]-Adenosine rna->label_A label_U Synthesize with [3-¹⁵N]-Uridine rna->label_U nmr Acquire HNN-COSY NMR Spectrum label_A->nmr label_U->nmr correlation Observe Correlation between A(N1)-H and U(N3) nmr->correlation confirmation Unambiguous Confirmation of the A-U Watson-Crick Pair correlation->confirmation

Caption: Logic for using ¹⁵N-labeling to confirm a specific A-U base pair via HNN-COSY.

drug_discovery_workflow cluster_screening NMR Binding Assay target_rna Define RNA Drug Target labeled_rna Synthesize Site-Specifically ¹⁵N-Labeled RNA Target target_rna->labeled_rna hsqc_apo Record ¹H-¹⁵N HSQC Spectrum (Apo RNA) labeled_rna->hsqc_apo add_drug Titrate with Small Molecule Compound hsqc_apo->add_drug hsqc_bound Record ¹H-¹⁵N HSQC Spectrum (Bound RNA) add_drug->hsqc_bound csp Analyze Chemical Shift Perturbations (CSPs) hsqc_bound->csp result Identify Binding Site & Characterize Interaction csp->result

Caption: Workflow for using ¹⁵N-labeled RNA in drug discovery to identify binding sites.

References

Application Notes and Protocols for RNA Quantification Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isotopic Labeling for RNA Quantification

Isotopic labeling is a powerful and versatile technique for the accurate quantification of RNA molecules in complex biological samples. This approach involves the incorporation of stable, heavy isotopes (such as ¹³C or ¹⁵N) into RNA molecules, which allows for their differentiation from their unlabeled (light) counterparts by mass spectrometry. The relative signal intensities of the heavy and light isotopic forms of RNA or its constituent nucleosides provide a precise measure of their abundance.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the experimental design for RNA quantification using isotopic labeling. The methodologies described herein are critical for a variety of research applications, including the measurement of RNA turnover rates, the study of RNA modifications, and understanding metabolic flux.[1]

Application Note I: Metabolic Labeling of RNA with Stable Isotopes (e.g., ¹³C, ¹⁵N)

Principle

Metabolic labeling involves the introduction of isotopically labeled precursors into cell culture media or organisms.[1] These precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled ammonium (B1175870) chloride, are taken up by the cells and incorporated into newly synthesized biomolecules, including RNA.[2][3] By replacing the standard "light" nutrients with "heavy" isotope-containing ones, all newly transcribed RNA will be isotopically labeled. This allows for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool using mass spectrometry.[1]

Applications
  • Measuring RNA Turnover: Determining the synthesis and decay rates of specific RNA transcripts.[1]

  • Studying RNA Modifications: Tracing the dynamics of RNA modifications, such as methylation, by using precursors like [¹³C-methyl]-methionine.[1][4]

  • Metabolic Flux Analysis: Understanding how carbon and nitrogen from various sources are routed through metabolic pathways, including nucleotide synthesis.[1]

  • Quantitative Transcriptomics: Accurately quantifying changes in gene expression under different conditions.

Experimental Protocol: Metabolic Labeling of RNA in Cultured Cells

This protocol provides a step-by-step guide for the metabolic labeling of RNA in cultured mammalian cells using ¹³C-labeled glucose, followed by RNA extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • ¹³C-labeled glucose (e.g., U-¹³C₆-glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol-based or column-based)

  • Nuclease-free water

  • Enzymes for RNA digestion (e.g., Nuclease P1, Benzonase, Phosphodiesterase I)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

    • Prepare the "heavy" labeling medium by replacing the standard glucose in the medium with ¹³C-labeled glucose. Supplement the medium with dFBS.

    • Remove the standard medium, wash the cells once with PBS, and then add the "heavy" labeling medium.

    • Incubate the cells for a specific period, which should be optimized based on the cell doubling time and the specific research question. For turnover studies, a time course experiment is recommended.

  • RNA Extraction:

    • After the labeling period, harvest the cells.

    • Extract total RNA using a standard RNA extraction protocol. Ensure all steps are performed under RNase-free conditions to maintain RNA integrity.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

  • RNA Digestion to Nucleosides:

    • Digest the purified RNA into individual nucleosides using a cocktail of enzymes. A typical digestion protocol involves sequential treatment with Nuclease P1 and then Benzonase and Phosphodiesterase I.

    • The digestion reaction should be carried out in a buffer and at a temperature optimized for the enzymes used.

    • After digestion, the enzymes should be removed, for example, by protein precipitation or using a filter column.

  • LC-MS/MS Analysis:

    • Analyze the resulting nucleoside mixture by LC-MS/MS.

    • Separate the nucleosides using a suitable liquid chromatography method (e.g., reversed-phase chromatography).

    • Detect and quantify the light and heavy forms of each nucleoside using a mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

Data Analysis

The data from the LC-MS/MS analysis will consist of chromatograms for the light and heavy forms of each nucleoside. The ratio of the peak areas of the heavy to light forms is used to determine the extent of isotopic labeling and, consequently, the proportion of newly synthesized RNA. For RNA turnover studies, these ratios are measured at different time points to calculate the rates of RNA synthesis and decay.

Quantitative Data Summary

The following table summarizes typical quantitative data and performance characteristics of metabolic RNA labeling.

ParameterTypical Value/CharacteristicReference
Labeling Efficiency >90% for many cell lines with optimized conditions.[5]
Quantification Accuracy High, with coefficients of variation (CVs) typically <15%.[6]
Dynamic Range 2-3 orders of magnitude.[7]
Cell Viability Generally high, but high concentrations of some labeled precursors can affect cell health.[5]
Perturbation to RNA Function Minimal, as stable isotopes do not significantly alter the chemical properties of RNA.[5]

Workflow Diagram

Metabolic_RNA_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_processing RNA Processing cluster_analysis Analysis culture 1. Culture cells in standard medium labeling 2. Switch to 'heavy' medium (e.g., with ¹³C-glucose) culture->labeling incubation 3. Incubate for a defined period labeling->incubation extraction 4. Extract total RNA incubation->extraction digestion 5. Digest RNA to individual nucleosides extraction->digestion lcms 6. Analyze by LC-MS/MS digestion->lcms quant 7. Quantify heavy/light nucleoside ratios lcms->quant

Caption: Overall workflow for metabolic labeling and quantification of RNA.

Application Note II: Chemical Labeling Methods for RNA Quantification

Principle

Chemical labeling methods provide an alternative to metabolic labeling and are particularly useful when metabolic incorporation of isotopes is not feasible, such as in primary tissues or for in vitro synthesized RNA.[8] These methods involve the chemical modification of RNA with an isotope-containing tag. One common approach is the oxidation of the 3'-terminal ribose of RNA, followed by coupling with a hydrazine-containing isotopic label.[8]

Applications
  • Quantification of specific RNA species in a mixture.

  • Analysis of RNA from tissues where metabolic labeling is difficult.

  • Validation of results from other quantification methods.

  • Labeling of in vitro transcribed RNA for structural and functional studies. [9]

Experimental Protocol: 3'-End Chemical Labeling of RNA

This protocol provides a general workflow for the chemical labeling of the 3'-end of RNA with an isotopic tag.

Materials:

Procedure:

  • Oxidation of 3'-terminus:

    • Dissolve the RNA sample in the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to the RNA solution.

    • Incubate the reaction in the dark at room temperature for a specified time to oxidize the 3'-terminal ribose to a dialdehyde.

  • Labeling Reaction:

    • Quench the oxidation reaction by adding a quenching agent (e.g., ethylene (B1197577) glycol).

    • Add the isotopically labeled hydrazine derivative to the reaction mixture.

    • Incubate to allow the formation of a hydrazone bond between the oxidized RNA and the label.

  • Purification of Labeled RNA:

    • Precipitate the labeled RNA by adding ethanol and a salt (e.g., sodium acetate).

    • Wash the RNA pellet with 70% ethanol to remove unreacted labeling reagent.

    • Resuspend the purified, labeled RNA in nuclease-free water.

  • Analysis:

    • The labeled RNA can be analyzed directly by mass spectrometry, or it can be digested to nucleosides or nucleotides before analysis, depending on the research question.

Quantitative Data Summary

The following table summarizes key aspects of chemical RNA labeling.

ParameterTypical Value/CharacteristicReference
Labeling Specificity Primarily at the 3'-terminus for the described method. Other methods can target other sites.[8]
Labeling Efficiency Variable, can be optimized for specific RNAs.[5]
Quantification Can be used for relative or absolute quantification with appropriate standards.[6]
Applicability Broad, applicable to both in vivo and in vitro synthesized RNA.[8]
Potential for RNA Damage The chemical reactions can potentially damage the RNA if not performed under optimal conditions.[8]

Workflow Diagram

Chemical_RNA_Labeling_Workflow cluster_labeling Chemical Labeling cluster_purification_analysis Purification & Analysis rna_sample 1. Purified RNA sample oxidation 2. Oxidize 3'-terminus with NaIO₄ rna_sample->oxidation coupling 3. Couple with isotopic hydrazine label oxidation->coupling purification 4. Purify labeled RNA coupling->purification analysis 5. Analyze by Mass Spectrometry purification->analysis

Caption: Workflow for 3'-end chemical labeling of RNA.

Troubleshooting and Considerations

  • Incomplete Labeling: In metabolic labeling, ensure complete replacement of the light precursor with the heavy one. In chemical labeling, optimize reaction conditions (e.g., concentration of reagents, incubation time) to maximize labeling efficiency.

  • Cell Viability: Monitor cell health during metabolic labeling, as high concentrations of some isotopic precursors can be toxic.

  • RNA Integrity: Always work under RNase-free conditions to prevent RNA degradation.

  • Mass Spectrometry Analysis: Optimize the LC-MS/MS method for the specific nucleosides or labeled RNA fragments being analyzed to ensure accurate detection and quantification.

  • Choice of Isotope: The choice between ¹³C and ¹⁵N depends on the specific experiment. ¹³C labeling provides a larger mass shift, which can be advantageous in complex samples.[] Dual labeling with both ¹³C and ¹⁵N can also be used.[]

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with Ac-rC Phosphoramidite-15N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-rC Phosphoramidite-15N3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their oligonucleotide synthesis and overcome challenges related to low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a cytidine (B196190) ribonucleoside phosphoramidite (B1245037) used in solid-phase RNA synthesis. It features an acetyl (Ac) protecting group on the N4 position of cytosine and contains three stable nitrogen-15 (B135050) (15N) isotopes. This isotopic labeling is particularly valuable for nuclear magnetic resonance (NMR) spectroscopy studies to investigate the structure, dynamics, and interactions of RNA molecules at an atomic level.[1] The phosphoramidite is incorporated into a growing RNA chain during synthesis using standard automated protocols.

Q2: What is a typical coupling efficiency for this compound?

While specific performance can vary based on synthesis conditions, a high coupling efficiency of over 98% is generally expected for this compound, similar to other modified RNA phosphoramidites.[2] Achieving high coupling efficiency is critical for the synthesis of full-length oligonucleotides, as even small decreases in efficiency can lead to a significant accumulation of truncated sequences, especially for longer RNAs.[3][4]

Q3: Does the 15N isotopic labeling affect the coupling efficiency?

There is no direct evidence to suggest that the 15N isotopic labeling inherently reduces the chemical reactivity or coupling efficiency of the phosphoramidite under standard synthesis conditions. The fundamental chemical reactions of the coupling cycle are not significantly impacted by the change in isotopic composition of the nitrogen atoms. Therefore, troubleshooting for low coupling efficiency with 15N-labeled phosphoramidites should follow the same principles as for standard or other modified phosphoramidites.

Q4: What are the proper storage and handling conditions for this compound?

Like most phosphoramidites, this compound is sensitive to moisture and oxidation.[5] It should be stored in a freezer at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., argon).[5][6] Before use, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture onto the powder. Once dissolved in anhydrous acetonitrile (B52724), the solution should be used promptly, and any unused portion should be stored under an inert atmosphere. Repeated freeze-thaw cycles of the solution should be avoided.[5]

Troubleshooting Guide for Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis. The following guide details potential causes and recommended solutions to improve the performance of this compound.

Problem: Low Coupling Efficiency (<98%)

Potential Cause 1: Reagent Quality and Preparation

Specific Issue Recommended Action
Degraded Phosphoramidite - Ensure the phosphoramidite has not expired and has been stored correctly at ≤ -20°C under an inert atmosphere.[5] - Use fresh phosphoramidite from a new, unopened vial if degradation is suspected.
Moisture Contamination - Use anhydrous acetonitrile (<30 ppm water) for dissolving the phosphoramidite and for all other reagents on the synthesizer.[3] - Ensure all reagent bottles are properly sealed and that the inert gas supply is dry. - Allow the phosphoramidite vial to warm to room temperature in a desiccator before opening.
Incorrect Phosphoramidite Concentration - Verify the correct volume of anhydrous acetonitrile was added to the phosphoramidite vial to achieve the recommended concentration (e.g., 0.1 M).
Suboptimal Activator - Use a fresh solution of an appropriate activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT), DCI). - Ensure the activator concentration is correct for your synthesis protocol.

Potential Cause 2: Synthesizer and Fluidics Issues

Specific Issue Recommended Action
Leaks in the System - Perform a system leak check to ensure there are no loose fittings or damaged tubing.
Blocked Lines or Valves - Check for blockages in the lines delivering the phosphoramidite and activator to the synthesis column. - Perform a flow test to ensure proper reagent delivery.
Inaccurate Reagent Delivery - Calibrate the reagent delivery volumes on your synthesizer to ensure the correct amounts of phosphoramidite and activator are being dispensed.

Potential Cause 3: Experimental Protocol

Specific Issue Recommended Action
Insufficient Coupling Time - For modified phosphoramidites, a longer coupling time may be necessary compared to standard DNA phosphoramidites.[2] - Consider increasing the coupling time in the synthesis protocol.
Inefficient Capping - Inefficient capping of unreacted 5'-hydroxyl groups can lead to the formation of deletion sequences, which can be misinterpreted as low coupling efficiency.[4] - Ensure your capping reagents are fresh and effective.
Solid Support Issues - The porosity and loading capacity of the solid support can impact coupling efficiency, especially for longer oligonucleotides.[3] - Ensure you are using a support appropriate for your synthesis scale and the length of the RNA.

Experimental Protocols

Standard Phosphoramidite Coupling Cycle

The following is a generalized protocol for the coupling step in solid-phase oligonucleotide synthesis. Specific times and volumes may need to be optimized for your particular synthesizer and the scale of synthesis.

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Washing: The synthesis column is washed with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.

  • Coupling: The this compound and an activator are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing RNA chain.

  • Washing: The column is washed again with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent their participation in subsequent coupling steps.[4]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a tetrahydrofuran/water/pyridine solution).

  • Washing: A final wash with anhydrous acetonitrile prepares the column for the next synthesis cycle.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed reagent_check Check Reagent Quality - Phosphoramidite Freshness - Anhydrous Solvents - Activator Potency start->reagent_check instrument_check Verify Instrument Performance - Leak Checks - Flow Tests - Reagent Delivery Calibration start->instrument_check protocol_review Review Synthesis Protocol - Coupling Time - Capping Efficiency - Solid Support Type start->protocol_review reagent_issue Reagent Issue Identified reagent_check->reagent_issue instrument_issue Instrument Issue Identified instrument_check->instrument_issue protocol_issue Protocol Issue Identified protocol_review->protocol_issue reagent_issue->instrument_check No replace_reagents Replace/Prepare Fresh Reagents reagent_issue->replace_reagents Yes instrument_issue->protocol_review No service_instrument Service/Calibrate Instrument instrument_issue->service_instrument Yes optimize_protocol Optimize Protocol Parameters protocol_issue->optimize_protocol Yes fail Issue Persists Contact Technical Support protocol_issue->fail No rerun Re-run Synthesis replace_reagents->rerun service_instrument->rerun optimize_protocol->rerun success Coupling Efficiency Improved rerun->success rerun->fail Oligo_Synthesis_Cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Add Ac-rC-15N3 Phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation next_cycle Begin Next Cycle oxidation->next_cycle next_cycle->deblocking

References

Technical Support Center: Optimizing Deprotection of Ac-rC-¹⁵N₃ Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal deprotection conditions for oligonucleotides modified with N⁴-acetyl-2'-O-ribosylcytidine-¹⁵N₃ (Ac-rC-¹⁵N₃). Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity of your valuable oligonucleotides.

Troubleshooting Guide

Researchers may encounter several challenges during the deprotection of Ac-rC-¹⁵N₃ modified oligonucleotides. This guide addresses common issues and provides systematic solutions.

Issue Potential Cause Recommended Solution
Incomplete Deprotection of Acetyl Group 1. Deprotection time is too short. 2. Deprotection temperature is too low. 3. Old or low-quality deprotection reagent.1. Extend the deprotection time. 2. Increase the deprotection temperature (while monitoring azide (B81097) stability). 3. Use fresh, high-quality ammonium (B1175870) hydroxide (B78521) or AMA reagent.
Degradation of the Azide (¹⁵N₃) Group 1. Harsh deprotection conditions (e.g., prolonged heating at high temperatures). 2. Presence of reducing agents in the deprotection solution.1. Use milder deprotection conditions, such as lower temperatures or shorter incubation times.[1][2] 2. Ensure all reagents are free from contaminants. Consider using UltraMild deprotection conditions.[2][3]
Modification of Cytidine (B196190) Base Use of benzoyl-protected dC (Bz-dC) with AMA reagent can lead to transamination.Always use acetyl-protected dC (Ac-dC) when deprotecting with AMA (Ammonium Hydroxide/Methylamine).[1][4]
Low Oligonucleotide Yield 1. Incomplete cleavage from the solid support. 2. Degradation of the oligonucleotide backbone.1. Ensure sufficient time and fresh reagent for the cleavage step.[5] 2. Use milder deprotection conditions to prevent backbone degradation, especially for RNA.[6]
Formation of Side Products Reaction of the oligonucleotide with byproducts of the deprotection reaction.The use of AMA can help scavenge acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) deprotection, preventing the formation of N3-cyanoethylated thymidine (B127349) adducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended deprotection conditions for oligonucleotides containing the sensitive ¹⁵N₃ azide group?

A1: For oligonucleotides with sensitive functionalities like an azide group, it is crucial to use mild deprotection conditions to prevent its degradation. While standard ammonium hydroxide treatment can be used, accelerated methods like AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) have been shown to be compatible with azide modifications.[7] It is recommended to perform the deprotection at a controlled temperature and for the shortest time necessary to achieve complete removal of the protecting groups.

Q2: Why is Ac-rC used instead of other protected cytidines when using AMA for deprotection?

A2: The use of N⁴-acetyl-cytidine (Ac-C) is mandatory when using AMA for deprotection. This is because the standard benzoyl-protected cytidine (Bz-C) is susceptible to transamination by methylamine (B109427), leading to the formation of N⁴-methyl-cytidine as a significant side product. Ac-C, on the other hand, is rapidly deprotected without this side reaction.[8][4]

Q3: Can I use the same deprotection conditions for both DNA and RNA oligonucleotides containing Ac-rC-¹⁵N₃?

A3: RNA and chimeric DNA/RNA oligonucleotides require special consideration during deprotection due to the presence of the 2'-hydroxyl group. The deprotection strategy must ensure that the 2'-protecting group (e.g., TBDMS or TOM) remains intact during the initial cleavage and base deprotection steps.[9] A subsequent, specific step is required for the removal of the 2'-hydroxyl protecting group.[9] Therefore, the overall deprotection protocol for RNA will be different from that of DNA.

Q4: What are "UltraMild" deprotection conditions and when should I use them?

A4: UltraMild deprotection conditions are employed for oligonucleotides containing very sensitive modifications that are not stable to standard ammonium hydroxide or AMA treatment.[2][3] These conditions typically involve the use of reagents like potassium carbonate in methanol (B129727) at room temperature.[2][3] For Ac-rC-¹⁵N₃ modified oligonucleotides, if you observe significant degradation of the azide group with standard or AMA deprotection, switching to an UltraMild protocol is recommended.

Q5: How can I monitor the completeness of the deprotection reaction?

A5: The completeness of the deprotection can be monitored by analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS). In RP-HPLC, a fully deprotected oligonucleotide will have a different retention time compared to a partially protected one.[1] Mass spectrometry can confirm the exact molecular weight of the final product, ensuring all protecting groups have been removed.

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for Ac-rC-¹⁵N₃ modified oligonucleotides where rapid deprotection is desired and the azide group has been shown to be stable under these conditions.

  • Cleavage from Support:

    • Treat the solid support-bound oligonucleotide with a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Incubate at room temperature for 5 minutes to cleave the oligonucleotide from the support.[1]

  • Base Deprotection:

    • Transfer the AMA solution containing the cleaved oligonucleotide to a sealed vial.

    • Heat at 65°C for 10 minutes to remove the acetyl protecting group from the cytidine base.[8][6]

  • Evaporation and Reconstitution:

    • Cool the vial and evaporate the AMA solution to dryness using a speed vacuum concentrator.

    • Reconstitute the deprotected oligonucleotide in an appropriate buffer for purification and analysis.

Protocol 2: Standard Deprotection using Ammonium Hydroxide

This protocol is a more traditional and milder alternative to AMA, which may be preferable if the stability of the ¹⁵N₃ group is a concern.

  • Cleavage and Deprotection:

    • Treat the solid support-bound oligonucleotide with fresh, concentrated ammonium hydroxide (28-30%).

    • Incubate at 55°C for 8-12 hours in a sealed vial. The exact time may need to be optimized.

  • Evaporation and Reconstitution:

    • After incubation, cool the vial and evaporate the ammonium hydroxide to dryness.

    • Reconstitute the oligonucleotide in a suitable buffer.

Quantitative Data Summary

The following table summarizes typical deprotection conditions for various scenarios. The conditions for Ac-rC-¹⁵N₃ are inferred based on data for other sensitive modifications.

Deprotection MethodReagentTemperatureDurationRecommended For
UltraFAST AMA (1:1 NH₄OH/MeNH₂)65°C10 minutesStandard DNA and RNA (with Ac-C); azide-modified oligos.[8][6]
Standard Ammonium Hydroxide55°C8-12 hoursStandard DNA; sensitive modifications requiring milder conditions than AMA.
UltraMild 0.05 M K₂CO₃ in MethanolRoom Temp4 hoursHighly sensitive modifications (e.g., some dyes).[2][3]

Visualizing the Deprotection Workflow

The following diagrams illustrate the key decision-making process and workflow for the deprotection of Ac-rC-¹⁵N₃ modified oligonucleotides.

Deprotection_Workflow start Start: Synthesized Ac-rC-15N3 Oligo check_sensitivity Assess Sensitivity of Other Modifications start->check_sensitivity deprotection_choice Select Deprotection Method check_sensitivity->deprotection_choice Low to Moderate Sensitivity ultramild UltraMild Deprotection (e.g., K2CO3/MeOH) check_sensitivity->ultramild High Sensitivity ama UltraFAST Deprotection (AMA) deprotection_choice->ama Speed Required nh4oh Standard Deprotection (NH4OH) deprotection_choice->nh4oh Standard Procedure cleavage Cleavage from Support ama->cleavage nh4oh->cleavage ultramild->cleavage base_deprotection Base Deprotection cleavage->base_deprotection analysis Analysis (HPLC/MS) base_deprotection->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: Decision workflow for selecting the optimal deprotection strategy.

Troubleshooting_Logic start Analysis Shows Issue issue_type Identify Issue Type start->issue_type incomplete Incomplete Deprotection issue_type->incomplete Incomplete Reaction degradation Azide Degradation issue_type->degradation Low Yield/ Incorrect Mass side_product Side Product Formation issue_type->side_product Extra Peaks in HPLC solution_incomplete Increase Time/Temp Use Fresh Reagent incomplete->solution_incomplete solution_degradation Use Milder Conditions (e.g., Lower Temp, NH4OH, or UltraMild) degradation->solution_degradation solution_side_product Use Ac-C with AMA Consider Scavengers side_product->solution_side_product

Caption: Troubleshooting logic for common deprotection issues.

References

Common side reactions during synthesis with Ac-rC Phosphoramidite-15N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of N4-acetylcytidine-15N3 (Ac-rC) phosphoramidite (B1245037) in oligonucleotide synthesis. Below, you will find information to help resolve common side reactions and ensure the integrity of your synthesized RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the acetyl (Ac) group on the N4 position of cytidine (B196190)?

The acetyl group serves as a protecting group for the exocyclic amine of cytidine. This protection is crucial to prevent unwanted side reactions at this position during the various steps of oligonucleotide synthesis, particularly during the phosphoramidite coupling reaction. It is removed during the final deprotection step.

Q2: I am observing a significant peak in my mass spectrometry results corresponding to a mass loss of 42 Da from my target oligonucleotide. What is the likely cause?

A mass loss of 42 Da strongly suggests the incomplete deprotection (removal) of the N4-acetyl group from one or more cytidine residues. This results in the final product retaining the acetyl group (C₂H₂O), which has a mass of approximately 42.04 Da.

Troubleshooting:

  • Extend Deprotection Time: The kinetics of acetyl group removal can be slower compared to other base-protecting groups like benzoyl (Bz) or isobutyryl (iBu). Increase the duration of the final deprotection step with ammonium (B1175870) hydroxide (B78521) or a methylamine-ammonium hydroxide mixture.

  • Increase Deprotection Temperature: Elevating the temperature (e.g., to 65 °C) can significantly accelerate the removal of the acetyl group. Ensure your sequence is stable at higher temperatures.

Q3: My analysis shows a modification that results in a mass decrease of 1 Da, and it appears to be located at a cytidine residue. What could be happening?

This is often indicative of deamination, where the exocyclic amine of cytidine is converted to a carbonyl group, transforming the cytidine into a uridine (B1682114) residue. While the acetyl protecting group is designed to prevent this, it can still occur under certain conditions, particularly if the protecting group is prematurely lost.

Troubleshooting:

  • Ensure Anhydrous Conditions: Moisture in the acetonitrile (B52724) (ACN) solvent or other reagents can lead to the premature removal of the acetyl protecting group, exposing the amine to deamination during subsequent acidic steps.

  • Check Deprotection Conditions: Harsh deprotection conditions can sometimes promote deamination. Ensure you are using standard, fresh deprotection solutions.

Q4: After synthesis, I'm seeing evidence of chain branching, particularly at the 2'-hydroxyl position of the ribose. How can this be prevented?

Branching at the 2'-OH position occurs if this group is not properly protected. Standard RNA phosphoramidites, including Ac-rC, use a bulky protecting group like tert-butyldimethylsilyl (TBDMS) for the 2'-hydroxyl.

Troubleshooting:

  • Verify Phosphoramidite Quality: Ensure the Ac-rC phosphoramidite has not degraded during storage, which could lead to the loss of the 2'-O-TBDMS group.

  • Optimize Coupling Conditions: Use the recommended coupling times and activators. Over-extending the coupling time is generally not a cause of this issue, but ensuring efficient coupling is key.

  • Post-Synthesis Analysis: Use enzymatic digestion followed by LC-MS to confirm the integrity of the sugar-phosphate backbone and identify the location of any branching.

Summary of Potential Side Reactions & Modifications

Side Reaction Description Mass Change (Da) Primary Cause Suggested Solution
Incomplete N4-Ac Deprotection The acetyl protecting group is not fully removed from the cytidine base during final deprotection.+42.04Insufficient deprotection time or temperature.Increase deprotection time and/or temperature.
Deamination Conversion of a cytidine residue to a uridine residue.-1.01Premature loss of the N4-acetyl group; exposure to moisture.Ensure anhydrous synthesis conditions; use fresh reagents.
N-1 Deletion Failure of a phosphoramidite to couple, resulting in a sequence missing one nucleotide.VariesInefficient coupling; degraded phosphoramidite.Check phosphoramidite and activator quality; optimize coupling time.
2'-OH Branching Undesired phosphoramidite addition to the 2'-hydroxyl group of the ribose.VariesLoss of the 2'-O-TBDMS protecting group.Verify phosphoramidite integrity; ensure proper storage.

Experimental Protocols

Standard Deprotection Protocol for Ac-rC Containing Oligonucleotides:

  • Cleavage from Support: Treat the synthesis support with a sufficient volume of a 1:1 (v/v) mixture of 28-30% ammonium hydroxide and 40% aqueous methylamine (B109427).

  • Incubation: Incubate the solution at 65 °C for 15-20 minutes. This is typically sufficient for removing the acetyl protecting groups from cytidine. For sequences with a high C-content, this time can be extended to 30 minutes.

  • Drying: After incubation, cool the solution and evaporate the ammonia (B1221849) and methylamine under reduced pressure.

  • Desilylation: To remove the 2'-O-TBDMS groups, the dried residue is resuspended in a fluoride-containing solution (e.g., triethylamine (B128534) trihydrofluoride or anhydrous TEA-HF in DMSO) and incubated according to the manufacturer's recommendations.

  • Desalting: The final product is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Visual Guides

Below are diagrams illustrating the key chemical structures and troubleshooting logic for issues encountered with Ac-rC phosphoramidite.

cluster_0 Ac-rC Phosphoramidite Structure cluster_1 Troubleshooting Workflow: Mass Spectrometry Anomaly Ac_rC MassSpec Mass Spec Anomaly Detected MassLoss42 Mass Gain of ~42 Da per Cytidine? MassSpec->MassLoss42 MassLoss1 Mass Loss of ~1 Da per Cytidine? MassSpec->MassLoss1 IncompleteDeprotection Incomplete N4-Acetyl Deprotection MassLoss42->IncompleteDeprotection Yes Deamination Deamination to Uridine MassLoss1->Deamination Yes ExtendDeprotection Solution: Extend Deprotection (Time/Temperature) IncompleteDeprotection->ExtendDeprotection CheckAnhydrous Solution: Ensure Anhydrous Conditions Deamination->CheckAnhydrous

Caption: Key structures and troubleshooting logic for Ac-rC phosphoramidite.

Deprotection_Pathway Start Synthesized Oligo (On Support, Fully Protected) Cleavage Step 1: Cleavage & Base Deprotection (NH4OH / MeNH2) Start->Cleavage Check_Ac N4-Acetyl Group Removed? Cleavage->Check_Ac Check_Ac->Cleavage No (Extend Time/Temp) Desilylation Step 2: 2'-O-TBDMS Removal (Fluoride Source) Check_Ac->Desilylation Yes FinalProduct Final Deprotected RNA Desilylation->FinalProduct

Caption: Deprotection workflow for oligonucleotides containing Ac-rC.

Proper storage and handling to prevent Ac-rC Phosphoramidite-15N3 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of Ac-rC Phosphoramidite-15N3 to prevent its degradation and ensure successful application in research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a freezer at or below -20°C.[1][2] For extended storage periods, some sources recommend -80°C.[3] It is crucial to protect the product from light.[3]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, immediately store the vial in a freezer at the recommended temperature. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can lead to hydrolysis. Handle the product under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.

Q3: What is the shelf life of this compound?

A3: The shelf life can vary depending on the storage conditions. When stored as a stock solution, it is recommended to use it within 6 months if stored at -80°C and within 1 month if stored at -20°C.[3] For the dry powder form, always refer to the manufacturer's certificate of analysis for the specific expiration date.

Q4: Can I dissolve this compound and store it as a solution?

A4: Yes, you can dissolve it in an appropriate solvent like anhydrous acetonitrile (B52724). However, phosphoramidites are less stable in solution than in their dry, powdered form.[4] If you prepare a solution, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Efficiency in Oligonucleotide Synthesis Degradation of the phosphoramidite (B1245037) due to improper storage or handling.1. Ensure the phosphoramidite was stored at -20°C or below and protected from light. 2. Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture contamination. 3. Use fresh, anhydrous acetonitrile for dissolution. 4. Perform a purity check of the phosphoramidite solution using HPLC or ³¹P NMR (see Experimental Protocols).
Presence of moisture in the reagents or on the solid support.1. Use anhydrous reagents and solvents. 2. Ensure the solid support is properly dried before use. 3. Handle all reagents under an inert atmosphere.
Appearance of Impurity Peaks in HPLC or NMR Analysis Hydrolysis of the phosphoramidite.1. This is often caused by exposure to moisture. Review handling procedures to minimize moisture contact. 2. Prepare fresh solutions of the phosphoramidite.
Oxidation of the P(III) to P(V).1. This can occur with prolonged exposure to air. Handle the phosphoramidite under an inert gas. 2. Use fresh, high-quality solvents.
Formation of cyanoethyl phosphonoamidates.This is an autocatalytic degradation pathway that can be accelerated by the presence of acrylonitrile.[4] Reducing the water concentration and the amidite concentration in solution can help slow this process.[4]
Inconsistent Results in NMR Studies Degradation of the ¹⁵N₃-labeled phosphoramidite leading to incorrect incorporation.1. Verify the purity of the Ac-rC Phosphoramidite-¹⁵N₃ before use. 2. Ensure complete and correct incorporation during solid-phase synthesis.

Quantitative Data Summary

Parameter Condition Recommendation/Value Reference
Storage Temperature (Solid) Long-term≤ -20°C[1][2]
Extended Long-term-80°C[3]
Storage Temperature (Solution) Up to 1 month-20°C (protect from light)[3]
Up to 6 months-80°C (protect from light)[3]
Water Content For use in synthesis≤0.3%[5]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Sample Preparation:

    • Carefully dissolve a small amount of the this compound in anhydrous acetonitrile to a final concentration of approximately 10 mg/mL.

    • Perform the dissolution under an inert atmosphere.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

    • Gradient: A linear gradient from 5% to 95% Mobile Phase A over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the gradient and record the chromatogram.

  • Analysis:

    • The main peak corresponds to the intact this compound.

    • Degradation products, such as the hydrolyzed phosphonate, will typically appear as earlier eluting peaks.

    • Calculate the purity based on the relative peak areas.

Protocol 2: Purity Assessment by Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

Objective: To assess the purity of this compound, specifically looking for the presence of P(V) oxidation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, dissolve approximately 20-30 mg of the this compound in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a dry NMR tube and cap it securely.

  • NMR Spectrometer and Parameters:

    • Spectrometer: A standard NMR spectrometer with a phosphorus probe.

    • Frequency: As appropriate for the instrument (e.g., 162 MHz for a 400 MHz spectrometer).

    • Reference: 85% H₃PO₄ as an external standard.

    • Acquisition Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 5-10 seconds is recommended.

  • Procedure:

    • Acquire the ³¹P NMR spectrum.

  • Analysis:

    • The intact phosphoramidite should show a characteristic signal in the P(III) region, typically around 148-152 ppm.[6]

    • Oxidized P(V) impurities will appear as signals in the 0-20 ppm region.

    • The purity can be estimated by integrating the respective signal areas.

Visualizations

G Workflow for Proper Handling of this compound cluster_storage Storage cluster_preparation Preparation for Use cluster_use Use in Synthesis cluster_aliquoting Optional: Aliquoting storage Store at <= -20°C Protect from light warm Equilibrate to Room Temp in Desiccator storage->warm dissolve Dissolve in Anhydrous Acetonitrile under Inert Gas warm->dissolve synthesis Incorporate into Oligonucleotide dissolve->synthesis aliquot Aliquot into single-use volumes dissolve->aliquot If not for immediate use store_aliquot Store aliquots at -80°C aliquot->store_aliquot

Caption: Workflow for handling this compound.

G Degradation Pathways of Phosphoramidites cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_cyanoethyl Acrylonitrile-Related phosphoramidite Ac-rC Phosphoramidite (P-III) hydrolyzed H-phosphonate (P-III) phosphoramidite->hydrolyzed + H₂O oxidized Phosphotriester (P-V) phosphoramidite->oxidized + O₂ cyanoethyl Cyanoethyl Phosphonoamidate phosphoramidite->cyanoethyl + Acrylonitrile

Caption: Key degradation pathways for phosphoramidites.

References

How to identify and minimize P(III) impurities in phosphoramidite reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphoramidite-based oligonucleotide synthesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify and minimize P(III) and other common impurities in their phosphoramidite (B1245037) reactions, ensuring high-quality oligonucleotide production.

Frequently Asked Questions (FAQs)

Q1: What are the most common P(III) impurities in phosphoramidite synthesis and how do they form?

A1: The most common P(III)-related impurities are species that arise from the degradation of the phosphoramidite monomer. The primary culprits include:

  • H-phosphonates: These are formed by the hydrolysis of the phosphoramidite, where water attacks the phosphorus center.[1][2] This can happen due to trace amounts of moisture in reagents or solvents. The resulting H-phosphonate is unreactive in the standard coupling step, leading to failed additions and truncated sequences.[1]

  • "Reverse Amidite" (3'-DMT-5'-phosphoramidite): This is an isomer of the desired 5'-DMT-3'-phosphoramidite. If incorporated, it can lead to errors in the growing oligonucleotide chain.[1][3]

  • Other Non-amidite P(III) impurities: These can be various side-products from the synthesis of the phosphoramidite monomer itself.[4]

Q2: What are other critical impurities I should be aware of during oligonucleotide synthesis?

A2: Besides P(III) impurities, other critical species can compromise the quality of your synthesis:

  • P(V) Species (Oxidized Phosphoramidites): Exposure of phosphoramidites to air or other oxidizing agents can convert the trivalent phosphorus (P(III)) to the pentavalent state (P(V)).[4][5] These oxidized phosphoramidites are non-reactive in the coupling reaction.

  • Deletion Sequences (n-1, n-2): These are oligonucleotides that are missing one or more bases. They are a major class of impurities and can arise from incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[6]

  • Truncated Sequences: These are shorter oligonucleotide fragments that result from a failure to couple, often due to inactive (e.g., hydrolyzed) phosphoramidites.[]

Q3: How do impurities in phosphoramidite raw material impact the final oligonucleotide product?

A3: Impurities in the phosphoramidite raw material can have a significant negative impact on the quality of the final oligonucleotide. The repetitive nature of the synthesis cycle can amplify the effect of even small amounts of impurities.[8] For instance, if a phosphoramidite used multiple times in a sequence contains a critical impurity, the final product will contain a proportionally higher level of that impurity.[8] This can lead to a higher incidence of truncated or deletion sequences, reducing the yield of the full-length product and complicating purification.[8][9]

Q4: What is the role of the activator and how can its choice affect impurity levels?

A4: The activator, typically a weak acid like tetrazole or its derivatives, is crucial for protonating the diisopropylamino group of the phosphoramidite. This converts it into a good leaving group, enabling the coupling reaction to proceed.[10][11] The choice and quality of the activator are critical. An inappropriate or degraded activator can lead to incomplete activation, reducing coupling efficiency and increasing the proportion of unreacted phosphoramidite.[][9] More acidic activators can also cause premature removal of the 5'-DMT protecting group, leading to the formation of longer-than-desired sequences (e.g., n+1 from dimer phosphoramidite coupling).[][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action Analytical Method for Diagnosis
Low Coupling Efficiency Hydrolysis of Phosphoramidite: Presence of moisture in reagents or solvents.[1][14]Use anhydrous solvents and reagents. Ensure proper storage and handling of phosphoramidites under an inert atmosphere.[1][15]³¹P NMR, HPLC
Degraded Phosphoramidite: Improper storage or expired reagents.Use fresh, high-purity phosphoramidites. Store at -20°C under an inert atmosphere.[5][15]³¹P NMR, HPLC
Inefficient Activation: Suboptimal activator concentration or degraded activator.[9]Check the concentration and quality of the activator. Prepare fresh activator solutions regularly.Trityl Cation Assay
Instrument/Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery.[9]Perform regular maintenance on the DNA synthesizer. Check for leaks and ensure proper calibration.Visual Inspection, Instrument Diagnostics
Presence of Truncated Sequences Inactive Phosphoramidites: Significant hydrolysis or oxidation of the phosphoramidite stock.[]Replace phosphoramidite solutions. Ensure all solvents are anhydrous.[14]HPLC, Mass Spectrometry[9]
Presence of Deletion Sequences (n-1) Incomplete Capping: The capping step failed to block unreacted 5'-hydroxyl groups.[6]Ensure capping reagents (e.g., acetic anhydride) are fresh and active. Optimize capping time if necessary.HPLC, Mass Spectrometry, PAGE
Presence of P(V) Impurities Oxidation of Phosphoramidites: Exposure to air or oxidizing contaminants.[4]Store phosphoramidites as dry solids under an inert atmosphere. Prepare solutions fresh before use.[5]³¹P NMR[4]

Experimental Protocols

Protocol 1: Identification of P(III) and P(V) Impurities by ³¹P NMR Spectroscopy

Objective: To identify and quantify the desired phosphoramidite (P(III)) and any oxidized impurities (P(V)).

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite raw material or solution residue in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Record the ³¹P NMR spectrum using a proton-decoupled pulse program.[4]

    • Typical spectral regions are:

      • P(III) Species (desired phosphoramidites): ~140 to 155 ppm.[16] The presence of two peaks is expected due to the two diastereomers at the chiral phosphorus center.[4][16]

      • Other P(III) Impurities: ~100 to 169 ppm (excluding the main phosphoramidite peaks).[4]

      • P(V) Species (oxidized impurities): -25 to 99 ppm.[4]

  • Data Analysis: Integrate the peaks corresponding to the P(III) product and any P(V) or other P(III) impurities. Calculate the relative percentage of each species to determine the purity of the sample.

Phosphorus Species Typical ³¹P NMR Chemical Shift (ppm)
P(III) Phosphoramidite (Product)140 - 155
P(V) Oxidized Impurities-25 - 99
Other P(III) Impurities100 - 169 (excluding product peaks)

Data adapted from USP and Magritek resources.[4][16]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the phosphoramidite raw material and detect the presence of hydrolysis products and other impurities.

Methodology:

  • Sample Preparation: Prepare a sample solution of the phosphoramidite in anhydrous acetonitrile (B52724) at a concentration of approximately 1.0 mg/mL.[4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient elution from low to high percentage of Mobile Phase B.

    • Flow Rate: 1 mL/min.[4]

    • Detection: UV detector at an appropriate wavelength (e.g., 260 nm).

  • Data Analysis:

    • The main product will typically appear as a doublet of peaks due to the diastereomers.[1]

    • Earlier eluting peaks may correspond to more polar impurities such as hydrolyzed phosphoramidites (H-phosphonates).[9]

    • Calculate purity based on the relative peak areas.

Visualizations

Phosphoramidite_Synthesis_Cycle start Start Cycle: Support-Bound Nucleoside (5'-OH free) coupling 2. Coupling start->coupling Add Phosphoramidite + Activator capping 3. Capping coupling->capping Block Unreacted 5'-OH oxidation 4. Oxidation capping->oxidation Stabilize P(III) to P(V) detritylation 1. Detritylation oxidation->detritylation Prepare for next addition detritylation->start Remove 5'-DMT end_cycle Next Cycle: Elongated Chain (5'-DMT protected)

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Impurity_Formation Amidite Phosphoramidite (P(III)) HPhos H-phosphonate (Inactive) Amidite->HPhos + H₂O (Hydrolysis) Oxidized Oxidized Amidite (P(V)) (Inactive) Amidite->Oxidized + [O] (Oxidation) Coupling Successful Coupling Amidite->Coupling + Activator + 5'-OH Truncation Truncated Sequence HPhos->Truncation Leads to Oxidized->Truncation Leads to

Caption: Formation pathways for common phosphoramidite impurities.

Troubleshooting_Flow start Low Yield or Impure Product check_purity Analyze Raw Materials (³¹P NMR, HPLC) start->check_purity impure Impurities Detected (P(V), H-phosphonate) check_purity->impure Yes pure Raw Materials OK check_purity->pure No replace_reagents Use Fresh, High-Purity Phosphoramidites impure->replace_reagents check_conditions Review Synthesis Conditions (Anhydrous? Activator fresh?) pure->check_conditions success Improved Synthesis replace_reagents->success bad_conditions Conditions Suboptimal check_conditions->bad_conditions No good_conditions Conditions OK check_conditions->good_conditions Yes optimize_conditions Use Anhydrous Solvents, Fresh Activator bad_conditions->optimize_conditions check_instrument Check Synthesizer (Leaks, Delivery) good_conditions->check_instrument optimize_conditions->success check_instrument->success

Caption: A logical workflow for troubleshooting phosphoramidite reaction issues.

References

Technical Support Center: HPLC Purification of Ac-rC-15N3 Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of N4-acetyl-2'-O-methylcytidine-15N3 (Ac-rC-15N3) labeled RNA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying Ac-rC-15N3 labeled RNA?

A1: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most suitable and widely used method for the purification of synthetic and modified RNA, including Ac-rC-15N3 labeled RNA.[1][2] This technique offers excellent resolution and allows for the separation of the full-length product from shorter failure sequences and other impurities based on both the charge of the phosphate (B84403) backbone and the hydrophobicity of the nucleobases.[3][4]

Q2: How does the Ac-rC-15N3 modification affect the retention time during RP-HPLC?

A2: The N4-acetyl group on the cytidine (B196190) base increases the hydrophobicity of the RNA molecule. This increased hydrophobicity will likely lead to a longer retention time on a reversed-phase column compared to an unlabeled or unmodified RNA of the same sequence. The 15N3 label itself has a negligible effect on retention time.

Q3: What type of HPLC column is best suited for purifying Ac-rC-15N3 labeled RNA?

A3: A polymeric, wide-pore reversed-phase column is generally recommended for oligonucleotide purification.[3] Common stationary phases include C18 or C8 bonded silica (B1680970), or polystyrene-divinylbenzene (PS-DVB) resins. For modified RNA like Ac-rC-15N3 labeled RNA, a column with a pore size of at least 100 Å is advisable to ensure efficient interaction between the RNA and the stationary phase.

Q4: What are the critical mobile phase components for IP-RP-HPLC of modified RNA?

A4: The mobile phase for IP-RP-HPLC of RNA typically consists of two buffers:

  • Buffer A (Aqueous): An aqueous buffer containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA).[5]

  • Buffer B (Organic): An organic solvent, usually acetonitrile, also containing the ion-pairing agent.

The ion-pairing reagent neutralizes the negative charges on the phosphate backbone of the RNA, allowing it to be retained on the nonpolar stationary phase.[3]

Q5: How can I monitor the purity of my Ac-rC-15N3 labeled RNA fractions?

A5: RNA purity can be assessed by analytical HPLC, mass spectrometry (ESI-MS), and gel electrophoresis (e.g., denaturing polyacrylamide gel electrophoresis - dPAGE). For routine analysis of collected fractions, analytical HPLC is a rapid and effective method. Mass spectrometry will confirm the exact molecular weight of the purified RNA, verifying the presence of the Ac-rC-15N3 modification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of Ac-rC-15N3 labeled RNA.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Broad Peaks 1. Inappropriate mobile phase composition or gradient. 2. Column degradation or contamination. 3. RNA secondary structure formation. 4. Flow rate is too high.1. Optimize the gradient slope; a shallower gradient often improves resolution. Consider using a different ion-pairing agent. 2. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.[6] 3. Increase the column temperature (e.g., 60-80°C) to denature the RNA. The addition of a denaturing agent like urea (B33335) to the mobile phase can also be effective.[7] 4. Reduce the flow rate to allow for better equilibration.
No or Low Retention of RNA 1. Insufficient ion-pairing reagent concentration. 2. Incorrect mobile phase pH. 3. Column failure.1. Increase the concentration of the ion-pairing agent in both mobile phases. 2. Ensure the mobile phase pH is within the optimal range for both the column and the ion-pairing agent (typically pH 6.0-7.5). 3. Test the column with a standard oligonucleotide to verify its performance.
Peak Tailing 1. Secondary interactions between the RNA and the stationary phase. 2. Column overloading. 3. Presence of metal ions.1. Add a small amount of a chelating agent like EDTA to the mobile phase to mask active sites on the silica support. 2. Reduce the amount of RNA injected onto the column. 3. Use HPLC-grade solvents and reagents to minimize metal contamination.
Ghost Peaks / Carryover 1. Sample carryover from a previous injection. 2. Contaminated mobile phase.1. Implement a robust needle wash protocol in your autosampler. Inject a blank gradient run between samples. 2. Prepare fresh mobile phases daily and filter them before use.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks.1. Use a column oven to maintain a constant temperature.[6] 2. Prepare mobile phases carefully and consistently. Premixing the aqueous and organic phases for isocratic elution can improve reproducibility. 3. Check the HPLC system for leaks and ensure the pump is delivering a stable flow rate.[6]

Experimental Protocols

Protocol 1: General IP-RP-HPLC Purification of Ac-rC-15N3 Labeled RNA

This protocol provides a starting point for the purification of Ac-rC-15N3 labeled RNA. Optimization may be required based on the specific RNA sequence and length.

Materials:

  • HPLC system with a UV detector and a thermostatted column compartment.

  • Reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm particle size, ≥100 Å pore size).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile.

  • Crude Ac-rC-15N3 labeled RNA sample.

  • Nuclease-free water.

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the crude RNA sample in nuclease-free water or Mobile Phase A to a final concentration of approximately 10-50 µM.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak, which should represent the full-length Ac-rC-15N3 labeled RNA.

  • Post-Run Wash: Wash the column with 100% Mobile Phase B for 10 minutes, followed by re-equilibration with the initial conditions.

Protocol 2: RNA Desalting after Purification

After HPLC purification with TEAA, the RNA needs to be desalted.

Materials:

  • Purified RNA fractions.

  • 3 M Sodium Acetate (NaOAc), pH 5.2.

  • 100% Ethanol, ice-cold.

  • 70% Ethanol, ice-cold.

  • Nuclease-free water.

Procedure:

  • Pool the fractions containing the purified RNA.

  • Add 0.1 volumes of 3 M NaOAc to the pooled fractions.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes to precipitate the RNA.

  • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the RNA pellet with ice-cold 70% ethanol.

  • Centrifuge again for 15 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet briefly.

  • Resuspend the purified, desalted RNA pellet in a desired volume of nuclease-free water.

Visualizations

HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Processing Crude_RNA Crude Ac-rC-15N3 RNA Dissolve Dissolve in Nuclease-Free Water Crude_RNA->Dissolve Inject Inject Sample Dissolve->Inject HPLC_Ready HPLC System Equilibration HPLC_Ready->Inject Gradient Gradient Elution Inject->Gradient Detect UV Detection (260 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Desalt Desalting (Ethanol Precipitation) Collect->Desalt QC Quality Control (MS, Analytical HPLC) Desalt->QC Pure_RNA Pure Ac-rC-15N3 RNA QC->Pure_RNA

Caption: Workflow for the HPLC purification of Ac-rC-15N3 labeled RNA.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_retention Retention Issues cluster_other Other Issues Start HPLC Run Anomaly Broad_Peaks Broad or Overlapping Peaks Start->Broad_Peaks No_Retention No/Low Retention Start->No_Retention Tailing_Peaks Tailing Peaks Start->Tailing_Peaks Check_Gradient Optimize Gradient? Broad_Peaks->Check_Gradient Yes Check_Temp Increase Temperature? Check_Gradient->Check_Temp No Check_Column Column Issue? Check_Temp->Check_Column No Check_IP Increase Ion-Pair Conc.? No_Retention->Check_IP Yes Check_pH Verify Mobile Phase pH? Check_IP->Check_pH No Check_Overload Reduce Sample Load? Tailing_Peaks->Check_Overload Yes Add_EDTA Add EDTA? Check_Overload->Add_EDTA No

Caption: Troubleshooting logic for common HPLC purification issues.

References

Resolving incomplete removal of the acetyl protecting group from cytidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete removal of the acetyl protecting group from cytidine (B196190).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete acetyl deprotection of cytidine?

Incomplete removal of the acetyl group from cytidine typically stems from several factors:

  • Suboptimal Reaction Conditions: The reaction time, temperature, or pH may not be optimal for complete cleavage.

  • Reagent Degradation or Insufficient Amount: The acid, base, or enzyme used for deprotection may have degraded over time or been used in insufficient stoichiometric amounts.

  • Steric Hindrance: The acetyl group may be in a sterically hindered position within the molecule, making it less accessible to the deprotecting agent.

  • Substrate Sensitivity: Harsh deprotection conditions (e.g., strong acids or bases at high temperatures) can sometimes lead to degradation of the starting material or product, giving the appearance of an incomplete reaction.[1][2]

  • Improper Quenching/Workup: The reaction may re-equilibrate or side reactions could occur during the workup procedure if not performed correctly.

Q2: Which analytical methods are best for monitoring the progress of the deprotection reaction?

To effectively monitor the reaction, it is recommended to use a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material and the appearance of the product.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion rate and can detect the presence of byproducts or remaining starting material with high sensitivity.[4][5]

  • Mass Spectrometry (MS): Confirms the identity of the product and can help identify any side products formed during the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the acetyl group by observing the disappearance of the characteristic acetyl proton signal.[6]

Q3: Can the deprotection conditions affect the cytidine base itself?

Yes. Aggressive deprotection methods, particularly those involving strong acids and high temperatures, can cause deamination of cytidine to form uridine (B1682114) as a significant byproduct.[7] It is crucial to select conditions that are effective for acetyl removal while being mild enough to preserve the integrity of the nucleoside.

Q4: Are there milder alternatives to strong acid or base hydrolysis?

Several milder methods are available for acetyl group removal, which are particularly useful for sensitive substrates:

  • Enzymatic Deprotection: Lipases or specific acylases can offer high selectivity under very mild conditions (neutral pH, room temperature).[8][9][10]

  • Triethylamine-Catalyzed Methanolysis: This method uses a weaker base in an aqueous methanol (B129727) solution and can be accelerated by microwave irradiation for rapid and efficient deprotection.[6][11]

  • Schwartz's Reagent: This reagent provides a mild and selective method for N-deacetylation, compatible with many other common protecting groups.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues with incomplete acetyl group removal.

Diagram: Troubleshooting Workflow

G start Incomplete Deprotection Observed check_reaction Step 1: Verify Reaction Parameters start->check_reaction check_reagents Step 2: Assess Reagent Quality check_reaction->check_reagents Parameters OK check_monitoring Step 3: Confirm Analytical Method check_reagents->check_monitoring Reagents OK sub2 Use Fresh Reagents Check Stoichiometry check_reagents->sub2 increase_severity Strategy A: Increase Reaction Severity check_monitoring->increase_severity Analysis OK (Incomplete reaction confirmed) change_method Strategy B: Change Deprotection Method check_monitoring->change_method Analysis OK (Substrate degradation observed) result_a Monitor for Completion & Side Products increase_severity->result_a sub1 Increase Time / Temperature Increase Reagent Concentration increase_severity->sub1 result_b Select Mild or Orthogonal Method change_method->result_b sub3 Use Enzymatic Method Use Milder Chemical Reagent change_method->sub3 success Problem Resolved result_a->success Reaction Complete fail Consult Further result_a->fail Still Incomplete / Degradation result_b->success Reaction Complete result_b->fail Still Incomplete

Caption: A workflow for troubleshooting incomplete acetyl deprotection.

Step 1: Verify Reaction Parameters

  • Question: Were the reaction time, temperature, and solvent correct according to the protocol?

  • Action: Double-check the experimental protocol. If conditions were not met, repeat the reaction with the correct parameters. If the standard protocol is failing, consider incrementally increasing the reaction time or temperature while carefully monitoring for byproduct formation.

Step 2: Assess Reagent Quality and Stoichiometry

  • Question: Are the reagents (acid, base, enzyme) fresh? Was the correct amount used?

  • Action: Use freshly prepared solutions, especially for bases like sodium methoxide (B1231860) which can degrade. Verify the molar equivalents of the deprotecting agent relative to the substrate. An insufficient amount is a common cause of incomplete reactions.

Step 3: Evaluate the Deprotection Method

  • Question: Is the chosen method suitable for the specific substrate? Is substrate degradation occurring?

  • Action: If TLC or HPLC analysis shows the formation of significant impurities alongside unreacted starting material, the conditions may be too harsh. In this case, switching to a milder deprotection method is recommended.

Deprotection Methodologies

Diagram: Deprotection Pathways

G cluster_0 Chemical Methods cluster_1 Biocatalytic Method Start N4-Acetylcytidine Derivative Basic Basic Hydrolysis (e.g., KOH, NaOH, Et3N) Start->Basic Base, Solvent, Heat Acidic Acidic Hydrolysis (e.g., HCl) Start->Acidic Acid, Solvent, Heat Enzymatic Enzymatic Hydrolysis (e.g., Lipase (B570770), Acylase) Start->Enzymatic Enzyme, Buffer, RT Product Deprotected Cytidine Basic->Product Acidic->Product Enzymatic->Product

Caption: Overview of common acetyl deprotection pathways for cytidine.

Data Summary: Deprotection Conditions
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Basic Hydrolysis 4M KOH in EtOH/H₂O100-110 °C, 16 h[12]Effective, common reagentsHarsh, may not be suitable for base-sensitive substrates[1]
Acidic Hydrolysis Conc. HCl in EtOH/H₂OReflux (80 °C), 16 h[13]Effective for base-sensitive groupsHarsh, can cause deamination to uridine[1][7]
Triethylamine (B128534) Catalysis Et₃N, MeOH/H₂OMicrowave, 50WMild, fast, high yield, easy workup[6][11]Requires microwave reactor for best results
Enzymatic Deprotection A. niger lipase or B. cepacia esteraseAqueous buffer, RTExtremely mild and selective[8][9]Enzyme cost and availability, slower reaction times
Schwartz's Reagent Cp₂ZrHCl, LiAlH(OtBu)₃Anhydrous THF, RT, 0.5-3 h[2]Mild, highly selective for N-acetylReagent is air and moisture sensitive

Detailed Experimental Protocols

Protocol 1: Basic Deprotection with Potassium Hydroxide (B78521) (KOH)

  • Dissolve the acetylated cytidine derivative (1 equivalent) in ethanol (B145695) (EtOH).

  • Add an aqueous solution of 4M potassium hydroxide (KOH). A typical ratio is ~2.5 parts EtOH to 2 parts 4M KOH (v/v).

  • Stir the reaction mixture at 100-110 °C for 16 hours, monitoring by TLC or HPLC.[12]

  • After completion, cool the mixture and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with an appropriate acid (e.g., HCl) and extract the product.

Protocol 2: Acidic Deprotection with Hydrochloric Acid (HCl)

  • Dissolve the acetylated cytidine derivative (1 equivalent) in ethanol (EtOH).

  • Add concentrated hydrochloric acid (HCl). A typical ratio is ~1.7 parts EtOH to 1 part conc. HCl (v/v).

  • Stir the reaction mixture at 80 °C for 16 hours, monitoring by TLC or HPLC.[13]

  • Upon completion, concentrate the mixture in vacuo.

  • Dissolve the residue in water, neutralize with a suitable base (e.g., saturated NaHCO₃), and extract the product.[13]

Protocol 3: Mild Deprotection with Triethylamine and Microwave

  • In a 10 mL microwave-safe glass tube, combine the acetylated nucleoside (1.0 mmol), methanol (2.0 mL), water (2.0 mL), and triethylamine (Et₃N) (7.0 mmol).[6]

  • Seal the vessel and place it in a monomode microwave reactor.

  • Irradiate the mixture with a maximum power of 50 W while stirring. Monitor temperature and pressure.

  • Continue irradiation until TLC/HPLC analysis shows complete consumption of the starting material.

  • After the reaction, the byproduct (methyl acetate) and excess reactants can be easily removed by distillation on a rotary evaporator.[6]

Protocol 4: Selective N-Deacetylation with Schwartz's Reagent

  • To a solution of N-acetyl cytidine (100 mg, 1 equivalent) in anhydrous THF (2 mL) at room temperature, rapidly add solid LiAlH(OtBu)₃ (1.5 equivalents).

  • Immediately add Cp₂ZrCl₂ (1.5 equivalents) to the solution.[2]

  • Stir the resulting mixture at room temperature for 40 minutes, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with CH₂Cl₂ (2 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude product, which can be purified by silica (B1680970) gel column chromatography.[2]

References

Technical Support Center: Troubleshooting 15N-Labeled Phosphoramidite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 15N-labeled phosphoramidites. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the failure of a 15N-labeled phosphoramidite (B1245037) coupling reaction?

The failure of a 15N-labeled phosphoramidite to react is most often due to one or more of the following factors:

  • Presence of Moisture: Phosphoramidites are extremely sensitive to water. Any moisture in the acetonitrile (B52724) (ACN) solvent, on the synthesis support, or in the gas lines can lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.[1][2]

  • Degraded Phosphoramidite: Improper storage or handling can lead to the degradation of the 15N-labeled phosphoramidite through hydrolysis or oxidation.[3]

  • Suboptimal Activator Performance: The choice of activator, its concentration, and its quality are critical for efficient coupling. An inappropriate or degraded activator will result in low coupling efficiency.

  • Incomplete Deprotection: Failure to completely remove the 5'-hydroxyl protecting group (e.g., DMT) from the growing oligonucleotide chain will prevent the subsequent coupling of the phosphoramidite.

  • Impurities in the Phosphoramidite: The presence of reactive or non-reactive impurities in the 15N-labeled phosphoramidite stock can interfere with the coupling reaction.

Q2: Is there a significant difference in reactivity or stability between 15N-labeled and unlabeled phosphoramidites?

Q3: How can I assess the quality and purity of my 15N-labeled phosphoramidite?

The most effective method for assessing the purity of a phosphoramidite is through ³¹P NMR spectroscopy.[4][5][6] This technique can directly quantify the amount of the active P(III) species versus inactive, oxidized P(V) species. High-performance liquid chromatography (HPLC) can also be used to assess purity.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Low coupling efficiency is the most common problem encountered in oligonucleotide synthesis. The following steps will help you troubleshoot this issue.

Troubleshooting Workflow for Low Coupling Efficiency

LowCouplingEfficiency start Low Coupling Efficiency Observed check_reagents 1. Check Reagents start->check_reagents reagent_q1 Is ACN anhydrous (<30 ppm H2O)? check_reagents->reagent_q1 check_synthesis 2. Review Synthesis Protocol protocol_q1 Is coupling time adequate? check_synthesis->protocol_q1 check_instrument 3. Inspect Synthesizer instrument_q1 Are fluidics clean and free of leaks? check_instrument->instrument_q1 analyze_amidite 4. Analyze 15N-Phosphoramidite Purity (31P NMR) amidite_q1 Is P(III) purity >98%? analyze_amidite->amidite_q1 reagent_q2 Is activator fresh and correctly concentrated? reagent_q1->reagent_q2 Yes solution_reagent Replace ACN and/or Activator reagent_q1->solution_reagent No reagent_q2->check_synthesis Yes reagent_q2->solution_reagent No protocol_q1->check_instrument Yes solution_protocol Optimize Coupling Time protocol_q1->solution_protocol No instrument_q1->analyze_amidite Yes solution_instrument Clean/Maintain Synthesizer instrument_q1->solution_instrument No solution_amidite Source new 15N-Phosphoramidite amidite_q1->solution_amidite No end Problem Resolved amidite_q1->end Yes solution_reagent->end solution_protocol->end solution_instrument->end solution_amidite->end

Troubleshooting workflow for low coupling efficiency.

Data Presentation: Common Causes of Low Coupling Efficiency and Solutions

Potential Cause Recommended Action Expected Outcome Reference
Moisture Contamination Use fresh, anhydrous acetonitrile (<30 ppm water). Ensure all reagents and gas lines are dry.Coupling efficiency should increase significantly.[1][2]
Degraded Phosphoramidite Use a fresh vial of 15N-labeled phosphoramidite. Store amidites under argon or nitrogen at -20°C.Improved reaction yield and purity of the final oligonucleotide.[3]
Suboptimal Activator Use a fresh solution of an appropriate activator (e.g., DCI, ETT) at the recommended concentration.Faster and more complete coupling reactions.[7][8][9][10][11]
Inadequate Coupling Time Increase the coupling time, especially for sterically hindered or modified phosphoramidites.Higher yield of the full-length product.
Instrument Issues Check for leaks, clogs, and proper reagent delivery in the synthesizer.Consistent and reproducible synthesis results.
Issue 2: Presence of Impurities in the Final Product

The presence of unexpected peaks in your HPLC or mass spectrometry analysis of the crude oligonucleotide product can indicate several problems during the synthesis.

Logical Relationship of Impurities to Synthesis Steps

Impurities synthesis_cycle Oligonucleotide Synthesis Cycle deblocking Deblocking synthesis_cycle->deblocking coupling Coupling synthesis_cycle->coupling capping Capping synthesis_cycle->capping oxidation Oxidation synthesis_cycle->oxidation impurity3 Modified Bases deblocking->impurity3 Side Reactions impurity1 n-1 Deletion Sequences coupling->impurity1 Incomplete Coupling impurity2 Truncated Sequences capping->impurity2 Inefficient Capping impurity4 Phosphonate Linkages oxidation->impurity4 Incomplete Oxidation

Relationship between synthesis steps and common impurities.

Data Presentation: Common Impurities and Their Sources

Impurity Type Description Primary Cause(s) Reference
n-1 Deletion Sequences Oligonucleotides missing a single nucleotide.Incomplete coupling of a phosphoramidite.[2]
Truncated Sequences Oligonucleotides that are significantly shorter than the full-length product.Inefficient capping of unreacted 5'-hydroxyl groups.
Modified Bases Unintended chemical modifications to the nucleobases.Side reactions during deprotection or other synthesis steps.[2]
Oxidized Phosphoramidite (P(V)) The phosphoramidite has been oxidized, rendering it inactive.Exposure to air or oxidizing agents.[4][5][6]

Experimental Protocols

Protocol 1: Assessing 15N-Labeled Phosphoramidite Purity by ³¹P NMR

This protocol allows for the direct measurement of the active P(III) content of your 15N-labeled phosphoramidite.

Materials:

  • 15N-labeled phosphoramidite sample

  • Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tube

  • NMR spectrometer with a phosphorus probe

Procedure:

  • Under an inert atmosphere (e.g., in a glovebox), dissolve approximately 5-10 mg of the 15N-labeled phosphoramidite in 0.5 mL of anhydrous deuterated solvent in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Integrate the peaks in the phosphoramidite region (typically 140-155 ppm) and the oxidized P(V) region (typically -10 to 40 ppm).[4][5][12][13]

  • Calculate the purity of the phosphoramidite as follows:

    % P(III) Purity = [Integral of P(III) region / (Integral of P(III) region + Integral of P(V) region)] * 100

Data Presentation: Typical ³¹P NMR Chemical Shifts

Phosphorus Species Typical Chemical Shift Range (ppm)
Phosphoramidite (P(III))140 - 155
Oxidized Phosphoramidite (P(V))-10 - 40
H-phosphonate0 - 20
Protocol 2: Small-Scale Test Coupling Reaction

If you suspect an issue with your 15N-labeled phosphoramidite or activator, a small-scale test reaction can help confirm the problem without wasting valuable reagents.

Experimental Workflow for a Test Coupling Reaction

TestCoupling start Prepare Solid Support (e.g., CPG with a nucleoside) deblock Deblock the 5'-DMT group start->deblock wash1 Wash with Anhydrous ACN deblock->wash1 coupling Couple with 15N-Phosphoramidite and Activator wash1->coupling wash2 Wash with ACN coupling->wash2 capping Cap unreacted 5'-hydroxyls wash2->capping oxidation Oxidize the phosphite (B83602) triester capping->oxidation cleave Cleave and Deprotect oxidation->cleave analyze Analyze by HPLC and/or Mass Spectrometry cleave->analyze

References

Technical Support Center: Best Practices for Handling Air-Sensitive Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoramidite (B1245037) handling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper storage, handling, and use of air-sensitive phosphoramidites in oligonucleotide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Oligonucleotide Synthesis

Low coupling efficiency is a frequent problem that can lead to a higher proportion of truncated sequences and lower overall yield of the desired oligonucleotide.[][2]

Possible Causes and Solutions:

CauseRecommended Action
Phosphoramidite Degradation Phosphoramidites are highly sensitive to moisture and oxidation.[][3][4] Hydrolysis can render them incapable of coupling.[] Use fresh, high-purity phosphoramidites for synthesis.[]
Moisture in Reagents or Solvents Even trace amounts of water can hydrolyze phosphoramidites.[] Ensure that the acetonitrile (B52724) used for dissolving phosphoramidites is anhydrous (<30 ppm water).[6] It is recommended to use DNA synthesis grade acetonitrile and dry it over activated molecular sieves for at least 24 hours before use.[6][7][8]
Suboptimal Activator Concentration The concentration of the activator can affect coupling efficiency. If coupling is inefficient, consider adjusting the activator concentration.[]
Insufficient Coupling Time For some phosphoramidites, especially modified bases, standard coupling times may not be sufficient.[9] Extending the coupling time can help ensure complete reaction.[] Consider double or triple coupling for particularly difficult incorporations.[6]
Phosphoramidite Solution Age The stability of phosphoramidites in solution decreases over time.[10] It is best to use freshly prepared solutions. If solutions are stored, they should be kept under an inert atmosphere and at the recommended temperature.
Issue 2: Presence of Truncated Sequences in Final Product

The appearance of shorter, incomplete oligonucleotide sequences (truncations) in the final product is a common purity issue.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Capping The capping step is designed to block unreacted 5'-hydroxyl groups from further elongation.[11] Incomplete capping will lead to the formation of deletion mutations. Ensure that capping reagents are fresh and active.
Poor Quality Phosphoramidites Impurities in the phosphoramidite raw material can lead to failed couplings and subsequent truncations.[12][13] Always use high-purity phosphoramidites (≥99.0%).[12]
Degraded Phosphoramidites As with low coupling efficiency, degraded phosphoramidites will fail to couple, leading to a higher incidence of truncated sequences. Follow strict anhydrous handling procedures.[4][14]
Suboptimal Synthesis Protocol Review the synthesis cycle parameters, including deblocking, coupling, capping, and oxidation times and reagent concentrations.[13]

Frequently Asked Questions (FAQs)

Q1: How should I properly store unopened phosphoramidites?

A1: Unopened phosphoramidites should be stored in a freezer at -20°C under an inert atmosphere (argon or nitrogen).[15] The packaging should be intact to prevent exposure to moisture and air.[4]

Q2: What is the best way to prepare phosphoramidite solutions?

A2: Phosphoramidite solutions should be prepared under an inert atmosphere using anhydrous acetonitrile.[7][8] The glassware used should be oven-dried to remove any adsorbed moisture.[16][17] Use a syringe to transfer the anhydrous acetonitrile to the vial containing the phosphoramidite.[14][18] Swirl gently to dissolve the phosphoramidite completely; some viscous oils may take several minutes to dissolve.[14]

Recommended Dilution for a 0.1 M Solution:

Phosphoramidite Quantity (grams)Volume of Anhydrous Acetonitrile to Add (mL)
0.252.5
0.55.0
1.010.0
2.020.0

Note: The exact volume may vary depending on the molecular weight of the specific phosphoramidite. Refer to the manufacturer's certificate of analysis for precise instructions.[7][8]

Q3: How can I check the quality of my phosphoramidites?

A3: The quality of phosphoramidites is crucial for successful oligonucleotide synthesis.[3][12] Several analytical techniques can be used for quality control:

  • ³¹P NMR: This method can be used to determine the P(III) content and detect the presence of P(V) impurities, which are indicative of oxidation.[12]

  • HPLC and LC-MS: These techniques are used to assess the purity of the phosphoramidite and identify any degradation products or other impurities.[3][19]

Q4: What are the signs of phosphoramidite degradation?

A4: Degradation can be identified by:

  • Poor performance in synthesis: A drop in coupling efficiency is a primary indicator.

  • Analytical methods: ³¹P NMR will show an increase in signals in the P(V) region, and HPLC analysis will show the appearance of new peaks corresponding to degradation products.[12]

  • Visual inspection: While not always reliable, any change in color or consistency of the phosphoramidite powder or oil could indicate degradation.

Q5: How does water affect phosphoramidites?

A5: Water leads to the hydrolysis of the phosphoramidite, rendering it inactive for the coupling reaction.[] This is a significant cause of synthesis failure. The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite is particularly susceptible to hydrolysis and can undergo autocatalytic degradation in the presence of water.[20][21]

Q6: What is the recommended procedure for handling viscous oil phosphoramidites?

A6: Some phosphoramidites are viscous oils rather than powders.[14] To handle these, use a syringe to add anhydrous acetonitrile to the vial and swirl for several minutes until the oil is completely dissolved and the solution is homogeneous.[14] It is important to ensure there are no wavy lines indicating concentration gradients.[14]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Phosphoramidite Solution
  • Preparation of Materials:

    • Ensure all glassware (vial, syringe, needles) is clean and has been oven-dried overnight at 125°C to remove all traces of moisture.[16][17]

    • Use a bottle of anhydrous acetonitrile (<30 ppm water) with a septum-sealed cap.[6] For best results, use DNA synthesis grade solvent that has been stored over activated 3 Å molecular sieves for at least 24 hours.[6][7][8]

    • Have a source of dry, inert gas (argon or nitrogen) ready.[18]

  • Procedure:

    • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation of moisture.

    • Work under a positive pressure of inert gas.

    • Using a clean, dry syringe, pierce the septum of the anhydrous acetonitrile bottle and draw the required volume of solvent.

    • Carefully inject the acetonitrile into the phosphoramidite vial through its septum.[14]

    • Gently swirl the vial until the phosphoramidite is completely dissolved. For viscous oils, this may take 5-10 minutes.[14]

    • The prepared solution is now ready for use on the synthesizer.

Protocol 2: Quality Control of Phosphoramidites by ³¹P NMR
  • Sample Preparation:

    • In an inert atmosphere (e.g., a glove box), prepare a sample of the phosphoramidite at a concentration of approximately 10-20 mg/mL in a suitable deuterated solvent (e.g., anhydrous acetonitrile-d₃ or chloroform-d).

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum according to the instrument's standard operating procedures.

    • The phosphoramidite (P(III) species) should appear as a characteristic signal (often a doublet due to diastereomers) in the expected chemical shift range (typically around 140-150 ppm).

    • Oxidized impurities (P(V) species) will appear at a different chemical shift, usually closer to 0 ppm.[12]

  • Data Analysis:

    • Integrate the signals corresponding to the P(III) and P(V) species.

    • Calculate the percentage of the P(V) impurity to assess the level of oxidation. A P(V) content of less than 1% is generally considered acceptable.[12]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_qc Quality Control (Optional) start Start: Obtain Phosphoramidite Vial warm_up Warm Vial to Room Temperature start->warm_up add_solvent Add Solvent to Vial via Syringe warm_up->add_solvent dry_solvent Prepare Anhydrous Acetonitrile dry_solvent->add_solvent dry_glassware Use Oven-Dried Glassware dry_glassware->add_solvent dissolve Swirl to Dissolve Completely add_solvent->dissolve transfer Transfer to Synthesizer dissolve->transfer take_sample Take Aliquot for QC Analysis dissolve->take_sample Optional end Ready for Synthesis transfer->end nmr_hplc Perform ³¹P NMR or HPLC take_sample->nmr_hplc analyze Analyze Data for Purity nmr_hplc->analyze TroubleshootingTree start Low Coupling Efficiency check_amidite Is the phosphoramidite solution fresh? start->check_amidite check_solvent Is the solvent anhydrous? check_amidite->check_solvent Yes use_fresh_amidite Prepare a fresh phosphoramidite solution. check_amidite->use_fresh_amidite No check_coupling_time Is the coupling time sufficient? check_solvent->check_coupling_time Yes use_dry_solvent Use fresh, anhydrous solvent (<30 ppm H₂O). check_solvent->use_dry_solvent No check_purity Is the phosphoramidite purity confirmed? check_coupling_time->check_purity Yes increase_time Increase coupling time or perform double coupling. check_coupling_time->increase_time No qc_amidite Perform QC analysis (³¹P NMR/HPLC). check_purity->qc_amidite No success Problem Resolved check_purity->success Yes use_fresh_amidite->success use_dry_solvent->success increase_time->success qc_amidite->success

References

Validation & Comparative

A Comparative Guide to the Validation of ¹⁵N₃ Incorporation into RNA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of high-resolution mass spectrometry for the validation of ¹⁵N₃ incorporation into RNA against alternative methods. Supported by experimental data, this document details methodologies to assist in the selection of the most suitable validation approach for your research needs.

Introduction

Stable isotope labeling of RNA with ¹⁵N is a powerful technique for quantifying RNA synthesis, turnover, and structure. The successful incorporation of ¹⁵N₃-labeled nucleosides is a critical prerequisite for the accuracy of downstream applications. High-resolution mass spectrometry (HRMS) stands as a primary tool for validating this incorporation, offering precision and sensitivity. This guide compares the performance of HRMS-based validation with alternative methods, providing a comprehensive overview for researchers in the field.

Data Presentation: Comparison of Validation Methods

The selection of a validation method for ¹⁵N₃ incorporation into RNA depends on the specific experimental goals, available instrumentation, and the desired level of detail. The following table summarizes the key performance characteristics of the primary and alternative validation techniques.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Quantification of global ¹⁵N incorporationSite-specific validation of ¹⁵N incorporationStructural analysis and validation of incorporation in intact RNA
Sample Requirement Picomole to femtomole rangePicomole to femtomole rangeMicromole to nanomole range
Throughput HighMedium to HighLow
Quantitative Accuracy High (precise mass shift measurement)Semi-quantitative (fragment ion intensities)Quantitative (peak integration)
Structural Information Limited to mass of intact molecule or fragmentsPositional information of the labelDetailed 3D structural information
Ease of Data Analysis Relatively straightforwardComplex, requires specialized softwareComplex, requires expert interpretation
Cost (Instrument) HighHighVery High
Typical Labeling Efficiency Detectable Down to 0.1% ¹⁵N enrichment[1]Dependent on fragmentation efficiencyTypically requires higher enrichment levels

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate validation of ¹⁵N₃ incorporation into RNA.

Protocol 1: ¹⁵N Metabolic Labeling of RNA in Mammalian Cells

This protocol describes the metabolic labeling of RNA in mammalian cells for subsequent analysis by mass spectrometry.[2][3]

  • Cell Culture: Culture mammalian cells in standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.

  • Labeling Medium Preparation: Prepare a ¹⁵N-labeling medium by supplementing DMEM (without glutamine) with ¹⁵N-labeled glutamine and other essential amino acids. The sole nitrogen source for de novo nucleotide synthesis should be the ¹⁵N-labeled precursor.

  • Metabolic Labeling: When cells reach 70-80% confluency, replace the standard growth medium with the ¹⁵N-labeling medium. Culture the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of ¹⁵N into newly synthesized RNA.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a column-based kit.

  • RNA Quality Control: Assess the quantity and purity of the extracted RNA using UV-Vis spectrophotometry. The A260/A280 ratio should be ~2.0.[4]

Protocol 2: Enzymatic Digestion of ¹⁵N-Labeled RNA for Mass Spectrometry

This protocol outlines the enzymatic digestion of ¹⁵N-labeled RNA into single nucleosides for analysis.[5]

  • Enzyme Mix Preparation: Prepare a digestion cocktail containing Nuclease P1, Snake Venom Phosphodiesterase I, and Bacterial Alkaline Phosphatase in a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

  • Digestion Reaction: In an RNase-free tube, mix the purified ¹⁵N-labeled RNA sample with the enzyme cocktail.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete digestion of the RNA into nucleosides.

  • Enzyme Removal (Optional): To prevent interference in the mass spectrometer, remove the enzymes using a molecular weight cutoff filter (e.g., 10 kDa).

  • Sample Preparation for MS: The resulting nucleoside mixture is ready for analysis by high-resolution mass spectrometry.

Protocol 3: High-Resolution Mass Spectrometry Analysis

This protocol details the analysis of ¹⁵N-labeled nucleosides using LC-HRMS.

  • Chromatographic Separation: Separate the digested nucleosides using liquid chromatography (LC) with a C18 reversed-phase column.

  • Mass Spectrometry: Analyze the eluted nucleosides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire mass spectra in full scan mode to detect the mass-to-charge ratio (m/z) of the unlabeled (¹⁴N) and labeled (¹⁵N) nucleosides.

  • Data Analysis: Calculate the incorporation efficiency by comparing the peak intensities of the ¹⁵N-labeled nucleosides to their corresponding ¹⁴N counterparts. The mass shift caused by the incorporation of three ¹⁵N atoms in purine (B94841) bases (Adenosine, Guanine) and two in pyrimidine (B1678525) bases (Cytidine, Uridine) allows for their differentiation.

Mandatory Visualization

Experimental_Workflow cluster_labeling ¹⁵N Metabolic Labeling cluster_digestion Sample Preparation cluster_analysis Mass Spectrometry Analysis cell_culture Mammalian Cell Culture labeling_medium Prepare ¹⁵N-Labeling Medium metabolic_labeling Incubate Cells in ¹⁵N Medium labeling_medium->metabolic_labeling rna_extraction Extract Total RNA metabolic_labeling->rna_extraction enzymatic_digestion Enzymatic Digestion to Nucleosides rna_extraction->enzymatic_digestion lc_separation LC Separation enzymatic_digestion->lc_separation hrms_analysis HRMS Analysis lc_separation->hrms_analysis data_analysis Calculate Incorporation Efficiency hrms_analysis->data_analysis

Caption: Workflow for ¹⁵N₃-RNA validation.

Comparison with Alternative Methods

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides an orthogonal method to validate the site of ¹⁵N incorporation within the RNA molecule.[6] By isolating a specific ¹⁵N-labeled RNA fragment and subjecting it to fragmentation, the resulting product ions can reveal the location of the heavy isotopes.

  • Advantages: Provides positional information of the label, confirming that the ¹⁵N is incorporated into the nucleobase as expected.

  • Limitations: Data analysis is more complex than for HRMS, and it may not be as accurate for global quantification.

MSMS_Validation cluster_workflow Tandem MS Workflow labeled_rna ¹⁵N-Labeled RNA Fragment ms1 MS1: Isolate Precursor Ion labeled_rna->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2: Analyze Fragment Ions fragmentation->ms2 validation Validate Incorporation Site ms2->validation

Caption: MS/MS validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed structural information about the ¹⁵N-labeled RNA.[7][8] It can be used to confirm the incorporation of ¹⁵N and to study the effects of labeling on RNA structure and dynamics.

  • Advantages: Provides detailed structural information and can be used to study dynamics. The sample is not consumed during analysis.

  • Limitations: Requires significantly more sample than mass spectrometry, has lower throughput, and data interpretation is highly specialized.[7]

Logical_Comparison cluster_methods Validation Methods Validation_Goal Validation of ¹⁵N₃ Incorporation HRMS High-Resolution MS (Quantitative) Validation_Goal->HRMS Global Quantification MSMS Tandem MS (Positional) Validation_Goal->MSMS Site-Specific Confirmation NMR NMR Spectroscopy (Structural) Validation_Goal->NMR Structural Integrity

Caption: Method selection logic.

Conclusion

The validation of ¹⁵N₃ incorporation into RNA is a critical step in stable isotope labeling studies. High-resolution mass spectrometry offers a robust, sensitive, and high-throughput method for quantifying global incorporation. For researchers requiring site-specific confirmation or detailed structural information, tandem mass spectrometry and NMR spectroscopy, respectively, serve as valuable complementary techniques. The choice of method should be guided by the specific research question, available resources, and the desired level of analytical detail.

References

A Comparative Guide to Quantitative RNA Analysis: Evaluating qNMR with Ac-rC Phosphoramidite-¹⁵N₃ Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of RNA is a critical cornerstone of therapeutic development and molecular biology research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) utilizing Ac-rC Phosphoramidite-¹⁵N₃ as an internal standard against established analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy. We present a detailed examination of the experimental protocols, performance metrics, and the unique advantages and limitations of each technique to inform the selection of the most appropriate method for your research needs.

Introduction to Quantitative RNA Analysis

The therapeutic potential of RNA-based molecules has surged, bringing with it a critical need for robust and reliable methods for their quantification. The concentration of an oligonucleotide is a crucial parameter that influences its efficacy and safety. While several analytical techniques are available, the choice of method depends on the specific requirements of the assay, including the desired level of accuracy, precision, sensitivity, and the complexity of the sample matrix.

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive primary analytical method that offers direct quantification without the need for identical reference standards. The incorporation of stable isotopes, such as ¹⁵N, into the RNA molecule via labeled phosphoramidites like Ac-rC Phosphoramidite-¹⁵N₃, presents a promising strategy for highly accurate and specific quantification. This guide will explore the theoretical underpinnings and practical considerations of this approach and compare it with the current industry-standard techniques.

Quantitative NMR (qNMR) with Ac-rC Phosphoramidite-¹⁵N₃: A Novel Approach

While the use of ¹⁵N-labeled nucleotides in NMR spectroscopy has been extensively applied to the study of RNA structure and dynamics, its application for direct quantification is a more recent development. The principle of qNMR lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of those nuclei in the sample. By introducing a known quantity of a ¹⁵N-labeled internal standard, such as an RNA molecule synthesized with Ac-rC Phosphoramidite-¹⁵N₃, the concentration of the target RNA can be determined with high accuracy.

Theoretical Advantages of ¹⁵N qNMR for RNA Quantification:
  • High Specificity: The ¹⁵N nucleus has a wide chemical shift range, which can reduce signal overlap, a common challenge in ¹H NMR of large molecules like RNA.

  • Reduced Background Interference: The natural abundance of ¹⁵N is low (0.37%), minimizing background signals and enhancing the signal-to-noise ratio when using a ¹⁵N-enriched internal standard.

  • Primary Method: qNMR is considered a primary ratio method, meaning it does not require an identical certified reference material of the analyte for calibration[1].

  • Structural Integrity Information: Besides quantification, NMR can provide information about the structural integrity of the RNA molecule.

Experimental Workflow for ¹⁵N qNMR of RNA

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh a known amount of the target RNA analyte dissolve Dissolve analyte and internal standard in a suitable deuterated solvent prep_analyte->dissolve prep_is Accurately weigh a known amount of Ac-rC Phosphoramidite-¹⁵N₃ labeled internal standard prep_is->dissolve nmr_setup Set up NMR spectrometer for ¹⁵N detection with appropriate parameters (e.g., pulse sequence, relaxation delay) dissolve->nmr_setup acquire Acquire ¹⁵N NMR spectrum nmr_setup->acquire process Process the spectrum (e.g., Fourier transform, phase correction, baseline correction) acquire->process integrate Integrate the signals of the analyte and the internal standard process->integrate calculate Calculate the concentration of the analyte based on the integral ratio, molecular weights, and number of ¹⁵N nuclei integrate->calculate

Caption: Experimental workflow for quantitative ¹⁵N NMR of RNA.

Experimental Protocol for ¹⁵N qNMR

A detailed experimental protocol for ¹⁵N qNMR for RNA quantification would involve the following key steps:

  • Preparation of the Internal Standard: Synthesize a short RNA oligonucleotide using Ac-rC Phosphoramidite-¹⁵N₃ to serve as the internal standard (IS). The purity and concentration of the IS should be thoroughly characterized.

  • Sample Preparation:

    • Accurately weigh a known amount of the purified target RNA analyte.

    • Accurately weigh a known amount of the ¹⁵N-labeled internal standard.

    • Dissolve both the analyte and the internal standard in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain a stable pH). The solvent should ensure the stability and solubility of both molecules.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a cryoprobe for maximum sensitivity.

    • Select a ¹⁵N NMR pulse sequence that provides good quantitative accuracy. A simple pulse-acquire sequence with a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is often used.

    • Optimize acquisition parameters such as the spectral width, number of scans, and receiver gain to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction to ensure accurate integration.

    • Integrate the well-resolved signals corresponding to the ¹⁵N nuclei of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_is / Integral_is) * (MW_analyte / MW_is) * (Weight_is / Weight_analyte) * Purity_is Where:

      • Integral is the integrated signal area.

      • N is the number of ¹⁵N nuclei giving rise to the integrated signal.

      • MW is the molecular weight.

      • Weight is the initial weight of the substance.

      • Purity is the purity of the internal standard.

Note: To date, specific studies validating the accuracy and precision of qNMR using Ac-rC Phosphoramidite-¹⁵N₃ for RNA quantification are limited in the public domain. The performance data presented below for qNMR is based on the established principles and reported performance of qNMR for other nuclei like ¹H and ³¹P, and the theoretical advantages of using a ¹⁵N-labeled internal standard.

Comparison with Alternative Quantification Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used method for the quantification and purity assessment of oligonucleotides. It separates the target RNA from impurities based on its physicochemical properties, and quantification is achieved by measuring the UV absorbance at 260 nm.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation & Detection cluster_proc Data Analysis prep_sample Prepare a dilution series of the RNA sample inject Inject sample and standards into the HPLC system prep_sample->inject prep_std Prepare a calibration curve using a reference standard of known concentration prep_std->inject separate Separate components on a suitable column (e.g., ion-pair reversed-phase) inject->separate detect Detect the eluting components using a UV detector at 260 nm separate->detect integrate Integrate the peak area of the target RNA detect->integrate quantify Quantify the RNA concentration by comparing its peak area to the calibration curve integrate->quantify

Caption: Experimental workflow for HPLC-UV quantification of RNA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for quantifying oligonucleotides in complex biological matrices.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prep_sample Extract RNA from the biological matrix (e.g., SPE) add_is Add a known amount of an internal standard (often a stable isotope-labeled analog) prep_sample->add_is inject Inject the extracted sample into the LC-MS system add_is->inject separate Separate the analyte and internal standard by HPLC inject->separate ionize Ionize the eluting compounds (e.g., ESI) separate->ionize analyze Detect and quantify the ions using a mass spectrometer (e.g., triple quadrupole) ionize->analyze integrate Integrate the peak areas of the analyte and internal standard analyze->integrate quantify Calculate the analyte concentration based on the peak area ratio and a calibration curve integrate->quantify

Caption: Experimental workflow for LC-MS quantification of RNA.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for estimating the concentration of purified RNA samples by measuring the absorbance of light at 260 nm.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Measurement cluster_proc Calculation dilute Dilute the purified RNA sample in a suitable buffer blank Measure the absorbance of the buffer (blank) dilute->blank measure Measure the absorbance of the RNA sample at 260 nm blank->measure calculate Calculate the RNA concentration using the Beer-Lambert law and the extinction coefficient of the RNA measure->calculate

References

Performance Showdown: TheraPure™ vs. Standard Grade Ac-rC Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of raw materials is paramount to the success of therapeutic oligonucleotide synthesis. Ac-rC phosphoramidite (B1245037), a critical building block for RNA synthesis, is available in different grades, with TheraPure™ and standard grades being prominent options. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate grade for your application.

The primary distinction between TheraPure™ and standard grade Ac-rC phosphoramidite lies in their purity and the stringency of quality control measures applied during manufacturing. TheraPure™ products are designed for therapeutic applications and undergo rigorous testing to minimize impurities that could compromise the efficacy and safety of the final oligonucleotide product.

At a Glance: Key Performance Indicators

Performance MetricTheraPure™ Grade Ac-rC PhosphoramiditeStandard Grade Ac-rC Phosphoramidite
HPLC Purity ≥ 99.0%[1]≥ 98.0%[2]
³¹P NMR Purity ≥ 99.0%[1]≥ 98.0%[2]
Water Content ≤ 0.3%[1]Not consistently specified
Key Impurity (M-11) ≤ 0.01%[1]Not typically specified
Sum of Non-Primary Peaks (140-152 ppm in ³¹P NMR) ≤ 0.5%[1]≤ 0.5%[2]
Application Focus Therapeutic Oligonucleotide SynthesisGeneral Research and Development

Delving Deeper: Purity and Impurity Profiles

The higher purity of TheraPure™ Ac-rC Phosphoramidite translates to a lower incidence of critical and non-critical impurities.[3][4] Impurities in phosphoramidites can lead to the incorporation of incorrect bases, deletions, or other modifications in the synthesized oligonucleotide, ultimately impacting its biological activity and potentially causing off-target effects.

TheraPure™ Grade: Manufacturing processes for TheraPure™ phosphoramidites are engineered to minimize the formation of reactive P(III) impurities and other by-products.[3] Rigorous QC testing, including HPLC, ³¹P NMR, and LC-MS, is performed at intermediate steps to ensure high purity and batch-to-batch consistency.[4]

Standard Grade: While suitable for many research applications, standard grade phosphoramidites may contain a higher level of impurities. These can include hydrolyzed phosphoramidites, by-products from the synthesis of the phosphoramidite itself, and other reactive species. While the overall purity is typically high, the presence of even small amounts of critical impurities can significantly impact the yield and purity of the final oligonucleotide, especially for longer sequences.[5]

Performance in Action: Coupling Efficiency

Coupling efficiency is a critical parameter in oligonucleotide synthesis, representing the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle. Even a small decrease in average coupling efficiency can lead to a significant reduction in the yield of the full-length product, particularly for long oligonucleotides.[5][6]

The higher purity and lower water content of TheraPure™ Ac-rC Phosphoramidite contribute to higher and more consistent coupling efficiencies. Water is a key contributor to the degradation of phosphoramidites and can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[5]

Below is a diagram illustrating the workflow for determining coupling efficiency.

G cluster_synthesis Oligonucleotide Synthesis Cycle cluster_measurement Coupling Efficiency Measurement Deblocking Deblocking Coupling Coupling Deblocking->Coupling Collect_Trityl Collect Trityl Cation Solution Deblocking->Collect_Trityl Trityl Cation Release Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Measure_Absorbance Measure Absorbance at 495 nm Collect_Trityl->Measure_Absorbance Calculate_Efficiency Calculate Coupling Efficiency Measure_Absorbance->Calculate_Efficiency

Caption: Workflow for determining coupling efficiency via the trityl cation assay.

Experimental Protocols

Purity Analysis by HPLC and ³¹P NMR

Objective: To determine the purity of TheraPure™ and standard grade Ac-rC phosphoramidite.

Methodology:

  • Sample Preparation: Dissolve a known amount of the phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the main peak from any impurities.

    • Detection: UV at 254 nm.

    • Purity Calculation: Calculate the area percentage of the main peak relative to the total peak area.

  • ³¹P NMR Analysis:

    • Solvent: Anhydrous acetonitrile or deuterated chloroform.

    • Spectrometer: A high-field NMR spectrometer.

    • Parameters: Use a proton-decoupled pulse sequence. The main phosphoramidite peak should appear around 140-152 ppm.

    • Purity Calculation: Integrate the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak integration relative to the total integration.[7][8]

Coupling Efficiency Determination (Trityl Cation Assay)

Objective: To compare the coupling efficiency of TheraPure™ and standard grade Ac-rC phosphoramidite during oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: Program the oligonucleotide synthesizer for the desired sequence.

  • Phosphoramidite Preparation: Prepare solutions of both TheraPure™ and standard grade Ac-rC phosphoramidite in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer.

  • Synthesis and Trityl Collection:

    • Initiate the synthesis.

    • During the deblocking step of each cycle, the 5'-DMT (dimethoxytrityl) group is cleaved, releasing a colored trityl cation.

    • Collect the trityl cation solution eluted from the synthesis column after each coupling step.[9][10]

  • Spectrophotometric Measurement:

    • Dilute the collected trityl solution with a suitable acidic solution (e.g., dichloroacetic acid in toluene).

    • Measure the absorbance of the solution at approximately 495 nm using a UV-Vis spectrophotometer.

  • Calculation of Coupling Efficiency:

    • The absorbance is directly proportional to the amount of trityl cation released, which corresponds to the number of successfully coupled nucleotides.

    • The coupling efficiency for each step can be calculated by comparing the absorbance from one cycle to the next. The average coupling efficiency is then determined across the entire synthesis.[9][10]

G cluster_protocol Coupling Efficiency Protocol Start Start Synthesis Deblock Deblocking Step: Cleave DMT group Start->Deblock Collect Collect Trityl Cation Solution Deblock->Collect Measure Measure Absorbance (495 nm) Collect->Measure Calculate Calculate Step-wise Coupling Efficiency Measure->Calculate Couple Coupling Step Calculate->Couple Cap Capping Step Couple->Cap Oxidize Oxidation Step Cap->Oxidize Next_Cycle Next Cycle? Oxidize->Next_Cycle Next_Cycle->Deblock Yes End End Synthesis Next_Cycle->End No

Caption: Step-by-step protocol for determining coupling efficiency.

Conclusion: Matching the Grade to the Application

For the synthesis of therapeutic oligonucleotides, where purity, safety, and batch-to-batch consistency are non-negotiable, TheraPure™ Ac-rC Phosphoramidite is the superior choice. Its high purity and stringent quality control directly contribute to higher coupling efficiencies, reduced impurity profiles in the final product, and ultimately, a more reliable and robust manufacturing process.

For standard research applications, such as the synthesis of primers or probes for non-therapeutic use, standard grade Ac-rC Phosphoramidite can be a cost-effective option. However, researchers should be aware of the potential for lower coupling efficiencies and the presence of impurities that may require more extensive purification of the final oligonucleotide. The choice between these two grades should be guided by a thorough risk assessment based on the intended application of the synthesized oligonucleotide.

References

A Researcher's Guide to Isotopic Labeling for Quantitative RNA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of RNA is paramount to unraveling the complexities of gene expression, advancing our understanding of disease, and accelerating the development of novel therapeutics. Isotopic labeling of RNA has emerged as a powerful and indispensable tool for these pursuits, enabling the dynamic tracking and precise measurement of RNA synthesis, processing, and degradation.

This guide provides an objective comparison of alternative isotopic labeling strategies for quantitative RNA analysis. We delve into the core principles of metabolic, enzymatic, and chemical labeling methods, presenting supporting experimental data in clearly structured tables for easy comparison. Detailed methodologies for key experiments are provided, alongside visualizations of experimental workflows to aid in the selection of the most appropriate strategy for your research needs.

Comparison of Quantitative RNA Labeling Techniques

The selection of an optimal RNA labeling strategy is contingent on the specific research question, the experimental system, and the downstream analytical method, primarily next-generation sequencing (NGS) or mass spectrometry (MS). The following tables provide a quantitative comparison of key performance indicators for various RNA labeling methods.

Metabolic Labeling Techniques

Metabolic labeling involves the introduction of modified nucleosides into cellular RNA transcripts in vivo or in cell culture.

Feature4sU-taggingSLAM-seqTUC-seqEU-labeling
Labeling Principle Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA.4sU-based method that uses iodoacetamide (B48618) to alkylate 4sU, leading to T-to-C transitions during reverse transcription.[1][2]4sU-based method that employs osmium tetroxide-mediated conversion of 4sU to cytidine (B196190) (C).[3][4][5]Incorporation of 5-ethynyl uridine (B1682114) (EU) into newly transcribed RNA, followed by click chemistry for detection.[6]
Typical Labeling Efficiency >0.5% of total RNA after 5 min labeling in human B-cells.[7]>90% for SLAM-seq protocols.[6]>90% conversion of 4sU to C.[6]Dependent on cell type and EU concentration.
Signal-to-Noise Ratio High, especially with nucleotide conversion methods.High, allows for direct detection of newly synthesized transcripts.[8]High, converts 4sU to a native base, minimizing sequencing artifacts.[3]Good, allows for affinity purification of labeled RNA.
Cell Viability Generally high, but concentration needs optimization to maintain >90% viability.[9] High concentrations can affect cell viability and rRNA processing.[10][11]Minimal interference with gene expression reported.Minimal interference with gene expression reported.Can inhibit cell proliferation at higher concentrations or with extended exposure.
Perturbation to RNA Function Minimal interference with gene expression reported.[12] Can induce resistance to nuclease digestion and may interfere with splicing at high incorporation levels.[13][14]Minimal, as it relies on a subtle chemical modification.Minimal, as 4sU is converted to a natural base.Can alter gene expression and alternative splicing.
Enzymatic and Chemical Labeling Techniques

Enzymatic and chemical labeling methods are typically performed in vitro on isolated RNA.

Feature5' End-Labeling (T4 Polynucleotide Kinase)3' End-Labeling (T4 RNA Ligase)¹⁸O-Labeling (Enzymatic Digestion)
Labeling Principle Transfer of a labeled phosphate (B84403) from ATP to the 5' hydroxyl group of RNA.[12]Addition of a labeled nucleotide to the 3' hydroxyl terminus of RNA.Enzymatic digestion of RNA in the presence of H₂¹⁸O, incorporating ¹⁸O into the 3'-phosphate of the resulting oligonucleotides.[13][14][15]
Typical Labeling Efficiency Very efficient for phosphorylating polynucleotides.[9][16]Variable, can be optimized for specific RNAs.High for in vitro enzymatic methods.
Signal-to-Noise Ratio Good, specific to the 5' end.Good, specific to the 3' end.Good, allows for relative quantification by mass spectrometry.
Cell Viability Not applicable for in vivo labeling. For intracellular applications, delivery of labeled RNA can affect viability.Not applicable for in vivo labeling. For intracellular applications, delivery of labeled RNA can affect viability.Not applicable for in vivo labeling.
Perturbation to RNA Function Minimal, as the label is at the terminus.Minimal, as the label is at the terminus.Minimal to none reported.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding and implementing these complex techniques. The following diagrams, generated using Graphviz, illustrate the workflows of key isotopic labeling strategies.

Metabolic_Labeling_Workflow cluster_cell Cell Culture cluster_processing RNA Processing & Analysis Cells Cells Labeled_RNA Labeled_RNA Cells->Labeled_RNA Add Isotopic Precursor (e.g., 4sU, EU) Isolate_Total_RNA Isolate Total RNA Labeled_RNA->Isolate_Total_RNA Modification Chemical Modification (Biotinylation, Click Chemistry, etc.) Isolate_Total_RNA->Modification Purification Affinity Purification (Streptavidin beads) Modification->Purification Downstream_Analysis Downstream Analysis (NGS, MS) Purification->Downstream_Analysis

Caption: Workflow for metabolic labeling of RNA in cell culture.

SLAM_seq_Workflow cluster_labeling Labeling & Alkylation cluster_sequencing Sequencing & Analysis Cells Cells s4U_RNA 4sU-labeled RNA Cells->s4U_RNA Metabolic Labeling with 4sU Alkylated_RNA Alkylated 4sU-RNA s4U_RNA->Alkylated_RNA Iodoacetamide (IAA) Alkylation RT Reverse Transcription Alkylated_RNA->RT Sequencing Next-Generation Sequencing RT->Sequencing Analysis Bioinformatic Analysis (T>C conversion) Sequencing->Analysis

Caption: Experimental workflow for SLAM-seq.

Enzymatic_Labeling_Workflow cluster_5_prime 5' End-Labeling cluster_3_prime 3' End-Labeling Isolated_RNA Isolated RNA PNK T4 Polynucleotide Kinase + Labeled ATP Isolated_RNA->PNK Ligase T4 RNA Ligase + Labeled Nucleotide Isolated_RNA->Ligase Labeled_5_RNA 5'-Labeled RNA PNK->Labeled_5_RNA Downstream_Analysis Downstream Analysis (e.g., Structural Analysis) Labeled_5_RNA->Downstream_Analysis Labeled_3_RNA 3'-Labeled RNA Ligase->Labeled_3_RNA Labeled_3_RNA->Downstream_Analysis

Caption: Workflow for enzymatic 5' and 3' end-labeling of RNA.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key isotopic labeling experiments.

Protocol 1: Metabolic Labeling of Cultured Cells with 4-thiouridine (4sU)

This protocol describes the general procedure for labeling newly transcribed RNA in cultured mammalian cells with 4sU.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Nuclease-free water

Procedure:

  • Cell Culture: Plate cells at a density that allows for logarithmic growth during the labeling period. Aim for 70-80% confluency at the time of harvest.[17]

  • Preparation of 4sU-containing medium: Thaw the 4sU stock solution and dilute it in pre-warmed complete cell culture medium to the desired final concentration (typically 100-500 µM).[18] The optimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.[9][11]

  • Labeling: Remove the existing medium from the cells and replace it with the 4sU-containing medium. Incubate the cells for the desired pulse duration (e.g., 5 minutes to several hours) under standard cell culture conditions.[7][17]

  • Cell Harvest: After the labeling period, aspirate the medium and wash the cells once with ice-cold PBS.

  • RNA Isolation: Lyse the cells directly on the plate using TRIzol reagent or follow the instructions of your preferred RNA extraction kit. Proceed with total RNA isolation according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water. Determine the RNA concentration and assess its integrity using a spectrophotometer and agarose (B213101) gel electrophoresis.

Protocol 2: Thiol(SH)-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq)

This protocol outlines the steps for performing SLAM-seq on 4sU-labeled RNA to enable the identification of newly transcribed RNA through T-to-C conversions in sequencing data.[1]

Materials:

  • 4sU-labeled total RNA (from Protocol 1)

  • Iodoacetamide (IAA)

  • Nuclease-free water

  • RNA purification kit (e.g., spin columns)

Procedure:

  • Iodoacetamide Treatment: Prepare a fresh solution of iodoacetamide. Add IAA to the 4sU-labeled total RNA to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture in the dark at 50°C for 15 minutes.

  • RNA Purification: Purify the alkylated RNA using an RNA purification kit to remove excess IAA. Elute the RNA in nuclease-free water.

  • Library Preparation and Sequencing: Proceed with your standard RNA-seq library preparation protocol. During reverse transcription, the alkylated 4sU will be read as a cytosine.

  • Data Analysis: After sequencing, align the reads to the reference genome. Use specialized bioinformatic tools to identify and quantify T-to-C conversions, which correspond to the sites of 4sU incorporation.[6]

Protocol 3: 3' End-Labeling of RNA with T4 RNA Ligase

This protocol describes the enzymatic labeling of the 3' terminus of RNA, often with a radiolabeled or fluorescently tagged nucleotide.

Materials:

  • Purified RNA

  • T4 RNA Ligase and reaction buffer

  • Labeled pCp (e.g., [5'-³²P]pCp)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components on ice:

    • Purified RNA (10-100 pmol)

    • Labeled pCp (at least 2-fold molar excess over RNA)

    • 10X T4 RNA Ligase Reaction Buffer

    • RNase inhibitor

    • Nuclease-free water to the desired final volume.[19]

  • Enzyme Addition: Add T4 RNA Ligase to the reaction mixture.

  • Incubation: Incubate the reaction at 16°C overnight or at 37°C for 1 hour.[10][11]

  • Reaction Termination and Purification: Stop the reaction by adding EDTA. Purify the labeled RNA from unincorporated nucleotides using methods such as gel electrophoresis or spin column chromatography.[19][20]

This comprehensive guide provides a foundation for selecting and implementing the most suitable isotopic labeling strategy for your quantitative RNA analysis needs. By carefully considering the experimental goals and the strengths and limitations of each method, researchers can obtain high-quality, quantitative data to advance their scientific discoveries.

References

Ac-rC vs. Other Cytidine Protecting Groups in RNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in RNA synthesis, the choice of protecting groups is a critical determinant of yield, purity, and overall success of the synthesis protocol. This guide provides an objective comparison of N4-acetylcytidine (Ac-rC) with other commonly used cytidine (B196190) protecting groups, namely N4-benzoyl-rC (Bz-rC) and N4-isobutyryl-rC (Ibu-rC), supported by experimental data and detailed protocols.

The efficiency of solid-phase RNA synthesis relies on the strategic use of protecting groups to prevent unwanted side reactions at the exocyclic amino functions of the nucleobases. For cytidine, the selection of the N4-acyl protecting group directly impacts the deprotection strategy, the potential for side reactions, and the integrity of the final RNA product. This guide focuses on the performance of Ac-rC in comparison to the more traditional Bz-rC and Ibu-rC, with a particular emphasis on deprotection kinetics, side reaction profiles, and overall synthesis workflow.

Performance Comparison: Ac-rC vs. Bz-rC and Ibu-rC

The choice of a cytidine protecting group influences both the synthesis and deprotection phases of RNA oligonucleotide production. While the steric hindrance of the protecting group can have a minor effect on coupling efficiency, the most significant differences are observed during the deprotection step.

Deprotection Kinetics

The rate of removal of the N4-acyl protecting group is a crucial factor, especially when synthesizing sensitive or modified RNA sequences. Faster deprotection times reduce the exposure of the RNA to harsh basic conditions, minimizing the risk of degradation.

A key advantage of the Ac-rC protecting group is its rapid removal under basic conditions. The hydrolysis of the acetyl group is described as "virtually instant" when using amine-based reagents. This rapid deprotection is a cornerstone of "UltraFAST" deprotection protocols.

Protecting GroupDeprotection ReagentTemperatureDeprotection Time
Ac-rC Aqueous Methylamine/Ammonia (AMA)65°C10 minutes[1]
Bz-rC Ethanolic Ammonia55°C16 hours
Ibu-rC Ethanolic Ammonia55°C> 16 hours

Table 1: Comparison of deprotection conditions for different cytidine protecting groups.

Side Reactions: Transamination

A significant drawback of using Bz-rC with amine-based deprotection reagents is the potential for a transamination side reaction. In this reaction, the benzoyl group is partially substituted by the amine (e.g., methylamine), leading to the formation of N4-methylcytidine in the final RNA sequence. This modification can have unintended biological consequences.

The use of the Ac-rC protecting group effectively eliminates this transamination side reaction. The rapid hydrolysis of the acetyl group outcompetes the rate of transamination.

Protecting GroupDeprotection ReagentTransamination Level
Ac-rC Ethylene DiamineUndetectable
Bz-rC Ethylene Diamine~16%
Ibu-rC Ethylene Diamine~4%

Table 2: Comparison of transamination side reaction levels with different cytidine protecting groups when using an amine-based deprotection reagent.

Experimental Protocols

The following are representative protocols for solid-phase RNA synthesis, highlighting the key differences in the deprotection steps when using different cytidine protecting groups.

Standard Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides is typically performed on an automated synthesizer using phosphoramidite (B1245037) chemistry. The following diagram illustrates the four main steps of each synthesis cycle.

RNA_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Automated RNA Synthesis Cycle.

Materials:

  • Ac-rC, Bz-rC, or Ibu-rC CE Phosphoramidite

  • Standard RNA phosphoramidites for A, G, and U

  • Solid support (e.g., CPG)

  • Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole in acetonitrile)

  • Capping solutions (A and B)

  • Oxidizing solution

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

Procedure:

  • Synthesis: The RNA oligonucleotide is assembled on the solid support using the automated synthesizer according to the desired sequence. A coupling time of approximately 6 minutes is typically used for RNA monomers.

  • Cleavage and Deprotection: This step varies significantly based on the cytidine protecting group used.

Deprotection Protocol for Ac-rC ("UltraFAST")

This protocol is recommended for oligonucleotides synthesized with Ac-rC to take advantage of its rapid deprotection kinetics.

Reagents:

  • Aqueous Methylamine (33% w/w) / Ammonium Hydroxide (28-30% w/w) mixture (1:1, v/v) (AMA)

  • Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

Procedure:

  • Cleavage and Base Deprotection:

    • Treat the solid support with 1 mL of AMA solution.

    • Incubate at 65°C for 10 minutes.[1]

    • Transfer the solution to a clean vial and evaporate to dryness.

  • 2'-OH Deprotection (Desilylation):

    • Dissolve the dried oligonucleotide in 115 µL of DMSO.

    • Add 60 µL of TEA and mix.

    • Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.

    • Quench the reaction with RNA Quenching Buffer.

  • Purification: The crude RNA can be purified by HPLC or other chromatographic methods.

Standard Deprotection Protocol for Bz-rC and Ibu-rC

This protocol is a more traditional and lengthy deprotection method suitable for oligonucleotides synthesized with Bz-rC or Ibu-rC.

Reagents:

  • Ethanolic Ammonia

  • Dimethylsulfoxide (DMSO)

  • Triethylamine (TEA)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • RNA Quenching Buffer

Procedure:

  • Cleavage and Base Deprotection:

    • Treat the solid support with ethanolic ammonia.

    • Incubate at 55°C for 16 hours for Bz-rC (longer for Ibu-rC).

    • Transfer the solution to a clean vial and evaporate to dryness.

  • 2'-OH Deprotection (Desilylation):

    • Follow the same procedure as for the "UltraFAST" protocol (steps 2.1-2.4).

  • Purification: The crude RNA can be purified by HPLC or other chromatographic methods.

Visualizing the Chemical Differences

The chemical structures of the protecting groups determine their reactivity and stability.

Protecting_Groups cluster_Ac N4-acetylcytidine (Ac-rC) cluster_Bz N4-benzoyl-rC (Bz-rC) cluster_Ibu N4-isobutyryl-rC (Ibu-rC) Ac Ac Bz Bz Ibu Ibu

Caption: Chemical Structures of Cytidine Protecting Groups.

Decision-Making Workflow

The selection of the appropriate cytidine protecting group depends on the specific requirements of the RNA synthesis.

Decision_Tree Start Start: Select Cytidine Protecting Group Sensitive_Mods Does the RNA contain sensitive modifications? Start->Sensitive_Mods Fast_Deprotection Is rapid deprotection critical? Sensitive_Mods->Fast_Deprotection No Use_Ac_rC Use Ac-rC Sensitive_Mods->Use_Ac_rC Yes Fast_Deprotection->Use_Ac_rC Yes Use_Bz_or_Ibu Consider Bz-rC or Ibu-rC Fast_Deprotection->Use_Bz_or_Ibu No

Caption: Decision tree for cytidine protecting group selection.

Conclusion

The use of N4-acetylcytidine (Ac-rC) in RNA synthesis offers significant advantages, primarily in the deprotection step. Its rapid and clean removal with amine-based reagents minimizes the exposure of the newly synthesized RNA to harsh conditions, thereby reducing the risk of degradation and side reactions like transamination. This makes Ac-rC the preferred choice for the synthesis of long or modified RNA oligonucleotides where the integrity of the final product is paramount. While traditional protecting groups like Bz-rC and Ibu-rC are still viable options for routine synthesis, the "UltraFAST" deprotection protocol enabled by Ac-rC provides a more efficient and reliable workflow for demanding applications in research and drug development.

References

A Comparative Guide to Isotopic Enrichment Analysis of Ac-rC Phosphoramidite-¹⁵N₃ Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled nucleic acids, the purity and enrichment of phosphoramidite (B1245037) building blocks are critical for the successful synthesis of high-quality RNA oligonucleotides for use in NMR spectroscopy, mass spectrometry, and other sensitive applications. This guide provides a comparative analysis of Ac-rC Phosphoramidite-¹⁵N₃, a key reagent for introducing ¹⁵N labels into cytidine (B196190) positions, and its alternatives. The focus is on the analytical methods for assessing isotopic enrichment and a comparison of product specifications from various suppliers.

Comparative Analysis of ¹⁵N-Labeled Cytidine Phosphoramidites

The primary product under consideration is Ac-rC Phosphoramidite-¹⁵N₃. For a comprehensive comparison, we will evaluate this product alongside similar offerings from other reputable suppliers. The key parameters for comparison include isotopic enrichment, chemical purity, and the analytical methods used for quality control.

Product Supplier Labeling Isotopic Enrichment (Claimed) Chemical Purity (Claimed) Analytical Methods
Ac-rC Phosphoramidite-¹⁵N₃MedchemExpress¹⁵N₃>98%>95%LC-MS, ¹H-NMR
[¹⁵N]-rC PhosphoramiditeSilantese.g., 3-¹⁵N, U-¹⁵N>98%>95%Mass Spectrometry, ³¹P-NMR
2'-Deoxycytidine Phosphoramidite-¹⁵N₃Cambridge Isotope Labs¹⁵N₃97-98%>95%Not specified on product page

Note: The data presented in this table is based on the manufacturers' publicly available specifications and may not represent the exact values for a specific batch. For lot-specific data, it is essential to consult the Certificate of Analysis (CoA) provided with the product.

Experimental Protocol: Isotopic Enrichment Analysis by Mass Spectrometry

The determination of isotopic enrichment in ¹⁵N-labeled phosphoramidites is crucial for ensuring the quality of synthetic RNA. Mass spectrometry is the primary technique for this analysis. The following protocol outlines a general procedure for this purpose.

Objective: To determine the percentage of ¹⁵N incorporation in Ac-rC Phosphoramidite-¹⁵N₃.

Materials:

  • Ac-rC Phosphoramidite-¹⁵N₃ sample

  • Unlabeled Ac-rC Phosphoramidite (natural abundance standard)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the Ac-rC Phosphoramidite-¹⁵N₃ sample in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a stock solution of the unlabeled Ac-rC Phosphoramidite standard at the same concentration.

    • Perform serial dilutions to create a concentration series for linearity assessment of the unlabeled standard.

  • LC-MS Analysis:

    • Chromatography: Use a C18 reversed-phase column. The mobile phases can be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. A gradient elution from 5% to 95% B over a suitable time will separate the phosphoramidite from potential impurities.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 700-1000 m/z).

    • Analysis Sequence:

      • Inject the solvent blank to ensure no carryover.

      • Inject the concentration series of the unlabeled standard to establish the linear dynamic range of the instrument.

      • Inject the unlabeled standard to determine the natural isotopic distribution of the molecule.

      • Inject the Ac-rC Phosphoramidite-¹⁵N₃ sample.

  • Data Analysis:

    • Determine the theoretical mass of the unlabeled and fully ¹⁵N₃-labeled Ac-rC Phosphoramidite.

    • From the unlabeled standard's mass spectrum, identify the monoisotopic peak (M₀) and the subsequent isotopic peaks (M+1, M+2, etc.) arising from the natural abundance of ¹³C and other isotopes.

    • For the Ac-rC Phosphoramidite-¹⁵N₃ sample, identify the major peak corresponding to the ¹⁵N₃-labeled molecule (M+3 relative to the unlabeled monoisotopic peak).

    • Calculate the isotopic enrichment by comparing the relative intensities of the peaks corresponding to the unlabeled, partially labeled, and fully labeled species. The enrichment is the percentage of the ¹⁵N₃-labeled species relative to the sum of all species.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the isotopic enrichment analysis of Ac-rC Phosphoramidite-¹⁵N₃.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing and Analysis cluster_output Results prep_labeled Prepare ¹⁵N₃-labeled Ac-rC Phosphoramidite Solution lc_separation Liquid Chromatography (Reversed-Phase C18) prep_labeled->lc_separation prep_unlabeled Prepare Unlabeled Ac-rC Phosphoramidite Solution prep_unlabeled->lc_separation ms_detection Mass Spectrometry (High-Resolution MS) lc_separation->ms_detection spectral_analysis Analyze Mass Spectra ms_detection->spectral_analysis enrichment_calc Calculate Isotopic Enrichment spectral_analysis->enrichment_calc purity_assessment Assess Chemical Purity spectral_analysis->purity_assessment report Generate Certificate of Analysis (Isotopic Enrichment & Purity Data) enrichment_calc->report purity_assessment->report

Caption: Workflow for Isotopic Enrichment and Purity Analysis of Ac-rC Phosphoramidite-¹⁵N₃.

Logical Framework for Supplier Selection

The choice of a supplier for isotopically labeled phosphoramidites depends on several factors beyond the basic product specifications. The following diagram outlines a logical decision-making process for researchers and procurement managers.

supplier_selection cluster_requirements Define Project Requirements cluster_evaluation Supplier and Product Evaluation cluster_decision Final Decision req_enrichment Required Isotopic Enrichment Level eval_specs Compare Product Specifications req_enrichment->eval_specs req_purity Minimum Chemical Purity req_purity->eval_specs req_quantity Required Quantity eval_cost Evaluate Cost per Unit and Bulk Pricing req_quantity->eval_cost req_timeline Project Timeline eval_support Assess Technical Support and Lead Time req_timeline->eval_support eval_coa Request and Review Batch-Specific CoA eval_specs->eval_coa select_supplier Select Optimal Supplier eval_coa->select_supplier eval_support->select_supplier eval_cost->select_supplier purchase Procure Material select_supplier->purchase

A Comparative Guide to Cross-Validation of RNA Quantification: LC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ribonucleic acid (RNA) is a cornerstone of therapeutic development, diagnostics, and fundamental research. The complexity of RNA molecules, including their susceptibility to degradation and the presence of post-transcriptional modifications, necessitates robust and reliable analytical methods for their characterization and quantification. Among the arsenal (B13267) of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out for their distinct capabilities in providing quantitative and structural information.

This guide provides an objective comparison of LC-MS and NMR for the absolute quantification of RNA, supported by experimental data and detailed methodologies. We will delve into the principles of each technique, present a cross-validation framework, and offer insights into their respective strengths and limitations to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Performance Characteristics of LC-MS and NMR for RNA Quantification

The choice between LC-MS and NMR for RNA quantification often hinges on the specific requirements of the analysis, such as the desired sensitivity, the need for structural information, and sample throughput. While both are powerful techniques, they offer different advantages.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight, elemental formula, fragmentation patterns, and quantification based on signal intensity.Detailed 3D molecular structure, connectivity of atoms, and absolute quantification based on signal integration.
Sensitivity High (picogram to femtomole range).[1]Lower (micromole to millimole range).[1]
Quantitative Nature Can be highly quantitative with the use of appropriate internal standards and calibration curves.[1]Inherently quantitative; signal intensity is directly proportional to the molar concentration under specific experimental conditions.[1][2]
Specificity Very high, based on mass-to-charge ratio and fragmentation patterns.High, based on unique chemical shifts of nuclei.
Sample Preparation More involved, often requires enzymatic or chemical hydrolysis of RNA into nucleosides or nucleotides.[3]Minimal, often non-destructive, allowing for sample recovery.[4]
Analysis Time Relatively fast, typically minutes per sample.Can be longer, from minutes to hours per sample, especially for complex experiments.[4]
Structural Information Primarily provides information on molecular mass and sequence through fragmentation.Provides detailed information on the three-dimensional structure and dynamics of the RNA molecule.
Robustness Can be influenced by matrix effects, ionization efficiency, and instrument type.[1]Very high reproducibility and less susceptible to matrix effects.[1]

Experimental Workflows: A Visual Guide

A clear understanding of the experimental workflows is essential for appreciating the nuances of each technique and for designing a robust cross-validation study.

cluster_0 LC-MS Workflow for RNA Quantification A RNA Sample B Enzymatic or Acid Hydrolysis (to nucleosides/nucleobases) A->B C Addition of Stable Isotope-Labeled Internal Standard B->C D Liquid Chromatography (LC) Separation C->D E Mass Spectrometry (MS) Detection and Quantification D->E F Data Analysis (Calibration Curve) E->F

LC-MS experimental workflow.

cluster_1 NMR Workflow for RNA Quantification G RNA Sample in Deuterated Solvent H Addition of Internal Standard (e.g., TSP, DSS) G->H I NMR Data Acquisition (e.g., ¹H or ³¹P NMR) H->I J Data Processing (Phasing, Baseline Correction) I->J K Signal Integration J->K L Concentration Calculation K->L

NMR experimental workflow.

Experimental Protocols

To ensure the reliability and comparability of data in a cross-validation study, it is imperative to follow well-defined and validated experimental protocols.

LC-MS Protocol for Absolute RNA Quantification

This protocol is based on the principle of stable isotope dilution mass spectrometry, which is a gold standard for accurate quantification.

  • RNA Hydrolysis:

    • Enzymatic Digestion: To quantify RNA at the nucleoside level, digest 1-5 µg of RNA with a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to completion. This process breaks down the RNA into its constituent nucleosides.

    • Acid Hydrolysis: For quantification at the nucleobase level, a method involving formic acid hydrolysis can be employed, which stoichiometrically releases nucleobases from the RNA backbone.[5][6][7]

  • Internal Standard Spiking:

    • Prior to analysis, spike the hydrolyzed RNA sample with a known amount of a stable isotope-labeled internal standard corresponding to the analyte of interest (e.g., ¹⁵N-labeled nucleosides). This standard helps to correct for variations in sample preparation and instrument response.

  • LC Separation:

    • Employ a suitable liquid chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to separate the target nucleosides or nucleobases from other components in the sample.[8]

    • A typical mobile phase for reversed-phase separation of nucleosides consists of a gradient of methanol (B129727) in water with a volatile buffer like ammonium (B1175870) acetate.

  • MS Detection:

    • Utilize a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode for targeted quantification.[3]

    • Optimize the MS parameters, including ionization source settings and collision energies, for each target analyte and its corresponding internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the analyte in the unknown sample by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Quantitative NMR (qNMR) Protocol for Absolute RNA Quantification

Quantitative NMR, particularly ³¹P NMR, has emerged as a powerful tool for the absolute quantification of oligonucleotides due to the presence of a phosphorus atom in each nucleotide monomer.[5][6][7][8]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the RNA sample in a deuterated solvent (e.g., D₂O) to a final concentration suitable for NMR analysis (typically in the micromolar to millimolar range).

    • Add a known amount of an internal standard with a well-resolved signal that does not overlap with the RNA signals. For ¹H NMR, common standards include trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). For ³¹P qNMR, an external reference standard can also be used.[8]

  • NMR Data Acquisition:

    • Acquire the NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

    • For absolute quantification, it is crucial to ensure complete relaxation of the nuclei between scans. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest.

    • Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

  • Data Processing:

    • Process the acquired free induction decay (FID) using appropriate software (e.g., TopSpin, Mnova).

    • Apply an exponential window function to improve the signal-to-noise ratio if necessary.

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration of the signals.

  • Quantification:

    • Integrate the well-resolved signals of the RNA and the internal standard. For ³¹P NMR, the entire phosphorus signal envelope can be integrated.

    • Calculate the concentration of the RNA using the following formula:

      CRNA = (IRNA / NRNA) * (NStd / IStd) * CStd

      Where:

      • CRNA and CStd are the concentrations of the RNA and the standard.

      • IRNA and IStd are the integral values of the RNA and the standard signals.

      • NRNA and NStd are the number of nuclei contributing to the respective signals.

Cross-Validation of Quantitative Results

A robust cross-validation study involves analyzing the same set of RNA samples by both LC-MS and NMR and comparing the quantitative results. The agreement between the two methods provides a high degree of confidence in the accuracy of the quantification.

Logical Framework for Cross-Validation:

A RNA Sample Aliquots B LC-MS Quantification A->B C NMR Quantification A->C D Quantitative Results (Concentration) B->D C->D E Statistical Comparison (e.g., Bland-Altman plot, correlation analysis) D->E F Validated RNA Concentration E->F

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ac-rC Phosphoramidite-15N3

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handle a myriad of complex chemical compounds, among which Ac-rC Phosphoramidite-15N3 is a critical reagent in oligonucleotide synthesis. Ensuring its proper disposal is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research environment.

Immediate Safety and Handling Precautions

This compound, like other phosphoramidites, is a hazardous substance that demands careful handling. It is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation.[1] All handling of this chemical should be conducted in a well-ventilated area, ideally within a certified chemical fume hood. The use of appropriate personal protective equipment (PPE) is mandatory and includes:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

In the event of a spill, the material should be absorbed with an inert substance such as vermiculite (B1170534) or dry sand. The absorbed material must then be collected in a sealed container for proper disposal. The contaminated surface should be decontaminated with alcohol.[1] It is crucial to prevent the chemical from entering drains or waterways.[1]

Quantitative Data Summary

For the safe and effective deactivation and disposal of this compound, specific concentrations and conditions are recommended. The following table summarizes key quantitative data for the disposal protocol.

ParameterValueRationale
Deactivating Solution 5% Aqueous Sodium Bicarbonate (NaHCO₃)Provides a mildly basic medium to neutralize acidic byproducts generated during hydrolysis.[1]
Solvent for Dissolution Anhydrous Acetonitrile (B52724) (ACN)Effectively dissolves phosphoramidite (B1245037) waste for complete reaction.[1]
Recommended Concentration 0.1 M for automated and manual synthesisHigher concentration is often preferred for better coupling efficiency.
Water Content in Solvent < 30 ppm (preferably ≤ 10 ppm)Minimizes premature hydrolysis and oxidation of the phosphoramidite.[2][3]
Deactivation Time Minimum of 24 hoursEnsures complete hydrolysis of the reactive phosphoramidite moiety.[1]
Storage Conditions -20°C under an inert atmosphereMinimizes oxidation and hydrolysis, preserving the chemical's integrity.[4]

Experimental Protocol for Deactivation and Disposal

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, rendering it a less reactive species.[1] This protocol is designed for small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous Acetonitrile (ACN)

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Appropriately labeled hazardous waste container

Procedure:

  • Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dissolve Dissolve Waste in Anhydrous Acetonitrile fume_hood->dissolve quench Slowly Add to 5% Aqueous Sodium Bicarbonate Solution dissolve->quench hydrolyze Stir for a Minimum of 24 Hours to Ensure Complete Hydrolysis quench->hydrolyze collect Transfer to Labeled Hazardous Waste Container hydrolyze->collect dispose Dispose via Institutional EHS or Licensed Contractor collect->dispose end End: Safe Disposal dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Ac-rC Phosphoramidite-15N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Ac-rC Phosphoramidite-15N3. The following procedures ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The recommended PPE is outlined in the table below.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a splash hazard.[1]
Skin Protection GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[1]
Laboratory CoatA laboratory coat must be worn.[1]
Protective ClothingChoose body protection in relation to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[1]
Self-contained Breathing ApparatusNecessary in case of fire or major spills.[1]

Experimental Protocols

Safe Handling and Storage of this compound

Objective: To provide a step-by-step methodology for the safe handling and storage of this compound in a laboratory setting.

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) or other suitable solvent[3]

  • Argon or nitrogen gas

  • Appropriate storage vials with secure caps

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[2] Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Inert Atmosphere: Phosphoramidites are sensitive to moisture and oxidation.[4] Handle the compound under an inert atmosphere (argon or nitrogen) whenever possible.

  • Dissolution: If preparing a solution, slowly add the anhydrous solvent to the vial containing the phosphoramidite (B1245037). Cap the vial and gently swirl to dissolve. Most phosphoramidites are soluble in acetonitrile.[3]

  • Storage: Keep the container tightly sealed to prevent moisture and air exposure.[1] Store in a dry, well-ventilated area at the recommended temperature of -20°C.[1][5] Protect from heat and store away from oxidizing agents.[1][5]

  • General Precautions: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

Disposal of this compound and Contaminated Materials

Objective: To outline the proper procedure for the disposal of this compound and contaminated materials to ensure environmental safety and regulatory compliance.

Materials:

  • Waste this compound (solid or in solution)

  • Contaminated materials (e.g., gloves, pipette tips, vials)

  • Designated, properly labeled, and sealed hazardous waste container[1]

  • Anhydrous acetonitrile[2]

  • 5% aqueous sodium bicarbonate solution[2]

Procedure:

  • Waste Segregation: Collect all waste contaminated with this compound in a designated, properly labeled, and sealed container.[1]

  • Deactivation of Small Quantities:

    • Perform all operations within a certified chemical fume hood.[2]

    • For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[2]

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate. This will hydrolyze the reactive phosphoramidite to a less reactive species.[2]

    • Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[2]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container for aqueous chemical waste.[2]

  • Final Disposal: Do not dispose of the chemical into drains or the environment.[1] The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2]

Workflow Diagram

start Start: Handling Ac-rC Phosphoramidite-15N3 ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood handling Handling/Use of Phosphoramidite ppe->handling fume_hood->handling storage Store at -20°C under Inert Atmosphere handling->storage If not all is used waste_generation Waste Generated handling->waste_generation solid_waste Solid Waste & Contaminated Materials waste_generation->solid_waste Solid liquid_waste Liquid Waste (Expired/Unused Solution) waste_generation->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid deactivation Deactivation: Dissolve in Acetonitrile, Add to 5% NaHCO3 (aq) liquid_waste->deactivation hydrolysis Stir for 24 hours for Complete Hydrolysis deactivation->hydrolysis collect_liquid Transfer to Labeled Aqueous Hazardous Waste Container hydrolysis->collect_liquid disposal Dispose via Institutional EHS or Licensed Contractor collect_solid->disposal collect_liquid->disposal

Caption: Workflow for handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.